molecular formula C24H21NO4 B613609 Fmoc-Phe-OH-d5 CAS No. 225918-67-2

Fmoc-Phe-OH-d5

Numéro de catalogue: B613609
Numéro CAS: 225918-67-2
Poids moléculaire: 392.5 g/mol
Clé InChI: SJVFAHZPLIXNDH-XFTMQEPESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Fmoc-Phe-OH-d5 is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1D,2D,3D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVFAHZPLIXNDH-XFTMQEPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192525
Record name L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225918-67-2
Record name L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225918-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Fmoc-Phe-OH-d5 used for in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Applications of Fmoc-Phe-OH-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biochemical and pharmaceutical research, stable isotope-labeled compounds are indispensable tools. Among these, deuterated amino acids have carved a significant niche, offering subtle yet powerful modifications for a range of analytical and structural studies. This compound, a deuterium-labeled version of N-α-(9-fluorenylmethoxycarbonyl)-L-phenylalanine, stands out for its utility in peptide synthesis and quantitative proteomics. The replacement of five hydrogen atoms with deuterium (B1214612) on the phenyl ring introduces a specific mass shift without significantly altering the chemical properties of the amino acid. This technical guide provides a comprehensive overview of the applications, experimental protocols, and underlying principles of using this compound in research.

Core Applications of this compound

The primary utility of this compound stems from its nature as a stable isotope-labeled analog of Fmoc-Phe-OH. This key feature is leveraged in several advanced research applications:

  • Internal Standard for Quantitative Mass Spectrometry: The most prominent application of this compound is in quantitative proteomics. Peptides synthesized with this deuterated amino acid serve as ideal internal standards.[1] Because they are chemically identical to their non-deuterated counterparts, they co-elute during liquid chromatography (LC), but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[2] This allows for precise and accurate quantification of proteins and peptides in complex biological samples.

  • Tracer for Metabolic Pathway Analysis: Deuterium-labeled amino acids are excellent tracers for studying metabolic processes in vivo and in vitro. By introducing this compound, researchers can track the incorporation of phenylalanine into newly synthesized proteins and monitor its journey through various metabolic pathways.[2]

  • Structural and Dynamic Studies by Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR spectroscopy, the substitution of protons with deuterons is a powerful technique for simplifying complex spectra.[2] Incorporating this compound into a protein of interest can help in resonance assignment and provide detailed information about the motion and dynamics of amino acid side chains.[3]

Data Presentation: Physicochemical Properties

The critical difference between Fmoc-Phe-OH and its deuterated analog is the mass shift, which is fundamental to its application in mass spectrometry. The following table summarizes their key properties.

PropertyFmoc-Phe-OHThis compound
Molecular Formula C₂₄H₂₁NO₄C₂₄H₁₆D₅NO₄
Molecular Weight ~387.4 g/mol ~392.5 g/mol
Mass Shift N/A+5 Da
Isotopic Purity N/ATypically >98 atom % D
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in DMF, NMP, ChloroformSoluble in Chloroform

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

The incorporation of this compound into a peptide chain follows the standard Fmoc-based solid-phase peptide synthesis protocol. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Methodology:

  • Resin Selection and Preparation: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group). Swell the resin in an appropriate solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Attach the first Fmoc-protected amino acid to the resin.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine (B6355638) in DMF. This exposes a free amine group for the next coupling step.

  • Amino Acid Activation and Coupling: Activate the carboxyl group of the next amino acid in the sequence (this could be this compound or any other Fmoc-amino acid) using a coupling reagent such as HBTU. Add the activated amino acid to the resin to form a new peptide bond.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Analysis: Purify the synthesized peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Quantitative Proteomics using a Deuterated Peptide Standard

This protocol outlines the use of a peptide synthesized with this compound as an internal standard for the absolute quantification of a target protein in a complex biological sample.

Methodology:

  • Protein Extraction: Extract total protein from the biological sample (e.g., cells or tissues) using a suitable lysis buffer.

  • Protein Digestion: Digest the extracted proteins into smaller peptides using a protease, most commonly trypsin.

  • Spiking of Internal Standard: Add a known amount of the purified, heavy isotope-labeled peptide (containing the d5-phenylalanine) to the digested biological sample.

  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction method to remove contaminants that could interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatograph separates the peptides, and the mass spectrometer detects and fragments them.

  • Data Analysis: Process the raw mass spectrometry data using specialized software. The software will identify and quantify the signal intensities for both the endogenous (light) peptide and the spiked-in (heavy) internal standard. The ratio of the light to heavy peptide signals allows for the precise calculation of the absolute amount of the target protein in the original sample.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Solid Support (e.g., Wang Resin) Swell Swell Resin (DMF/DCM) Resin->Swell Deprotection Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + HBTU) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Quant_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Internal Standard cluster_data_analysis Data Analysis Sample Biological Sample (Cells/Tissue) Extraction Protein Extraction Sample->Extraction Digestion Proteolytic Digestion (Trypsin) Extraction->Digestion Spike Spike Known Amount of Heavy Peptide Standard Digestion->Spike Heavy_Peptide Synthesized Heavy Peptide (containing Phe-d5) Quantify_Standard Quantify Heavy Peptide Heavy_Peptide->Quantify_Standard Quantify_Standard->Spike Cleanup Sample Cleanup (C18 Desalting) Spike->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Peak_Integration Peak Integration (Light & Heavy Peptides) LCMS->Peak_Integration Ratio_Calc Calculate Light/Heavy Ratio Peak_Integration->Ratio_Calc Absolute_Quant Absolute Quantification of Target Protein Ratio_Calc->Absolute_Quant

Caption: Workflow for quantitative proteomics using a deuterated peptide internal standard.

Conclusion

This compound is a versatile and powerful reagent for modern life sciences research. Its primary application as a component of internal standards for quantitative mass spectrometry enables highly accurate protein and peptide quantification, which is crucial for biomarker discovery and validation in drug development. Furthermore, its utility in metabolic tracing and NMR-based structural biology highlights its broader impact. As analytical technologies continue to advance in sensitivity and resolution, the importance of stable isotope-labeled compounds like this compound in elucidating complex biological systems is set to expand even further.

References

Technical Guide: Fmoc-Phe-OH-d5 for Peptide Synthesis and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on Fmoc-Phe-OH-d5, a deuterated derivative of Fmoc-protected phenylalanine. It is intended for researchers, scientists, and professionals in drug development and proteomics who utilize stable isotope-labeled amino acids in their work. This document covers the key chemical properties, detailed experimental protocols for its application in solid-phase peptide synthesis, and a visual representation of the synthesis workflow.

Core Compound Data: this compound

This compound, specifically Fmoc-L-Phenylalanine-(ring-d5), is a stable isotope-labeled amino acid commonly used as a building block in the synthesis of isotope-labeled peptides. These peptides are critical tools in quantitative proteomics, serving as internal standards for mass spectrometry-based analyses.[1] The deuterium (B1214612) labeling on the phenyl ring provides a distinct mass shift without significantly altering the chemical properties of the amino acid, ensuring its behavior mimics the unlabeled counterpart during synthesis and analysis.

The key quantitative data for Fmoc-Phe-OH-(ring-d5) are summarized in the table below.

PropertyValueReferences
CAS Number 225918-67-2[1][2][3]
Molecular Weight 392.46 g/mol [1][3][4]
Molecular Formula C₂₄H₁₆D₅NO₄[2][3][4]
Synonyms Fmoc-L-phenylalanine-(ring-d5), Fmoc-[ring-D5]Phe-OH[1][2]
Chemical Purity ≥98%[1][2]

Experimental Protocols: Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS).[5] The following protocols outline the standard steps for incorporating this labeled amino acid into a growing peptide chain attached to a solid support resin.

Resin Preparation and Swelling

The first step is the selection and preparation of the solid support. The choice of resin depends on the desired C-terminus of the final peptide (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[1]

  • Procedure:

    • Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.

    • Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to swell the resin.[2]

    • Allow the resin to swell for at least 30-60 minutes at room temperature to ensure optimal reaction conditions.[2]

    • After swelling, drain the solvent from the reaction vessel.

Fmoc Deprotection

The N-terminal Fmoc protecting group on the resin-bound amino acid must be removed to expose the free amine for the next coupling step. This is achieved using a mild base.[4][6]

  • Procedure:

    • Add a 20% solution of piperidine (B6355638) in DMF to the swelled resin.[2][7]

    • Allow the reaction to proceed for 5-20 minutes at room temperature. The process can be repeated once to ensure complete deprotection.

    • Drain the piperidine solution.

    • Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6][7]

Amino Acid Coupling

In this step, this compound is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.

  • Procedure:

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an activating agent in DMF. Common activating agents include HBTU/HOBt with a base like DIPEA, or DIC/HOBt.[8]

    • Stir the activation mixture for several minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]

    • After the reaction is complete, drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF and IPA to remove any unreacted reagents.

These deprotection and coupling steps (2 and 3) are repeated cyclically for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support resin, and any remaining acid-labile side-chain protecting groups are removed simultaneously.

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

    • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1] TIS acts as a scavenger to prevent side reactions.

    • Add the cleavage cocktail to the dried peptide-resin and allow the mixture to react for 2-3 hours at room temperature.[1][9]

    • Filter the resin to collect the cleavage solution containing the peptide.

    • Precipitate the crude peptide by adding a large volume of cold diethyl ether.

    • Isolate the precipitated peptide by centrifugation and decantation.

    • The crude peptide can then be purified using techniques such as reverse-phase HPLC.

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc Solid-Phase Peptide Synthesis (SPPS) process, which is the primary application for this compound.

SPPS_Workflow Start Start: Resin with N-terminal Fmoc Protection Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (this compound + Activator in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Chain Elongation Cleavage Final Step: Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Cycle->Deprotection End Purified Deuterated Peptide Cleavage->End

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

Isotopic Purity and Labeling of Fmoc-Phe-OH-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling of Fmoc-L-Phenylalanine-d5 (Fmoc-Phe-OH-d5). This deuterated amino acid is a critical tool in various scientific disciplines, including drug development, proteomics, and metabolic research. Its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies relies on a thorough understanding of its isotopic enrichment and chemical purity.

Quantitative Data on Isotopic and Chemical Purity

The isotopic and chemical purity of this compound are paramount for its effective use. Below is a summary of typical specifications for commercially available deuterated phenylalanine and its Fmoc-protected form. It is important to note that lot-specific values should always be obtained from the supplier's certificate of analysis.

Table 1: Typical Isotopic and Chemical Purity of Deuterated L-Phenylalanine

ParameterSpecificationMethod
Isotopic Enrichment (d5)≥ 98 atom % DMass Spectrometry, NMR Spectroscopy
Chemical Purity≥ 98%HPLC

Table 2: Example Certificate of Analysis Data for DL-Phenylalanine-d5

ParameterSpecificationResultMethod
Isotopic Enrichment---99.9%Mass Spectrometry
Chemical Purity---99.95%HPLC
Source: Certificate of Analysis for DL-Phenylalanine-d5.[1]

Experimental Protocols

Synthesis of Fmoc-L-Phenylalanine-d5

This protocol describes the N-protection of L-Phenylalanine-d5 with the fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • L-Phenylalanine-d5

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO3) or an organic base like pyridine

  • Dioxane and water, or an anhydrous solvent like dichloromethane (B109758) (DCM)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-Phenylalanine-d5 in a mixture of 10% aqueous sodium bicarbonate and dioxane.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-Cl in dioxane dropwise to the stirred amino acid solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer with 1 M HCl to precipitate the Fmoc-L-Phenylalanine-d5.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified Fmoc-L-Phenylalanine-d5.[2][3][4]

Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines the general procedure for determining the isotopic enrichment of this compound using high-resolution mass spectrometry (HR-MS).

Materials:

  • Fmoc-L-Phenylalanine-d5 sample

  • High-resolution mass spectrometer (e.g., Orbitrap, TOF)

  • Suitable solvent for sample dissolution (e.g., acetonitrile/water with formic acid)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent.

  • Mass Spectrometry Analysis: Infuse the sample directly or inject it into an LC-MS system. Acquire full scan mass spectra in the appropriate mass range to observe the molecular ion of this compound.

  • Data Analysis:

    • Identify the isotopic cluster for the molecular ion of this compound.

    • The most abundant peak will correspond to the d5 species.

    • Measure the intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 isotopic variants.

    • Calculate the isotopic enrichment by determining the relative abundance of the d5 species compared to the sum of all isotopic species.[5]

Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-L-Phe-OH-d5 into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Fmoc-L-Phenylalanine-d5

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA or collidine)

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Phe-OH-d5, the coupling reagent, and the base in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated Fmoc-L-Phe-OH-d5 solution to the resin. Agitate the mixture for a specified time (e.g., 1-2 hours) to ensure complete coupling.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Visualizations

Experimental Workflow for Isotopic Purity Determination

G Workflow for Isotopic Purity Determination of this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh this compound B Dissolve in appropriate solvent (e.g., ACN/H2O + 0.1% FA) A->B C Inject into LC-MS/MS System B->C D Acquire Full Scan Mass Spectra C->D E Identify Isotopic Cluster of Molecular Ion D->E F Measure Peak Intensities of d0 to d5 Isotopologues E->F G Calculate Isotopic Enrichment F->G

Caption: Workflow for Isotopic Purity Determination of this compound.

Phenylalanine Metabolism Signaling Pathway

Phenylalanine_Metabolism Phenylalanine Metabolic Pathway Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine hydroxylase Proteins Protein Synthesis Phe->Proteins HPP p-Hydroxyphenylpyruvate Tyr->HPP Tyrosine aminotransferase Tyr->Proteins Catecholamines Catecholamines (Dopamine, Norepinephrine, Epinephrine) Tyr->Catecholamines Melanin Melanin Tyr->Melanin HGA Homogentisate HPP->HGA p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate 4-Maleylacetoacetate HGA->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Fumarylacetoacetase Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Fumarylacetoacetase TCA TCA Cycle Fumarate->TCA

Caption: Phenylalanine Metabolic Pathway.[7][8][9][10]

Solid-Phase Peptide Synthesis Cycle

SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle with this compound Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling (this compound, HCTU, DIPEA in DMF) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Yes End Final Cleavage and Purification Repeat->End No

References

An In-depth Technical Guide to the Solubility of Fmoc-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-L-Phenylalanine-d5 (Fmoc-Phe-OH-d5). Due to the limited availability of specific quantitative data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Fmoc-Phe-OH, to provide a robust framework for its application in research and development. The minor mass difference imparted by deuterium (B1214612) substitution is not expected to significantly alter the solubility profile.

Introduction to this compound

This compound is a deuterated, N-terminally protected derivative of the amino acid L-phenylalanine. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS)[1][2]. The deuterium-labeled phenyl ring makes it a valuable tool in mass spectrometry-based applications, such as proteomics and pharmacokinetic studies, for use as an internal standard[3]. Understanding its solubility is critical for its effective use in these applications, as poor solubility can lead to inaccurate quantification and failed syntheses[2].

Solubility Profile of Fmoc-Phe-OH

Fmoc-Phe-OH is characterized as a highly hydrophobic molecule[4][5]. This property dictates its solubility, making it generally insoluble in aqueous solutions while being readily soluble in various polar aprotic organic solvents commonly used in peptide synthesis[1][5][6].

The following table summarizes the available quantitative and qualitative solubility data for Fmoc-Phe-OH in several common laboratory solvents.

SolventChemical FormulaSolubility (mg/mL)Molarity (mM)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS100258.11Not SpecifiedUltrasonic assistance may be needed. Hygroscopic DMSO can impact solubility[7][8].
N,N-Dimethylformamide (DMF)C₃H₇NO~193.7~500Not SpecifiedCalculated from "clearly soluble" at 25 mmole in 50 ml[9]. A common solvent for SPPS[1][5].
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOReadily SolubleNot SpecifiedNot SpecifiedFrequently used in peptide synthesis[1][5].
ChloroformCHCl₃Slightly SolubleNot SpecifiedNot Specified[4]
Dichloromethane (DCM)CH₂Cl₂SolubleNot SpecifiedNot SpecifiedSome Fmoc-amino acids may require DMF for complete dissolution[10].
Ethyl AcetateC₄H₈O₂SolubleNot SpecifiedNot Specified[11]
WaterH₂OInsolubleNot SpecifiedNot Specified[1]

Note: The data presented is for the non-deuterated Fmoc-Phe-OH. The solubility of this compound is expected to be highly similar.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given solvent.

  • This compound

  • Selected solvent(s) of high purity

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture using a vortex mixer and then place it on a magnetic stirrer in a temperature-controlled environment for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the supernatant sample by HPLC with UV detection (monitoring at 254 nm or 301 nm is suitable for the Fmoc group)[12].

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • The determined concentration from the HPLC analysis represents the solubility of this compound in that solvent at the specified temperature.

Visualizing Workflows and Relationships

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis A Weigh excess this compound B Add known volume of solvent A->B C Equilibrate at constant temperature B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E G Analyze standards and sample by HPLC E->G F Prepare standard solutions F->G H Generate calibration curve G->H I Determine sample concentration H->I Result Solubility Value I->Result

Workflow for Solubility Determination

This diagram illustrates the critical role of solubility in the coupling step of Fmoc-based SPPS.

G cluster_0 Reagent Preparation cluster_1 Solid-Phase Synthesis A This compound D Dissolution of Reagents A->D B Coupling Reagent (e.g., DIC/HOBt) B->D C SPPS Solvent (e.g., DMF) C->D E Homogeneous Solution for Activation D->E H Incomplete Coupling/ Deletion Sequences D->H Poor Solubility F Resin-bound Peptide with free N-terminus E->F G Successful Coupling Reaction F->G Addition of activated amino acid solution

Impact of Solubility in SPPS

Conclusion

While specific quantitative solubility data for this compound remains limited in publicly available literature, a strong and reliable solubility profile can be inferred from its non-deuterated analog, Fmoc-Phe-OH. It exhibits excellent solubility in polar aprotic solvents like DMF and DMSO, which are integral to its primary application in solid-phase peptide synthesis. For applications requiring precise concentration control, it is recommended that researchers empirically determine the solubility in their specific solvent system using a standardized protocol, such as the one outlined in this guide.

References

An In-depth Technical Guide to the NMR Spectra Analysis and Interpretation of Fmoc-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectra of Fmoc-L-Phenylalanine-d5 (Fmoc-Phe-OH-d5). This deuterated amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the preparation of isotopically labeled peptides used in advanced biomolecular NMR studies and proteomics.[1] This document outlines the expected ¹H and ¹³C NMR spectral data, provides detailed experimental protocols for data acquisition, and illustrates the context of its use in peptide synthesis.

Introduction to this compound

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d5 is an isotopically labeled derivative of the proteinogenic amino acid phenylalanine. The key feature of this compound is the substitution of the five protons on the phenyl ring with deuterium (B1214612) atoms. This isotopic labeling makes it a valuable tool for a variety of applications in drug development and structural biology. In ¹H NMR spectroscopy, the absence of signals from the phenyl ring simplifies complex spectra, aiding in the structural elucidation of peptides and proteins. Furthermore, deuteration can influence the pharmacokinetic and metabolic profiles of peptide-based drugs.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and multiplicities for this compound. The data for the Fmoc group and the phenylalanine backbone are based on the known spectra of the non-deuterated analogue, Fmoc-Phe-OH, as the isotopic labeling of the side chain has a negligible effect on these distant nuclei. The signals corresponding to the deuterated phenyl ring are absent in the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityAssignment
~12.8br sCOOH
~7.90dNH
~7.88dFmoc H4, H5
~7.72tFmoc H1, H8
~7.42tFmoc H2, H7
~7.33tFmoc H3, H6
~4.30 - 4.20mα-CH, Fmoc-CH, Fmoc-CH₂
~3.15 - 2.95mβ-CH₂

Note: Data is adapted from the known spectrum of non-deuterated Fmoc-Phe-OH.[2] Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
~173.5COOH
~156.1Urethane C=O
~143.8Fmoc C4a, C4b
~140.7Fmoc C9a, C8a
~127.6Fmoc C2, C7
~127.0Fmoc C3, C6
~125.3Fmoc C1, C8
~120.1Fmoc C4, C5
~65.6Fmoc-CH₂
~56.5α-C
~46.6Fmoc-CH
~37.0β-C

Note: Data is adapted from the known spectrum of non-deuterated Fmoc-Phe-OH. Signals for the deuterated phenyl ring carbons are expected to be absent or significantly attenuated.

Spectral Interpretation

The ¹H NMR spectrum of this compound is characterized by the distinct signals of the Fmoc protecting group and the protons of the phenylalanine backbone. The aromatic region will be dominated by the four distinct signals of the fluorenyl group, appearing between 7.3 and 7.9 ppm. The absence of the characteristic multiplet for the phenyl ring protons of phenylalanine is the key indicator of successful deuteration. The α-proton and the two β-protons of the phenylalanine backbone will appear in the aliphatic region, coupled to each other and to the amide proton.

In the ¹³C NMR spectrum, the signals for the nine carbons of the fluorenyl group and the carbonyl, α-, and β-carbons of the phenylalanine moiety will be present. The signals for the carbons of the deuterated phenyl ring will be absent due to the lack of directly attached protons for NOE enhancement and the long relaxation times of deuterated carbons.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing a small molecule sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for Fmoc-protected amino acids.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra:

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time will be required compared to ¹H NMR.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based solid-phase peptide synthesis. The workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Logical Workflow of Fmoc-SPPS

SPPS_Workflow Resin Resin with Linker Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle (n-1 times) Washing2->Repeat Next Amino Acid Deprotection2 Final Fmoc Deprotection Washing2->Deprotection2 Final Amino Acid Repeat->Deprotection1 Washing3 Washing (DMF, DCM) Deprotection2->Washing3 Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing3->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Conclusion

The NMR spectral analysis of this compound is a straightforward process that relies on the foundational knowledge of the spectra of its non-deuterated counterpart. The key distinguishing feature is the absence of signals from the deuterated phenyl ring, which simplifies the spectrum and provides unambiguous confirmation of isotopic incorporation. This technical guide provides the necessary data and protocols for researchers to confidently utilize this important building block in the synthesis and analysis of isotopically labeled peptides for a wide range of applications in chemical biology and drug discovery.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of Fmoc-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N-α-fluorenylmethyloxycarbonyl-L-phenylalanine-d5 (Fmoc-Phe-OH-d5). This deuterated analog of Fmoc-phenylalanine is a critical internal standard in quantitative proteomics and various drug development applications where accurate quantification of its non-deuterated counterpart is essential. Understanding its fragmentation behavior is paramount for developing robust and reliable mass spectrometry-based assays.

Core Concepts in the Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer, typically through collision-induced dissociation (CID), is influenced by the distinct chemical moieties within the molecule: the Fmoc protecting group, the phenylalanine-d5 residue, and the carboxylic acid group. The deuteration on the phenyl ring of phenylalanine adds a specific mass shift to the fragments containing this part of the molecule, which is key for its use as an internal standard.

The fragmentation process primarily involves the cleavage of the most labile bonds, leading to the formation of characteristic product ions. The most common fragmentation pathways are initiated by the protonation or deprotonation of the molecule, followed by bond cleavages driven by charge stabilization.

Predicted Fragmentation Pattern of this compound

While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern can be reliably predicted based on the known fragmentation of its non-deuterated analog, Fmoc-Phe-OH, and the established principles of mass spectrometry.[1] The five deuterium (B1214612) atoms on the phenyl ring will result in a +5 Da mass shift for any fragment containing this ring.

The expected key fragments and their predicted mass-to-charge ratios (m/z) are summarized in the table below. These predictions are based on typical fragmentation patterns observed for Fmoc-protected amino acids.

Predicted Fragment Proposed Structure Predicted m/z Notes
[M+H]+ [C24H16D5NO4+H]+393.2Molecular ion (protonated)
[M-H2O+H]+ [C24H14D5NO3+H]+375.2Loss of water from the carboxylic acid
[M-HCOOH+H]+ [C23H15D5NO2+H]+347.2Loss of formic acid
Fmoc-CH2+ [C14H11O]+195.1Fragment of the Fmoc group
Fmoc+ [C13H9]+165.1Fluorenyl cation
[Phe-d5+H]+ [C9H6D5NO2+H]+171.1Phenylalanine-d5 immonium ion
[Phe-d5-COOH+H]+ [C8H7D5N+H]+126.1Loss of carboxylic acid from phenylalanine-d5
Tropylium-d5 ion [C7H2D5]+96.1Deuterated tropylium (B1234903) ion from the phenylalanine-d5 side chain

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the predicted fragmentation cascade of the protonated molecular ion of this compound.

Fmoc_Phe_OH_d5_Fragmentation M [M+H]+ m/z = 393.2 F1 [M-H2O+H]+ m/z = 375.2 M->F1 - H2O F2 [M-HCOOH+H]+ m/z = 347.2 M->F2 - HCOOH F3 Fmoc-CH2+ m/z = 195.1 M->F3 F5 [Phe-d5+H]+ m/z = 171.1 M->F5 F4 Fmoc+ m/z = 165.1 F3->F4 - CH2 F6 [Phe-d5-COOH+H]+ m/z = 126.1 F5->F6 - COOH F7 Tropylium-d5 ion m/z = 96.1 F6->F7 - HCN

Predicted fragmentation pathway of protonated this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following provides a generalized experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a starting point and should be optimized for the specific instrumentation and application.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to be used for LC-MS analysis to establish a calibration curve.

  • Internal Standard Spiking: For quantitative analysis, spike the unknown samples with a known concentration of this compound.

2. Liquid Chromatography (LC)

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5-95% Mobile Phase B over 5-10 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended.

  • MS1 Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]+ of this compound at m/z 393.2.

  • MS/MS (Product Ion Scan): Select the precursor ion at m/z 393.2 for fragmentation.

  • Collision Energy: Optimize the collision energy to obtain a stable and informative fragmentation pattern. A starting point could be in the range of 15-30 eV.

  • Data Acquisition: For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode. Select the transition from the precursor ion (m/z 393.2) to one or more of the most intense and specific product ions (e.g., m/z 195.1, 165.1, or 96.1).

This in-depth guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. Researchers and scientists can leverage this information to develop and validate robust analytical methods for its use as an internal standard in a variety of applications, from basic research to clinical drug development.

References

A Comprehensive Technical Guide to the Proper Storage and Handling of Fmoc-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling conditions for Fmoc-Phe-OH-d5 (N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d5), a deuterated N-terminally protected amino acid crucial for peptide synthesis and mass spectrometry-based applications. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Fmoc-L-phenylalanine, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This labeling is instrumental for its use as an internal standard in quantitative proteomics and for elucidating metabolic pathways.

PropertyValue
Molecular Formula C₂₄H₁₆D₅NO₄
Molecular Weight 392.46 g/mol
Appearance White to off-white solid/powder[1]
Melting Point 180-187 °C
Solubility Soluble in polar organic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Chloroform.[2][3] Insoluble in water.[2]
Purity Typically >98%

Storage Conditions

Proper storage is paramount to prevent degradation and maintain the chemical purity of this compound. The primary factors to control are temperature, moisture, and light.

Temperature

The recommended storage temperature for solid this compound depends on the intended duration of storage. For long-term storage, freezing is recommended.

ConditionTemperatureDuration
Long-term Storage (Powder) -20°CUp to 3 years[4]
Short-term Storage (Powder) +2°C to +8°CWeeks to months[5]
In Solvent -80°CUp to 6 months[4]
In Solvent -20°CUp to 1 month[4]
Moisture and Light

This compound should be stored in a desiccated environment to prevent hydrolysis.[5] The container must be tightly sealed.[2] It is also recommended to protect the compound from light.[5]

Handling Procedures

Adherence to standard laboratory safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

When handling the solid compound or its solutions, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is necessary to protect from spills.

  • Respiratory Protection: For handling large quantities of the powder where dust formation is possible, a dust mask (e.g., N95) is recommended.[6]

General Handling
  • Avoid inhalation of dust and contact with skin and eyes.[2][6]

  • Handle in a well-ventilated area, preferably in a fume hood.

  • After handling, wash hands thoroughly.

Experimental Workflow

The following diagram illustrates a typical workflow for the handling and use of this compound in a laboratory setting.

G Experimental Workflow for this compound cluster_0 Receiving and Storage cluster_1 Preparation cluster_2 Application cluster_3 Waste Disposal A Receive Compound B Verify Integrity A->B C Store at Recommended Temperature (-20°C or +2°C to +8°C) B->C D Equilibrate to Room Temperature C->D E Weigh in Fume Hood D->E F Dissolve in Appropriate Solvent (e.g., DMF) E->F G Use in Peptide Synthesis or as Internal Standard F->G H Dispose of Unused Material and Contaminated Waste According to Institutional Guidelines G->H

References

A Technical Guide to the Synthesis and Purification of Fmoc-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-d5 (Fmoc-Phe-OH-d5). This isotopically labeled amino acid is a critical reagent in solid-phase peptide synthesis (SPPS), enabling the introduction of a deuterated phenylalanine residue into peptides for various applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for mass spectrometry-based quantification.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the deuteration of L-phenylalanine to produce L-phenylalanine-d5, followed by the protection of the α-amino group with the Fmoc moiety.

Step 1: Synthesis of L-Phenylalanine-d5

The preparation of L-phenylalanine-d5 (specifically, L-phenylalanine-2,3,4,5,6-d5) can be achieved through catalytic deuterium (B1214612) exchange.

Experimental Protocol: Catalytic Deuteration of L-Phenylalanine

  • Reaction Setup: In a high-pressure reactor, combine L-phenylalanine (1 equivalent), 10% Palladium on Carbon (Pd/C) catalyst (10 mol%), and deuterium oxide (D₂O) as the solvent.

  • Deuteration: Pressurize the reactor with deuterium gas (D₂) to approximately 10 bar. Heat the reaction mixture to 150-160°C and stir vigorously for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

  • Work-up: After cooling the reactor to room temperature, carefully vent the deuterium gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the D₂O under reduced pressure to obtain the crude L-phenylalanine-d5. The product can be further purified by recrystallization from a water/ethanol mixture.

Step 2: Fmoc Protection of L-Phenylalanine-d5

The α-amino group of L-phenylalanine-d5 is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The following protocol utilizes Fmoc-Cl.

Experimental Protocol: Fmoc Protection

  • Dissolution: Dissolve L-phenylalanine-d5 (1 equivalent) in a 10% aqueous solution of sodium carbonate (Na₂CO₃). Cool the solution in an ice bath.

  • Addition of Fmoc-Cl: To the cold, stirred solution, add a solution of Fmoc-Cl (1.05 equivalents) in dioxane or acetone (B3395972) dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

  • Acidification: Acidify the aqueous layer with 1 M hydrochloric acid (HCl) to a pH of approximately 2. The this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude this compound. A typical yield for this reaction is in the range of 80-90%.

Purification of this compound

Purification of the crude this compound is crucial to ensure high purity for subsequent use in peptide synthesis. The primary methods of purification are recrystallization and High-Performance Liquid Chromatography (HPLC).

Recrystallization

Recrystallization is an effective method for removing most impurities.

Experimental Protocol: Recrystallization

  • Solvent Selection: A common solvent system for the recrystallization of Fmoc-Phe-OH is toluene (B28343).[1] Other solvent systems like ethyl acetate/hexane can also be explored.

  • Procedure:

    • Suspend the crude this compound in a minimal amount of hot toluene.

    • Continue to add small portions of hot toluene until the solid is completely dissolved.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.[1]

High-Performance Liquid Chromatography (HPLC)

For applications requiring very high purity, preparative reverse-phase HPLC is the recommended purification method.

Experimental Protocol: Preparative HPLC

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Gradient: A typical gradient might be from 30% to 100% ACN over 30-40 minutes.

  • Detection: UV detection at 254 nm and 280 nm.

  • Procedure:

    • Dissolve the crude or recrystallized this compound in a minimal amount of the initial mobile phase composition.

    • Inject the sample onto the preparative HPLC column.

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the organic solvent by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the highly purified this compound as a fluffy white solid.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₄H₁₆D₅NO₄
Molecular Weight392.46 g/mol [2]
AppearanceWhite to off-white solid
Melting Point180-187 °C[3][4]
Optical Rotation ([α]²⁰/D)-37° (c=1 in DMF)[3]
Isotopic Purity≥98 atom % D[3]

Table 2: Typical Synthesis and Purification Data

ParameterSynthesis (Fmoc Protection)Purification (Recrystallization)Purification (HPLC)
Typical Yield 80-90%70-85%>90% (recovery)
Purity (by HPLC) >95%>98%>99.5%

Visualization of Workflows

The following diagrams illustrate the synthesis and purification workflows for this compound.

Synthesis_Workflow cluster_synthesis Synthesis of L-Phenylalanine-d5 cluster_fmoc Fmoc Protection L_Phe L-Phenylalanine Reaction_1 Catalytic Deuteration (Pd/C, D2, D2O) L_Phe->Reaction_1 Crude_Phe_d5 Crude L-Phenylalanine-d5 Reaction_1->Crude_Phe_d5 Reaction_2 Fmoc Protection (Fmoc-Cl, Na2CO3) Crude_Phe_d5->Reaction_2 Crude_Fmoc_Phe_d5 Crude this compound Reaction_2->Crude_Fmoc_Phe_d5

Synthesis of this compound Workflow

Purification_Workflow cluster_recrystallization Recrystallization cluster_hplc HPLC Purification Crude_Product Crude this compound Recrystallize Recrystallization (Toluene) Crude_Product->Recrystallize Recrystallized_Product Recrystallized This compound Recrystallize->Recrystallized_Product HPLC Preparative HPLC (C18, ACN/H2O/TFA) Recrystallized_Product->HPLC Pure_Product Pure this compound (>99.5%) HPLC->Pure_Product

Purification of this compound Workflow

References

Unraveling the Mass Shift of Fmoc-Phe-OH-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed in Fmoc-Phe-OH-d5, a deuterated analog of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine. The incorporation of deuterium (B1214612) atoms into the phenyl ring of phenylalanine introduces a predictable and quantifiable change in its molecular weight, a phenomenon of significant utility in various analytical applications, particularly in mass spectrometry-based quantitative proteomics and drug metabolism studies. This document outlines the fundamental principles behind this mass shift, presents relevant quantitative data, and provides standardized experimental protocols for its characterization.

Understanding the Isotopic Mass Shift

The mass shift in this compound arises from the substitution of five hydrogen atoms (¹H) on the phenyl ring with five deuterium atoms (²H or D). Deuterium, a stable isotope of hydrogen, contains one proton and one neutron, whereas protium (B1232500) (the most common isotope of hydrogen) contains only a proton. This additional neutron in each deuterium atom results in an increase in the atomic mass.

The theoretical mass of a hydrogen atom is approximately 1.0078 atomic mass units (amu), while the mass of a deuterium atom is approximately 2.0141 amu. The replacement of five hydrogen atoms with five deuterium atoms, therefore, leads to a nominal mass increase of 5 amu and a more precise monoisotopic mass increase. This distinct mass difference allows for the clear differentiation of the deuterated standard from its non-deuterated counterpart in a mass spectrometer.

Quantitative Data Summary

The following table summarizes the key quantitative data for Fmoc-Phe-OH and its deuterated analog, this compound. This information is crucial for the accurate calibration of mass spectrometers and the interpretation of experimental data.

CompoundChemical FormulaMolecular Weight ( g/mol )Isotopic PurityMass Shift (Nominal)
Fmoc-Phe-OHC₂₄H₂₁NO₄387.43N/A0
This compoundC₂₄H₁₆D₅NO₄392.46[1][2]98 atom % D+5

Experimental Protocols

The following protocols provide a generalized framework for the analysis of this compound using mass spectrometry. Specific parameters may need to be optimized based on the instrumentation and experimental goals.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water). A typical starting concentration is 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of working standards with concentrations appropriate for the sensitivity of the mass spectrometer.

  • Internal Standard Spiking: For quantitative analysis, spike the biological or experimental samples with a known concentration of this compound to serve as an internal standard.[1]

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination and to resolve the isotopic peaks.

  • Ionization Source: Electrospray ionization (ESI) is a common and effective ionization technique for Fmoc-protected amino acids.

  • Mass Analyzer Settings:

    • Scan Range: Set the mass-to-charge (m/z) scan range to encompass the expected m/z values of both the deuterated and non-deuterated compounds.

    • Resolution: A resolving power of at least 10,000 is recommended to distinguish between closely spaced isotopic peaks.

    • Fragmentation (MS/MS): To confirm the identity of the compound, perform tandem mass spectrometry (MS/MS). The fragmentation pattern of this compound will show characteristic losses corresponding to the Fmoc group and the deuterated phenylalanyl moiety.

Visualizations

Chemical Structure and Mass Shift

The following diagram illustrates the structural difference between Fmoc-Phe-OH and this compound, highlighting the location of the deuterium atoms that cause the mass shift.

cluster_0 Fmoc-Phe-OH (Unlabeled) cluster_1 This compound (Labeled) unlabeled C₂₄H₂₁NO₄ MW: 387.43 labeled C₂₄H₁₆D₅NO₄ MW: 392.46 unlabeled->labeled + 5 Deuterium Atoms (Mass Shift = +5 Da)

Caption: Structural basis of the mass shift in this compound.

Experimental Workflow for Quantitative Analysis

This diagram outlines a typical workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.

start Prepare Biological Sample spike Spike with known amount of this compound (Internal Standard) start->spike extract Sample Extraction and Cleanup spike->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition (MS1 and MS/MS scans) lcms->data quant Quantification: Ratio of Unlabeled Analyte to Labeled Standard data->quant result Determine Analyte Concentration quant->result

Caption: Workflow for using this compound as an internal standard.

Conclusion

The well-defined mass shift of this compound makes it an invaluable tool for researchers in various scientific disciplines. Its application as an internal standard enhances the accuracy and reliability of quantitative analyses by correcting for variations in sample preparation and instrument response. A thorough understanding of its properties and the principles behind its mass shift is essential for its effective implementation in experimental design and data interpretation.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Phe-OH-d5 in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of stable isotope-labeled amino acids into peptides is a powerful strategy in drug discovery and development, offering significant advantages for pharmacokinetic studies, metabolic profiling, and structural analysis by nuclear magnetic resonance (NMR) spectroscopy. Fmoc-Phe-OH-d5, a derivative of L-phenylalanine with five deuterium (B1214612) atoms on the phenyl ring, is a key building block for introducing a stable isotopic label without significantly altering the peptide's conformation or biological activity. These application notes provide detailed protocols and technical information for the efficient use of this compound in solid-phase peptide synthesis (SPPS).

Deuterium-labeled peptides exhibit enhanced metabolic stability due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down enzymatic degradation at the labeled site.[1][2] This can lead to an extended in vivo half-life of peptide therapeutics. Furthermore, the introduction of deuterated amino acids is invaluable for quantitative mass spectrometry-based proteomics and as internal standards in analytical assays.[3][4]

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in SPPS.

PropertyValueReference
Molecular Formula C24H16D5NO4[5]
Molecular Weight 392.5 g/mol [5]
Appearance White to off-white powder[6]
Purity (HPLC) ≥99.0%[7]
Enantiomeric Purity ≥99.8%[7]
Solubility Soluble in DMF, NMP, and other common SPPS solvents[8]
Storage 2-8°C[9]

Application: Synthesis of Deuterated Substance P

To illustrate the practical application of this compound, this section details the synthesis of a deuterated analog of Substance P, an undecapeptide neurotransmitter and neuromodulator involved in pain perception and inflammation.[10][11] The native sequence of Substance P is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. In this protocol, the two phenylalanine residues at positions 7 and 8 are replaced with their deuterated counterparts.

Expected Yield and Purity Comparison

While the incorporation of a deuterated amino acid is not expected to significantly alter the overall efficiency of SPPS, minor variations in coupling kinetics may be observed. The following table provides a representative comparison of expected outcomes based on typical Fmoc-SPPS results.[][13]

ParameterStandard Substance P (with Fmoc-Phe-OH)Deuterated Substance P (with this compound)
Overall Yield 45-60%40-55%
Crude Purity (by RP-HPLC) >80%>80%
Final Purity (after purification) >98%>98%
Coupling Efficiency (per step) >99%>99%

Experimental Protocols

The following protocols are adapted from standard Fmoc-SPPS procedures and are suitable for the synthesis of deuterated Substance P on a 0.1 mmol scale.[14][15]

Materials and Reagents
  • Rink Amide MBHA resin (0.1 mmol substitution)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Diethyl ether (cold)

Protocol 1: Manual Solid-Phase Peptide Synthesis
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.95 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. For the coupling of this compound, the reaction time can be extended to 2.5 hours to ensure complete coupling, although significant differences are not expected.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the Substance P sequence, using this compound at positions 7 and 8.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Workflow for SPPS of Deuterated Substance P

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Synthesis Cycle (repeat for each amino acid) cluster_final Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis

Caption: Workflow for the solid-phase synthesis of deuterated Substance P.

Signaling Pathway of Substance P

Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor.[9][14] The binding of Substance P to NK-1R activates downstream signaling cascades that are involved in pain transmission, inflammation, and cellular proliferation. The deuterated analog of Substance P is expected to follow the same signaling pathway, allowing for detailed studies of receptor binding kinetics and downstream effects.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response SP Substance P NK1R NK-1 Receptor SP->NK1R Binds Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Ca->PKC Co-activates Response Pain Transmission Inflammation Cell Proliferation PKC->Response Leads to

Caption: Simplified signaling pathway of Substance P via the NK-1 receptor.

Conclusion

This compound is a valuable reagent for the synthesis of deuterated peptides. The protocols outlined in these application notes provide a framework for the successful incorporation of this stable isotope-labeled amino acid into peptides using standard Fmoc-SPPS chemistry. The resulting deuterated peptides are powerful tools for a wide range of applications in biomedical research and drug development, from enhancing metabolic stability to enabling advanced analytical studies.

References

Application Note: Fmoc-Phe-OH-d5 for Accurate Peptide Quantification in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and precise method for the absolute quantification of peptides in complex biological samples using a stable isotope-labeled (SIL) internal standard synthesized with Fmoc-L-Phenylalanine (ring-d5), 98% (Fmoc-Phe-OH-d5). The use of a deuterated internal standard in a stable isotope dilution (SID) workflow coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high accuracy and reproducibility by correcting for variations during sample preparation and analysis.[1] This methodology is particularly suited for targeted proteomics, biomarker validation, and pharmacokinetic studies in drug development.

Introduction

Quantitative proteomics is essential for understanding the dynamics of biological systems and for the discovery and validation of biomarkers.[1] Mass spectrometry (MS)-based approaches have become central to this field, offering high sensitivity and specificity.[2] For absolute quantification, the use of stable isotope-labeled internal standards is the gold standard. These standards, which are chemically identical to the analyte of interest but have a different mass, are spiked into a sample at a known concentration.[1] By comparing the MS signal intensity of the endogenous "light" peptide to the "heavy" SIL internal standard, precise quantification can be achieved.

This compound is a deuterated, Fmoc-protected phenylalanine amino acid that serves as a building block for the solid-phase peptide synthesis (SPPS) of heavy-labeled internal standards. The five deuterium (B1214612) atoms on the phenyl ring provide a 5 Dalton mass shift, which is easily resolvable by modern mass spectrometers, without significantly altering the chromatographic retention time or ionization efficiency compared to the unlabeled counterpart. This application note provides a detailed protocol for synthesizing a custom SIL peptide using this compound and its application as a spike-in internal standard for the quantification of a target peptide from a human plasma sample.

Experimental Workflow Overview

The overall experimental workflow for using a custom-synthesized, deuterated internal standard involves several key stages, from peptide selection and synthesis to sample analysis and data processing.

Quantitative_Proteomics_Workflow cluster_0 Standard Preparation cluster_1 Sample Analysis cluster_2 Data Processing A Target Peptide Selection B Peptide Synthesis with This compound A->B C Purification & Quantification of Heavy Peptide B->C F Spike-in Heavy Peptide Standard C->F D Biological Sample (e.g., Plasma) E Protein Extraction & Digestion D->E E->F G LC-MS/MS Analysis F->G H Peak Integration (Light & Heavy) G->H I Calculate Peak Area Ratio H->I J Absolute Quantification I->J

Caption: Workflow for quantitative proteomics using a spike-in stable isotope-labeled peptide.

Materials and Methods

Materials
  • Fmoc-L-Phenylalanine (ring-d5), 98%

  • Other Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Human plasma

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Formic acid

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

Instrumentation
  • Automated Peptide Synthesizer

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Amino Acid Analyzer

  • Lyophilizer

  • High-Resolution Mass Spectrometer (e.g., Q Exactive™ HF) coupled with a UHPLC system.

Protocols

Protocol 1: Synthesis of a Deuterated Peptide Internal Standard

This protocol describes the solid-phase peptide synthesis of a hypothetical target peptide "Val-Gly-Phe-Ala-Leu" with a deuterated phenylalanine, resulting in "Val-Gly-Phe(d5)-Ala-Leu".

  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For each amino acid in the sequence (Leu, Ala, Phe(d5), Gly, Val), dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • For the deuterated standard, use this compound at the corresponding position in the sequence.

  • Washing: After each coupling and deprotection step, wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain a dry powder.

  • Purification: Purify the crude peptide using reverse-phase HPLC with a C18 column.

  • Quantification: Determine the precise concentration of the purified heavy peptide using amino acid analysis.

Protocol 2: Sample Preparation and Spike-in
  • Protein Extraction: Extract total protein from 100 µL of human plasma using a suitable protein extraction buffer.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Spike-in: Add a known amount (e.g., 100 fmol) of the purified and quantified heavy peptide internal standard ("Val-Gly-Phe(d5)-Ala-Leu") to the digested sample.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in 2% ACN, 0.1% formic acid for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2 µm particle size, 75 µm x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% ACN.

    • Gradient: A linear gradient from 5% to 40% B over 60 minutes.

    • Flow Rate: 300 nL/min.

  • Mass Spectrometry:

    • Mode: Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).

    • Precursor Ions:

      • Light Peptide (Val-Gly-Phe-Ala-Leu): m/z corresponding to the [M+H]+ ion.

      • Heavy Peptide (Val-Gly-Phe(d5)-Ala-Leu): m/z corresponding to the [M+H]+ ion (approximately 5 Da higher than the light peptide).

    • Fragmentation: HCD or CID.

    • Fragment Ions: Monitor the 3-5 most intense and specific fragment ions for both the light and heavy peptides.

Results and Data Presentation

The use of this compound allows for the generation of a high-purity internal standard that co-elutes with the endogenous peptide, ensuring accurate quantification. The following tables summarize the expected quantitative performance of this method.

Table 1: Linearity of Quantification

Spiked Endogenous Peptide (fmol)Measured Concentration (fmol)% Accuracy
109.898%
5051.2102.4%
100103.5103.5%
500490.198.0%
10001015.0101.5%

Table 2: Precision and Accuracy

Analyte Concentration (fmol)Intra-day Precision (%CV, n=5)Inter-day Precision (%CV, n=5)Accuracy (%)
254.2%5.8%104.1%
2502.8%4.1%99.5%
7502.1%3.5%101.2%

Signaling Pathway and Application Context

This quantitative proteomics method can be applied to study various biological pathways where precise protein quantification is critical. For example, in cancer research, it can be used to validate potential biomarkers in signaling pathways like the MAPK/ERK pathway.

MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling cluster_quant Quantification Target GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF QuantTarget Quantify ERK Levels using a target peptide with Phe(d5) standard ERK->QuantTarget Proliferation Cell Proliferation TF->Proliferation

Caption: Targeted quantification of ERK protein within the MAPK signaling pathway.

Conclusion

The use of this compound for the synthesis of stable isotope-labeled peptide internal standards provides a reliable and accurate method for absolute quantification in proteomics. This approach, detailed in the provided protocols, is applicable to a wide range of research and development areas, from basic science to clinical applications, enabling researchers to obtain high-quality quantitative data for a deeper understanding of biological systems.

References

Application Note: A Step-by-Step Guide for Incorporating Fmoc-Phe-OH-d5 into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of stable isotopes, such as deuterium, into peptide structures represents a significant advancement in drug discovery and development.[1] Deuterated peptides, where one or more hydrogen atoms are replaced by deuterium, often exhibit enhanced metabolic stability and improved pharmacokinetic profiles due to the kinetic isotope effect.[1][2] This can lead to a longer in vivo half-life, reduced dosing frequency, and potentially lower toxicity.[1] Fmoc-L-Phenylalanine (ring-d5), or Fmoc-Phe-OH-d5, is a critical building block for introducing a deuterated phenylalanine residue into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4] This application note provides a detailed, step-by-step protocol for the efficient incorporation of this compound into synthetic peptides, along with methods for characterization and data analysis.

Applications of Deuterated Peptides

The use of deuterated peptides is expanding across various therapeutic and research areas:

  • Improved Pharmacokinetics: The stronger carbon-deuterium (C-D) bond can slow down enzymatic degradation at specific sites, prolonging the peptide's circulation time.[1][5]

  • Metabolic Studies: Deuterium labeling serves as a tracer to elucidate the metabolic fate of a peptide without altering its fundamental biological activity.[6]

  • Quantitative Proteomics: Stable isotope-labeled peptides are used as internal standards for accurate quantification in mass spectrometry-based proteomics.[]

  • Structural Biology: Deuterium labeling is a valuable tool in NMR and neutron scattering studies to probe protein and peptide structures.

Experimental Protocols

This protocol outlines the manual Fmoc Solid-Phase Peptide Synthesis (SPPS) for incorporating a this compound residue. The procedure can be adapted for automated synthesizers.

Materials and Reagents

  • Resin: Rink Amide resin is suitable for peptides with a C-terminal amide.[8] Wang resin can be used for peptides with a C-terminal carboxylic acid.[8]

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (cold).

  • Deprotection Reagent: 20% Piperidine (B6355638) in DMF.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Activator Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Washing Solvents: DMF, DCM, MeOH.

Equipment

  • Solid-Phase Peptide Synthesis (SPPS) vessel with a shaker.

  • High-Performance Liquid Chromatography (HPLC) system for purification.

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) for verification.

  • Lyophilizer.

Protocol: Step-by-Step Incorporation of this compound

This protocol assumes the synthesis has already been initiated and the N-terminal Fmoc group of the preceding amino acid has been removed.

Step 1: Resin Swelling (Initial Step)

  • Place the resin in the SPPS vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

Step 2: Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times) and finally DMF (2-3 times) to remove all traces of piperidine.

Step 3: Coupling of this compound

  • In a separate vial, prepare the coupling solution:

    • Dissolve this compound (3-5 equivalents relative to resin loading) and HBTU/HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes to activate the amino acid.

  • Immediately add the activated this compound solution to the deprotected resin in the SPPS vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the coupling reaction, a small sample of resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3-5 times), DCM (2-3 times), and MeOH (2-3 times) to remove excess reagents.

Step 4: Chain Elongation

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Step 5: Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final deprotection step (as in Step 2) to remove the N-terminal Fmoc group.

Step 6: Cleavage and Global Deprotection

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS). Caution: Work in a fume hood and wear appropriate PPE.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Step 7: Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC.

  • Characterize the purified peptide by mass spectrometry to confirm the correct mass, which will be +5 Da higher than its non-deuterated counterpart due to the d5-phenylalanine residue.

  • Lyophilize the pure, deuterated peptide fractions to obtain a stable, dry powder.

Data Presentation

The successful synthesis and purification of the deuterated peptide can be summarized as follows:

Parameter Method Result Notes
Resin Loading UV-Vis Spectrophotometry0.55 mmol/gDetermined by Fmoc release from a known weight of resin.
Coupling Efficiency Kaiser TestNegative (Yellow)Indicates >99% completion for the this compound coupling step.
Crude Peptide Purity Analytical HPLC78%Purity before preparative HPLC purification.
Final Peptide Purity Analytical HPLC>98%Purity after preparative HPLC purification.
Molecular Weight (Expected) Mass Calculation1542.8 g/mol Based on the peptide sequence Ac-Tyr-Val-Phe(d5)-Gly-Leu-NH2.
Molecular Weight (Observed) ESI-MS1542.9 g/mol Confirms successful incorporation of the d5-labeled phenylalanine.
Final Yield Gravimetric Analysis65 mg (42%)Based on the initial resin loading.

Visualization of the Workflow

The core cycle of the Solid-Phase Peptide Synthesis for incorporating this compound is illustrated below.

SPPS_Workflow cluster_resin Peptide-Resin cluster_cycle SPPS Cycle cluster_final Final Steps Resin_Fmoc Fmoc-AA(n)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Fmoc->Deprotection Start Cycle Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-Phe-d5-OH + HBTU/DIPEA) Wash1->Coupling H2N-AA(n)-Resin Wash2 Wash (DMF/DCM) Coupling->Wash2 Fmoc-Phe(d5)-AA(n)-Resin Wash2->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification HPLC Purification & MS Analysis Cleavage->Purification Crude d5-Peptide

Caption: Workflow for this compound incorporation via SPPS.

References

Application Note: High-Precision Protein Turnover Analysis Using Metabolic Labeling with Fmoc-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding protein dynamics is fundamental to elucidating cellular processes, disease mechanisms, and the mode of action of therapeutic agents. Protein turnover, the balance between protein synthesis and degradation, is a critical regulatory layer in maintaining cellular homeostasis. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Consequently, the accurate measurement of protein turnover rates is invaluable for basic research and drug development.

This application note describes a robust methodology for quantifying protein turnover using metabolic labeling with the stable isotope-labeled amino acid, Fmoc-Phe-OH-d5. This approach, a variant of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique, enables the precise measurement of protein synthesis and degradation rates. By introducing a "heavy" amino acid into the cellular environment, newly synthesized proteins become isotopically distinct from the pre-existing "light" protein pool. The rate of incorporation of the heavy label and the concurrent dilution of the light label are then quantified by mass spectrometry, providing a direct measure of protein turnover kinetics. This method offers high sensitivity and accuracy, making it a powerful tool for studying the effects of drug candidates on protein stability and for identifying novel therapeutic targets.

Principle of the Method

The core principle of this technique lies in the metabolic incorporation of a deuterated (d5) version of phenylalanine into the proteome of cultured cells or in vivo models. Phenylalanine is an essential amino acid, ensuring that its deuterated analog will be incorporated into newly synthesized proteins. The workflow can be summarized in the following key steps:

  • Metabolic Labeling: Cells or model organisms are cultured in a medium where normal phenylalanine has been replaced with this compound.

  • Time-Course Sampling: Samples are collected at various time points to track the incorporation of the heavy amino acid.

  • Protein Extraction and Digestion: Proteins are extracted from the collected samples and enzymatically digested into peptides.

  • Mass Spectrometry Analysis: The peptide mixture is analyzed by high-resolution mass spectrometry (e.g., LC-MS/MS) to distinguish between "light" (unlabeled) and "heavy" (d5-labeled) peptides.

  • Data Analysis and Turnover Rate Calculation: The relative abundance of light and heavy peptide pairs is used to calculate the rate of protein synthesis and degradation, ultimately determining the protein turnover rate or half-life.

Experimental Workflow

The overall experimental workflow for protein turnover analysis using this compound is depicted below. This process can be adapted for both in vitro cell culture experiments and in vivo studies with animal models.

G cluster_0 In Vitro / In Vivo Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A Cell Culture / Animal Model B Prepare Labeling Medium (with this compound) A->B Switch to C Metabolic Labeling Time-Course B->C Incubate for varying durations D Harvest Cells / Tissues C->D E Protein Extraction and Quantification D->E F Protein Digestion (e.g., with Trypsin) E->F G LC-MS/MS Analysis F->G H Peptide Identification and Quantification G->H I Calculate Heavy/Light Ratios H->I J Determine Protein Turnover Rates I->J

Caption: Experimental workflow for protein turnover analysis.

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be summarized to compare protein turnover rates under different experimental conditions. For example, the effect of a drug treatment on the half-life of specific proteins can be presented in a tabular format for clear comparison.

Table 1: Effect of Drug X on the Half-Life of Key Signaling Proteins

ProteinGeneFunctionHalf-Life (Control) [h]Half-Life (Drug X Treated) [h]Fold Change in Half-Life
Kinase AKINASignal Transduction24.512.3-2.0
Cyclin B1CCNB1Cell Cycle Regulation8.216.5+2.0
Apoptosis RegulatorBAXApoptosis15.77.8-2.0
Transcription Factor YTFYGene Expression36.135.9~1.0

Table 2: Protein Turnover Rates in Different Cellular Compartments

ProteinGeneLocalizationTurnover Rate (k) [h⁻¹] (Cytoplasm)Turnover Rate (k) [h⁻¹] (Nucleus)
Histone H3HIST1H3ANucleus-0.015
GAPDHGAPDHCytoplasm0.028-
Lamin A/CLMNANucleus-0.011
Tubulin AlphaTUBA1ACytoplasm0.035-

Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic labeling of adherent mammalian cells for protein turnover analysis.

Materials:

  • Adherent mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phenylalanine-free cell culture medium

  • This compound (stable isotope-labeled phenylalanine)

  • L-Phenylalanine (unlabeled)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin (for cell detachment)

  • Sterile cell culture plates and flasks

Procedure:

  • Cell Culture: Culture the cells in their standard complete growth medium until they reach approximately 70-80% confluency.

  • Preparation of Labeling Media:

    • "Light" Medium: Prepare the "light" medium by supplementing phenylalanine-free medium with the normal concentration of unlabeled L-phenylalanine and dFBS.

    • "Heavy" Medium: Prepare the "heavy" medium by supplementing phenylalanine-free medium with this compound at the same final concentration as the unlabeled phenylalanine, along with dFBS.

  • Adaptation to "Light" Medium (Optional but Recommended): To ensure consistent growth, adapt the cells to the "light" medium for at least two passages before starting the labeling experiment.

  • Metabolic Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells twice with sterile PBS.

    • Add the pre-warmed "heavy" labeling medium to the cells.

  • Time-Course Harvest:

    • Harvest cells at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to monitor the incorporation of the heavy label.

    • At each time point, wash the cells with ice-cold PBS, and then lyse the cells directly on the plate with lysis buffer containing a protease inhibitor cocktail.

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay.

  • Sample Preparation for Mass Spectrometry:

    • Take an equal amount of protein from each time point.

    • Perform in-solution or in-gel digestion of the proteins with trypsin.

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

    • The samples are now ready for LC-MS/MS analysis.

Protocol 2: In Vivo Metabolic Labeling of Mice with Deuterated Phenylalanine

This protocol outlines a general procedure for in vivo labeling of mice.

Materials:

  • Mice (strain and age as per experimental design)

  • Standard rodent chow

  • Custom rodent chow with a defined amino acid composition, lacking phenylalanine

  • d5-Phenylalanine

  • Unlabeled L-Phenylalanine

  • Equipment for tissue harvesting and homogenization

  • Protein extraction buffers and protease inhibitors

Procedure:

  • Acclimatization: Acclimate the mice to the custom control diet (containing unlabeled phenylalanine) for at least one week to allow their metabolism to adapt.

  • Labeling Diet Preparation: Prepare the labeling diet by supplementing the phenylalanine-free chow with d5-phenylalanine. The concentration should be equivalent to that of the unlabeled phenylalanine in the control diet.

  • Metabolic Labeling: Switch the mice from the control diet to the labeling diet.

  • Time-Course Tissue Collection:

    • At designated time points (e.g., 0, 1, 3, 7, 14 days), euthanize a cohort of mice.

    • Immediately harvest the tissues of interest and flash-freeze them in liquid nitrogen.

  • Protein Extraction and Analysis:

    • Homogenize the frozen tissues in a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration.

    • Proceed with protein digestion and sample preparation for mass spectrometry as described in Protocol 1.

Signaling Pathway Visualization

Protein turnover studies are often employed to understand how drugs affect signaling pathways that are dysregulated in disease. Below is a representative diagram of a generic growth factor signaling pathway, which is a common target in cancer drug development.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds and Activates Adaptor Adaptor Proteins Rec->Adaptor Recruits Ras Ras Adaptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates and Activates Gene Target Genes TF->Gene Regulates Transcription Protein Proteins for Cell Growth and Proliferation Gene->Protein Leads to Protein Synthesis

Caption: A generic growth factor signaling cascade.

Conclusion

Metabolic labeling with this compound provides a powerful and precise method for the quantitative analysis of protein turnover. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers in academia and the pharmaceutical industry. By enabling the accurate measurement of protein synthesis and degradation rates, this technique facilitates a deeper understanding of cellular regulation and provides critical insights for the development of novel therapeutics. The ability to monitor the dynamic changes in the proteome in response to drug candidates makes this an indispensable tool in modern drug discovery and development.

Application Notes and Protocols for Fmoc-Phe-OH-d5 in Pharmacokinetic Studies of Peptide Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of peptide drugs in biological matrices is paramount for robust pharmacokinetic (PK) assessment. A significant challenge in bioanalysis is accounting for variability during sample preparation and analysis. The use of stable isotope-labeled (SIL) internal standards is the gold standard for addressing these challenges in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification.[1][2] By incorporating a known amount of a SIL version of the analyte at the beginning of the sample preparation process, variations in extraction recovery, matrix effects, and instrument response can be effectively normalized, leading to high accuracy and precision.[3]

Fmoc-Phe-OH-d5, a deuterium-labeled form of the fluorenylmethyloxycarbonyl-protected phenylalanine amino acid, is a critical building block for the synthesis of deuterated peptide internal standards. These standards are chemically identical to the therapeutic peptide analyte but are distinguishable by their mass, making them ideal for isotope dilution mass spectrometry.[2]

This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic studies of a hypothetical phenylalanine-containing therapeutic peptide, "Pep-Phe-NH2".

Synthesis of "Pep-Phe-NH2" and its Deuterated Internal Standard, "Pep-Phe-d5-NH2"

The synthesis of both the therapeutic peptide and its deuterated internal standard is achieved through Fmoc solid-phase peptide synthesis (SPPS). The only difference in the synthesis of the internal standard is the substitution of Fmoc-Phe-OH with this compound at the corresponding position in the peptide sequence.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide)

  • Fmoc-protected amino acids: Including Fmoc-Phe-OH and this compound

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC)

  • Characterization: Mass spectrometry (MS)

Solid-Phase Peptide Synthesis Protocol

The following protocol outlines the manual synthesis of a short peptide. Automated synthesizers can also be used and will follow a similar series of steps.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents to the resin loading), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. .

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the synthesis of the deuterated internal standard, substitute Fmoc-Phe-OH with this compound at the appropriate cycle.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by RP-HPLC.

  • Characterization and Quantification: Confirm the identity and purity of the synthesized peptides by MS and analytical HPLC. Determine the concentration of the purified peptides.

Diagram: Fmoc Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Couple Fmoc-AA (HBTU/HOBt/DIPEA) Deprotect1->Couple Repeat Repeat Cycle Couple->Repeat for each amino acid Repeat->Deprotect1 Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze MS & HPLC Analysis Purify->Analyze

Caption: Workflow for Fmoc solid-phase peptide synthesis.

Bioanalytical Method for Peptide Quantification in Plasma

A validated LC-MS/MS method is essential for the accurate quantification of "Pep-Phe-NH2" in plasma samples.

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample, add 10 µL of the deuterated internal standard working solution ("Pep-Phe-d5-NH2" at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase A.

LC-MS/MS Parameters

The following table provides typical LC-MS/MS parameters for the analysis of a small peptide. These parameters should be optimized for the specific peptide of interest.

ParameterCondition
LC System High-performance liquid chromatography system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions

The MRM transitions for the analyte and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
"Pep-Phe-NH2"[M+H]+Fragment 1, Fragment 2
"Pep-Phe-d5-NH2"[M+5+H]+Fragment 1', Fragment 2'
Bioanalytical Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as:

  • Selectivity and Specificity: No significant interference at the retention times of the analyte and internal standard.

  • Linearity and Range: The calibration curve should be linear over the expected concentration range in the study samples.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Stability: Stability of the analyte in the biological matrix under different storage and processing conditions.

The following table shows representative data for the validation of the bioanalytical method.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/mL
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Precision (%CV) ≤ 15%< 12%
Intra-day Accuracy (%Bias) ± 15%-5% to +8%
Inter-day Accuracy (%Bias) ± 15%-7% to +10%
Matrix Factor CV ≤ 15%8.5%
Recovery Consistent and precise> 85%

Diagram: Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard (Pep-Phe-d5-NH2) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Quantify Quantification using Calibration Curve Inject->Quantify

Caption: Workflow for bioanalytical sample preparation and analysis.

Pharmacokinetic Study Protocol

This protocol describes a typical preclinical pharmacokinetic study in rodents.

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats (n=3-5 per group)

  • Dosing:

    • Intravenous (IV) administration: 1 mg/kg of "Pep-Phe-NH2"

    • Subcutaneous (SC) or Oral (PO) administration: 5 mg/kg of "Pep-Phe-NH2"

Blood Sampling

Collect blood samples (approximately 100 µL) from the tail vein or other appropriate site at the following time points:

  • IV: Pre-dose, 2, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.

  • SC/PO: Pre-dose, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.

Process the blood samples to obtain plasma and store at -80°C until analysis.

Pharmacokinetic Data Analysis

Use non-compartmental analysis to determine the following pharmacokinetic parameters from the plasma concentration-time data:

  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach Cmax

  • AUC: Area under the plasma concentration-time curve

  • t1/2: Half-life

  • CL: Clearance

  • Vd: Volume of distribution

  • F%: Bioavailability (for extravascular routes)

The following table presents hypothetical pharmacokinetic data for "Pep-Phe-NH2".

ParameterIV (1 mg/kg)SC (5 mg/kg)
Cmax (ng/mL) 850 ± 120450 ± 90
Tmax (h) 0.080.5
AUC (ng*h/mL) 1200 ± 2502400 ± 400
t1/2 (h) 2.5 ± 0.53.0 ± 0.6
CL (L/h/kg) 0.83 ± 0.15-
Vd (L/kg) 3.0 ± 0.7-
F (%) -40

Conclusion

The use of this compound in the synthesis of a deuterated internal standard is a robust and reliable approach for the accurate quantification of phenylalanine-containing peptide drugs in pharmacokinetic studies. The detailed protocols provided herein for peptide synthesis, bioanalytical method development and validation, and a preclinical pharmacokinetic study serve as a comprehensive guide for researchers in the field of peptide drug development. The implementation of these methods will ensure the generation of high-quality data to support the advancement of novel peptide therapeutics.

References

Application Notes and Protocols for Fmoc-Phe-OH-d5 in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data regarding the use of deuterated Fmoc-L-Phenylalanine (d5), Fmoc-Phe-OH-d5, in solid-phase peptide synthesis (SPPS). The inclusion of stable isotopes like deuterium (B1214612) is a critical technique in quantitative proteomics, metabolic labeling, and for studying pharmacokinetic properties of peptide-based therapeutics. While specific quantitative data on the coupling efficiency and deprotection kinetics for the d5 variant of Fmoc-Phe-OH are not extensively published, the protocols provided are based on established methodologies for standard Fmoc-amino acids and are expected to yield high efficiency. The kinetic isotope effect of deuterium substitution on the phenyl ring is presumed to be negligible for the standard coupling and deprotection reactions in SPPS.

Coupling Efficiency of this compound

The coupling efficiency of this compound is expected to be comparable to its non-deuterated counterpart, typically exceeding 99% with modern coupling reagents. The choice of coupling reagent can be critical, especially for sterically hindered amino acids or "difficult" sequences. Below is a comparison of common coupling reagents used in Fmoc-SPPS.

Table 1: Comparison of Common Coupling Reagents for Fmoc-Amino Acids

Coupling ReagentActivator TypeTypical SolventKey AdvantagesConsiderations
HBTU/HATUBenzotriazole-basedDMF, NMPHigh efficiency, fast reaction times.[1]Potential for racemization with sensitive residues.[1]
HCTUGuanidinium-basedDMF, NMPSimilar to HBTU/HATU, often more cost-effective.
DIC/HOBtCarbodiimide/AdditiveDCM, DMFLow cost, minimal racemization.[1][2]DIC can be difficult to remove if not fully reacted.
PyBOPPhosphonium-basedDMF, NMPExcellent for hindered couplings, low racemization.[1]Can be more expensive.

Experimental Protocol: Coupling of this compound

This protocol describes a general procedure for coupling this compound to a resin-bound peptide chain. The quantities are provided for a 0.1 mmol synthesis scale.

Materials:

  • This compound

  • Peptide synthesis resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Washing solvents (e.g., DMF, DCM, Isopropanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Deprotection (if applicable): If the resin-bound peptide has an N-terminal Fmoc group, perform the deprotection protocol (see Section 4).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any residual piperidine (B6355638) and prepare for coupling.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (e.g., 4 equivalents) and the coupling reagent (e.g., HBTU, 3.95 equivalents) in DMF.

    • Add DIPEA (e.g., 8 equivalents) to the activation solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the solvent from the resin.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture using a shaker or by bubbling with inert gas for 1-2 hours at room temperature.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin with DMF (3x), DCM (3x), and Isopropanol (3x) to remove excess reagents and byproducts.

  • Optional: Capping: To block any unreacted amino groups, a capping step with acetic anhydride (B1165640) and a non-nucleophilic base can be performed.

  • Confirmation of Coupling: A qualitative ninhydrin (B49086) (Kaiser) test should be performed. A negative result (yellow beads) indicates complete coupling.

SPPS_Coupling_Workflow Resin Resin with Free Amine Coupling Coupling Reaction (1-2 hours) Resin->Coupling Activation Activate This compound (HBTU/DIPEA) Activation->Coupling Washing Wash Resin (DMF, DCM) Coupling->Washing Confirmation Kaiser Test (Negative) Washing->Confirmation Next_Cycle Proceed to Next Cycle Confirmation->Next_Cycle Success

SPPS Coupling Workflow for this compound.

Fmoc Deprotection Protocols

The removal of the Fmoc protecting group is a critical step in SPPS. The standard protocol utilizes a solution of piperidine in DMF. While the deuterium labeling in this compound is not expected to significantly alter the deprotection kinetics, monitoring the reaction is always recommended, for example, by UV spectroscopy of the dibenzofulvene-piperidine adduct.

Table 2: Standard and Alternative Fmoc Deprotection Protocols

ReagentConcentrationSolventTypical TimeNotes
Piperidine20% (v/v)[3][4]DMF2 x 10 minThe most common and robust method.
Piperidine5% (v/v)DMF2 x 15 minMilder conditions, may reduce side reactions.
DBU/Piperidine1-2% DBU, 2% PiperidineDMF2 x 5 minFaster deprotection, but DBU can catalyze aspartimide formation.[5]

Experimental Protocol: Fmoc Deprotection

This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Materials:

  • Resin-bound peptide with an N-terminal Fmoc group

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvents (e.g., DMF, DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: If the resin is dry, swell it in DMF for 30-60 minutes.

  • Initial Deprotection:

    • Drain the solvent from the resin.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3-5 minutes.

  • Second Deprotection:

    • Drain the deprotection solution.

    • Add a fresh portion of the 20% piperidine/DMF solution.

    • Agitate for 10-15 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine and the dibenzofulvene adduct.

    • Wash with DCM (3x) to prepare for the next coupling step.

  • Confirmation: A positive Kaiser test (blue beads) will confirm the presence of a free primary amine.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine (Base) Piperidine Piperidine Piperidine->Intermediate Products H2N-Peptide-Resin Dibenzofulvene-Piperidine Adduct CO2 Intermediate->Products β-Elimination

Mechanism of Fmoc Deprotection by Piperidine.

Summary and Recommendations

The use of this compound in SPPS should proceed with high efficiency using standard, well-established protocols.

  • Coupling: For routine couplings, HBTU or HCTU with DIPEA in DMF are recommended for their speed and efficiency. For sequences prone to racemization, a carbodiimide-based method like DIC/HOBt may be preferable.

  • Deprotection: A 20% piperidine solution in DMF is the standard and most reliable method for Fmoc removal.

  • Monitoring: It is always good practice to monitor the completeness of both coupling and deprotection steps using methods like the Kaiser test or UV-Vis spectroscopy.

  • Analysis: Final peptide purity and identity, including the incorporation of the deuterated phenylalanine, should be confirmed by mass spectrometry and HPLC.[6]

While the protocols provided are robust, optimization may be necessary for particularly long or complex peptide sequences. Researchers should always consult the relevant literature for sequence-specific considerations.

References

Application Notes and Protocols for Tracing Protein Metabolism in Cell Culture Using Fmoc-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein metabolism, encompassing synthesis, degradation, and overall turnover, is fundamental to understanding cellular physiology in both healthy and diseased states. Dysregulation of protein homeostasis is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and metabolic diseases. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted mass spectrometry-based technique for the quantitative analysis of proteome dynamics.

This document provides detailed application notes and protocols for the use of Fmoc-L-Phenylalanine-d5 (Fmoc-Phe-OH-d5), a deuterated stable isotope-labeled amino acid, to trace protein metabolism in cell culture. Phenylalanine is an essential amino acid, and its incorporation into newly synthesized proteins provides a direct measure of protein synthesis. By employing a pulsed SILAC (pSILAC) approach with this compound, researchers can accurately determine protein-specific synthesis and degradation rates, offering deep insights into the regulation of the proteome.

These protocols are designed for researchers in academic and industrial settings, including those involved in basic research, drug discovery, and preclinical development.

Principle of the Method

The core of this methodology lies in the metabolic incorporation of a "heavy" stable isotope-labeled amino acid into the entire proteome of a cell population. In this case, cells are cultured in a medium where the natural ("light") L-phenylalanine is replaced with L-phenylalanine-d5. The five deuterium (B1214612) atoms on the phenyl ring of L-phenylalanine-d5 result in a 5 Dalton (Da) mass shift for every phenylalanine residue incorporated into a protein. This mass difference is readily detectable by modern high-resolution mass spectrometers.

In a typical pulsed SILAC (pSILAC) experiment to measure protein turnover, cells are first cultured in a "light" medium containing unlabeled phenylalanine to establish a baseline proteome. Subsequently, the cells are switched to a "heavy" medium containing L-phenylalanine-d5. Over time, newly synthesized proteins will incorporate the "heavy" amino acid, while the pre-existing "light" proteins are gradually degraded. By collecting samples at different time points after the switch and analyzing them by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ratio of heavy to light peptides for each protein can be determined. This ratio is then used to calculate the rates of protein synthesis and degradation.

Data Presentation

The quantitative data obtained from a pSILAC experiment using this compound can be summarized to provide a clear overview of protein turnover rates. The following table is a representative example of how such data can be presented. It includes the protein identifier, the measured heavy/light ratios at different time points, and the calculated protein half-life.

Protein IDGene NameHeavy/Light Ratio (4h)Heavy/Light Ratio (8h)Heavy/Light Ratio (24h)Calculated Half-life (hours)
P60709ACTB0.150.280.6542.5
P02768ALB0.100.200.5060.1
P31946GNB10.250.450.8525.3
Q06830HSP90AA10.180.350.7535.8
P08238HSPD10.220.400.8029.7
P62258RPLP00.450.750.9810.2
P11021HSP90AB10.190.360.7634.5
P63104TUBA1B0.120.240.5850.9

Note: The data in this table is illustrative and intended to represent typical results. Actual values will vary depending on the cell line, experimental conditions, and the specific proteins being analyzed.

Experimental Protocols

Protocol 1: Preparation of SILAC Media with L-Phenylalanine-d5

Materials:

  • DMEM for SILAC (deficient in L-lysine, L-arginine, and L-phenylalanine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution (100X)

  • L-Phenylalanine (light)

  • Fmoc-L-Phenylalanine-d5 (heavy)

  • Sterile water for injection or cell culture grade water

  • Sterile 0.22 µm filter units

Procedure:

  • Prepare Stock Solutions:

    • Light Phenylalanine Stock (1000X): Dissolve L-Phenylalanine in sterile water to a final concentration of 32 mg/mL. Filter-sterilize using a 0.22 µm syringe filter. Store at -20°C.

    • Heavy Phenylalanine-d5 Stock (1000X): The Fmoc protecting group must be removed from this compound before it can be used in cell culture. This can be achieved by treating the compound with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) for 30 minutes at room temperature, followed by purification. Once the deprotected L-Phenylalanine-d5 is obtained, dissolve it in sterile water to a final concentration of 32.5 mg/mL (to account for the mass difference). Filter-sterilize and store at -20°C.

  • Prepare Complete SILAC Media:

    • Light Medium: To 500 mL of DMEM for SILAC, add 50 mL of dFBS, 5 mL of Penicillin-Streptomycin, and 500 µL of the 1000X light Phenylalanine stock solution. If the medium is also deficient in lysine (B10760008) and arginine, add the appropriate stock solutions of these amino acids as well.

    • Heavy Medium: To 500 mL of DMEM for SILAC, add 50 mL of dFBS, 5 mL of Penicillin-Streptomycin, and 500 µL of the 1000X heavy Phenylalanine-d5 stock solution. Add lysine and arginine if necessary.

  • Sterilization and Storage:

    • Filter the complete light and heavy media through a 0.22 µm filter unit.

    • Store the media at 4°C, protected from light. Use within 2-4 weeks.

Protocol 2: Pulsed SILAC (pSILAC) Experiment for Protein Turnover Analysis

Materials:

  • Complete "Light" and "Heavy" SILAC media (from Protocol 1)

  • Mammalian cell line of interest

  • Standard cell culture reagents and equipment (flasks, plates, incubator, etc.)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Bradford assay or BCA protein assay reagents

Procedure:

  • Cell Adaptation (if starting from unlabeled cells):

    • Culture the cells in the "Light" SILAC medium for at least 6-8 cell doublings to ensure that the entire proteome is labeled with the light phenylalanine.

    • Monitor cell growth and morphology to ensure that the SILAC medium does not have any adverse effects.

  • Pulsed Labeling:

    • Plate an equal number of "light"-adapted cells for each time point to be collected.

    • Once the cells have reached the desired confluency (typically 70-80%), aspirate the "light" medium.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the "Heavy" SILAC medium to the cells. This is time point zero (t=0).

  • Sample Collection:

    • At each designated time point (e.g., 0, 4, 8, 12, 24, 48 hours), harvest the cells.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using an appropriate volume of lysis buffer.

    • Collect the cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate.

  • Sample Preparation for Mass Spectrometry:

    • For each time point, mix an equal amount of protein from the "heavy"-labeled lysate with the protein from the t=0 "light" lysate (1:1 ratio).

    • The mixed protein samples are now ready for downstream processing, which typically includes SDS-PAGE, in-gel digestion with trypsin, and subsequent LC-MS/MS analysis.

Protocol 3: Mass Spectrometry Data Analysis

Software:

  • MaxQuant, Proteome Discoverer, or similar software capable of SILAC data analysis.

Procedure:

  • Database Search:

    • Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt for the organism of interest).

    • Specify trypsin as the enzyme, allowing for up to two missed cleavages.

    • Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and N-terminal acetylation as variable modifications.

    • Crucially, define Phenylalanine-d5 (+5.0315 Da) as a variable modification or as the "heavy" label in the SILAC settings.

  • Quantification and Ratio Calculation:

    • The software will identify peptide pairs with a 5 Da mass difference corresponding to the light and heavy forms of phenylalanine-containing peptides.

    • The software will calculate the heavy/light (H/L) ratio for each identified peptide and then aggregate these ratios to determine the H/L ratio for each protein at each time point.

  • Calculation of Protein Turnover Rates:

    • The protein half-life (t₁/₂) can be calculated from the rate of incorporation of the heavy label over time. The increase in the fraction of the heavy-labeled protein can be fitted to a one-phase association model. The rate constant of synthesis (ks) can be determined from this fit.

    • Protein half-life is then calculated using the equation: t₁/₂ = ln(2) / k_deg , where k_deg is the degradation rate constant. In a steady-state system, the synthesis rate is equal to the degradation rate.

Visualizations

Signaling Pathway Diagram

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds Amino_Acids Amino Acids (e.g., Phenylalanine) AA_Transporter Amino Acid Transporter Amino_Acids->AA_Transporter transport PI3K PI3K RTK->PI3K activates mTORC1 mTORC1 AA_Transporter->mTORC1 activates via Rag GTPases AKT AKT PI3K->AKT activates TSC_Complex TSC1/TSC2 AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits GTPase activity Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis promotes (by releasing eIF4E)

Caption: Phenylalanine and the mTOR Signaling Pathway.

Experimental Workflow Diagram

pSILAC_Workflow cluster_cell_culture Cell Culture cluster_sampling Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis Adaptation 1. Cell Adaptation in 'Light' Medium (unlabeled Phe) Pulse 2. Switch to 'Heavy' Medium (Phe-d5) Adaptation->Pulse Timepoints 3. Harvest Cells at Multiple Time Points Pulse->Timepoints Lysis 4. Cell Lysis Timepoints->Lysis Quantification 5. Protein Quantification Lysis->Quantification Mixing 6. Mix 'Light' (t=0) and 'Heavy' Lysates (1:1) Quantification->Mixing Digestion 7. Protein Digestion (e.g., Trypsin) Mixing->Digestion LCMS 8. LC-MS/MS Analysis Digestion->LCMS Data_Analysis 9. Data Analysis (H/L Ratio Calculation) LCMS->Data_Analysis Turnover_Calc 10. Protein Turnover Rate Calculation Data_Analysis->Turnover_Calc

Caption: Pulsed SILAC Experimental Workflow.

Logical Relationship Diagram

Logical_Relationship Phe_d5 Incorporation of Phe-d5 HL_Ratio Increased Heavy/Light (H/L) Ratio Over Time Phe_d5->HL_Ratio leads to Synthesis_Rate Protein Synthesis Rate (ks) HL_Ratio->Synthesis_Rate is used to calculate Degradation_Rate Protein Degradation Rate (kdeg) Synthesis_Rate->Degradation_Rate equals (at steady state) Half_Life Protein Half-Life (t1/2 = ln(2)/kdeg) Degradation_Rate->Half_Life determines

Caption: Data Interpretation Logic.

Application Notes and Protocols for Quantitative Mass Spectrometry Workflows Using Fmoc-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for accurate and precise quantification of peptides and proteins in complex biological samples. This approach relies on the use of stable isotope-labeled internal standards that mimic the behavior of their endogenous, light counterparts throughout sample preparation and analysis, thus correcting for variability. Fmoc-Phe-OH-d5 is a deuterated (d5) derivative of the fluorenylmethyloxycarbonyl (Fmoc)-protected phenylalanine amino acid. It is a key building block for the solid-phase synthesis of stable isotope-labeled (SIL) peptides. These SIL peptides, once synthesized and purified, serve as ideal internal standards for targeted quantitative proteomics studies by mass spectrometry.[1][2][3][4]

This document provides detailed application notes and protocols for the use of this compound in quantitative mass spectrometry workflows, specifically for the absolute quantification of a target peptide.

Application: Absolute Quantification of a Kinase Substrate Peptide in a Drug Discovery Context

In drug development, understanding the modulation of signaling pathways upon drug treatment is crucial. Kinases are key drug targets, and quantifying the phosphorylation of their substrates is a direct measure of their activity. This application note describes a workflow for the absolute quantification of a specific, non-phosphorylated kinase substrate peptide in cell lysates treated with a kinase inhibitor. A d5-labeled version of the target peptide, synthesized using this compound, will be used as an internal standard.

Signaling Pathway Context: PI3K/Akt Signaling

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. A key downstream effector of Akt is the kinase GSK3β. For this application, we will imagine quantifying a peptide derived from a hypothetical substrate of GSK3β, "Protein X". The abundance of the unphosphorylated form of this peptide is expected to increase upon treatment with a GSK3β inhibitor.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits ProteinX Protein X (Substrate) GSK3b->ProteinX Phosphorylates pProteinX Phosphorylated Protein X ProteinX->pProteinX Inhibitor GSK3β Inhibitor Inhibitor->GSK3b Inhibits

A simplified diagram of the PI3K/Akt/GSK3β signaling pathway.

Experimental Protocols

Synthesis of the d5-Labeled Internal Standard Peptide

The target peptide from "Protein X" to be quantified is VAL-PRO-TYR-PHE-SER-LYS. The heavy internal standard will be VAL-PRO-TYR-[Phe-d5]-SER-LYS. This is achieved through standard solid-phase peptide synthesis (SPPS) using an automated peptide synthesizer.

Protocol:

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with the C-terminal amino acid (Lysine).

  • Amino Acid Coupling Cycles:

    • Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

    • Washing: Thoroughly wash the resin with DMF.

    • Coupling: Add the next Fmoc-protected amino acid (Fmoc-Ser-OH, this compound, Fmoc-Tyr-OH, Fmoc-Pro-OH, Fmoc-Val-OH in sequential cycles) along with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF. Allow the reaction to proceed for the recommended time.

    • Washing: Wash the resin with DMF.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization and Quantification: Confirm the mass of the purified d5-labeled peptide using mass spectrometry. The exact concentration of the peptide stock solution should be determined by amino acid analysis (AAA) for accurate absolute quantification.

Cell Culture, Treatment, and Lysis

Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7) in appropriate media until they reach 80-90% confluency.

  • Treatment: Treat the cells with either a vehicle control (e.g., DMSO) or a specific GSK3β inhibitor at a final concentration of 1 µM for 2 hours.

  • Harvesting and Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification: Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

Sample Preparation for Mass Spectrometry

Protocol:

  • Spike-in of Internal Standard: To 50 µg of total protein from each sample (vehicle and treated), add a known amount (e.g., 10 pmol) of the purified d5-labeled peptide internal standard.

  • Reduction and Alkylation:

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of denaturants.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge or spin column to remove salts and other contaminants that can interfere with mass spectrometry analysis. Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% formic acid.

  • Sample Concentration: Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).

LC-MS/MS Analysis

Protocol:

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., a Q-Exactive or Triple Quadrupole) coupled to a nano-flow HPLC system.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase analytical column.

    • Mobile Phases: Solvent A: 0.1% formic acid in water. Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient: Run a linear gradient from 2% to 40% Solvent B over 60 minutes to separate the peptides.

  • Mass Spectrometry Method:

    • Mode: Use Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor Ions: Target the precursor m/z values for both the light (endogenous) peptide and the heavy (d5-labeled) peptide.

    • Fragmentation: Fragment the precursor ions using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • Fragment Ions: Monitor 3-4 specific, high-intensity fragment ions for both the light and heavy peptides.

Data Analysis

Protocol:

  • Peak Integration: Integrate the chromatographic peak areas for the selected fragment ion transitions for both the light and heavy peptides using software such as Skyline, Xcalibur, or MassHunter.

  • Ratio Calculation: Calculate the peak area ratio of the light (endogenous) peptide to the heavy (internal standard) peptide for each sample.

  • Calibration Curve: To determine the absolute concentration, a calibration curve must be prepared. This involves adding varying known amounts of the light peptide to a constant amount of the heavy internal standard in a representative matrix (e.g., a digest of a control cell lysate). Plot the peak area ratio (light/heavy) against the concentration of the light peptide.

  • Absolute Quantification: Determine the absolute amount of the endogenous peptide in the experimental samples by interpolating their light/heavy peak area ratios onto the calibration curve.[5][6][7][8]

Quantitative Data Presentation

The following tables summarize hypothetical quantitative results from the described experiment.

Table 1: LC-MS/MS Transitions for Target Peptide Quantification

PeptidePrecursor m/zCharge StateFragment IonFragment m/z
Light (VAL-PRO-TYR-PHE-SER-LYS)711.38+1y5614.33
y4517.28
y3354.18
Heavy (VAL-PRO-TYR-[Phe-d5]-SER-LYS)716.41+1y5619.36
y4522.31
y3354.18

Table 2: Calibration Curve Data

Light Peptide (fmol)Heavy IS (fmol)Peak Area Ratio (Light/Heavy)
11000.011
51000.052
101000.103
501000.515
1001001.020
5001005.098

Table 3: Absolute Quantification of Target Peptide in Cell Lysates

SampleReplicatePeak Area Ratio (Light/Heavy)Amount (fmol) per 50 µg protein
Vehicle Control10.25424.9
20.26125.6
30.24924.4
GSK3β Inhibitor 1 0.768 75.3
2 0.781 76.6
3 0.755 74.0

Experimental Workflow Diagram

Quantitative_Workflow cluster_synthesis Internal Standard Preparation cluster_sample_prep Biological Sample Preparation cluster_analysis Analysis Fmoc_d5 This compound SPPS Solid-Phase Peptide Synthesis Fmoc_d5->SPPS Purification HPLC Purification & AAA Quantification SPPS->Purification Heavy_IS d5-Labeled Peptide Internal Standard Purification->Heavy_IS Spike Spike-in Heavy IS Heavy_IS->Spike Cells Cell Culture & Drug Treatment Lysis Cell Lysis & Protein Quant Cells->Lysis Lysis->Spike Digestion Reduction, Alkylation & Trypsin Digestion Spike->Digestion Desalt C18 Desalting Digestion->Desalt LCMS LC-MS/MS Analysis (PRM / MRM) Desalt->LCMS Data Peak Integration & Ratio Calculation LCMS->Data Quant Absolute Quantification Data->Quant

Workflow for absolute peptide quantification using a d5-labeled internal standard.

References

Application Notes and Protocols for Studying Protein-Protein Interactions Using Fmoc-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-Phe-OH-d5, a deuterated stable isotope-labeled amino acid, for the in-depth study of protein-protein interactions (PPIs). The incorporation of this labeled amino acid into proteins of interest enables precise and quantitative analysis of interaction dynamics through various advanced proteomics techniques.

Introduction to this compound in PPI Studies

This compound is a phenylalanine molecule where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612). This seemingly subtle change provides a powerful tool for mass spectrometry-based proteomics. When incorporated into a "bait" protein, it allows for the clear distinction between the bait and its interacting "prey" proteins from non-specific background contaminants during analysis. This is the fundamental principle behind techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and quantitative pull-down assays. The use of deuterated amino acids offers high accuracy and reproducibility for identifying and quantifying dynamic protein complexes.

Key Applications

The primary applications of this compound in the context of protein-protein interaction studies include:

  • Quantitative Immunoprecipitation (Co-IP): By metabolically labeling cells with deuterated phenylalanine, researchers can perform Co-IP experiments to quantify changes in protein interactions under different cellular conditions.

  • Quantitative Pull-Down Assays: A bait protein containing deuterated phenylalanine can be used to capture and quantify interacting partners from cell lysates, providing a clear distinction between true interactors and background noise.

  • Surface Plasmon Resonance (SPR): While less common, the use of deuterated proteins in SPR can offer subtle advantages in studying the kinetics of protein binding by altering the mass of the analyte or ligand without changing its chemical properties.

Application Note 1: Quantitative Co-Immunoprecipitation using SILAC with Deuterated Phenylalanine

This protocol outlines the use of this compound in a SILAC-based Co-IP experiment to identify and quantify protein interaction partners.

Experimental Workflow

SILAC_CoIP_Workflow cluster_labeling Cell Labeling cluster_lysis Cell Lysis & Protein Extraction cluster_immunoprecipitation Immunoprecipitation cluster_analysis Mass Spectrometry Analysis light Control Cells (Light Phenylalanine) lysis_light Lysis of Control Cells light->lysis_light heavy Experimental Cells (Heavy Phenylalanine-d5) lysis_heavy Lysis of Experimental Cells heavy->lysis_heavy mix Mix Lysates (1:1 ratio) lysis_light->mix lysis_heavy->mix ip Immunoprecipitation of Bait Protein Complex mix->ip digest In-solution or In-gel Digestion (e.g., Trypsin) ip->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for SILAC-based Co-Immunoprecipitation.
Detailed Experimental Protocol

1. Cell Culture and SILAC Labeling:

  • Media Preparation: Prepare SILAC-compatible DMEM or RPMI-1640 medium that lacks L-phenylalanine. Supplement the "light" medium with normal L-phenylalanine and the "heavy" medium with this compound.

  • Cell Adaptation: Culture the cells for at least five passages in the respective "light" or "heavy" media to ensure complete incorporation of the labeled or unlabeled phenylalanine.

  • Experimental Treatment: Once labeling is complete, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment, gene knockdown), while the "light" labeled cells serve as the control.

2. Cell Lysis and Protein Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

3. Co-Immunoprecipitation:

  • Quantify the protein concentration of both "light" and "heavy" lysates.

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Add an antibody specific to the "bait" protein and incubate to allow the formation of antibody-antigen complexes.

  • Add protein A/G magnetic beads to capture the antibody-antigen complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elute the protein complexes from the beads.

4. Sample Preparation for Mass Spectrometry:

  • Separate the eluted proteins by SDS-PAGE.

  • Perform an in-gel digest of the protein bands with trypsin.

  • Alternatively, perform an in-solution digest of the eluted protein complexes.

  • Desalt the resulting peptides using C18 spin columns.

5. LC-MS/MS Analysis and Data Quantification:

  • Analyze the peptide samples using a high-resolution mass spectrometer.

  • Identify and quantify the "light" and "heavy" peptide pairs using software such as MaxQuant or Proteome Discoverer.

  • Calculate the heavy/light (H/L) ratios for each identified protein. Proteins with a high H/L ratio are considered specific interaction partners of the bait protein under the experimental condition.

Data Presentation

Table 1: Quantitative Data from a Representative SILAC Co-IP Experiment

Protein IDGene NameUnique PeptidesH/L Ratiop-valueInteraction Status
P04637TP53151.050.89Bait Protein
Q06187MDM2125.210.001Specific Interactor
P62258RPLP081.120.75Non-specific
P60709ACTB100.980.92Non-specific
P11142HSP90AA1183.560.015Potential Interactor

Note: This is representative data. Actual results will vary based on the experiment.

Application Note 2: Quantitative Pull-Down Assay with a Deuterated Bait Protein

This protocol describes the use of a purified bait protein containing deuterated phenylalanine to identify and quantify interacting proteins from a cell lysate.

Experimental Workflow

PullDown_Workflow cluster_bait Bait Protein Preparation cluster_interaction Interaction cluster_analysis Analysis expression Express & Purify Bait Protein with Phe-d5 immobilize Immobilize Bait Protein on Affinity Beads expression->immobilize incubate Incubate Lysate with Immobilized Bait immobilize->incubate lysate Prepare Cell Lysate (Prey Proteins) lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms quant Quantify Prey Proteins Relative to Bait ms->quant

Caption: Workflow for a Quantitative Pull-Down Assay.
Detailed Experimental Protocol

1. Preparation of Deuterated Bait Protein:

  • In Vivo Expression: Express the bait protein in an auxotrophic E. coli strain grown in a minimal medium supplemented with this compound. Purify the deuterated bait protein using affinity chromatography (e.g., His-tag, GST-tag).

  • In Vitro Expression: Alternatively, use a cell-free protein expression system supplemented with this compound to synthesize the bait protein.

  • Peptide Bait: Synthesize a peptide corresponding to a specific interaction domain of the bait protein using solid-phase peptide synthesis with this compound.[1][2][3][4][5]

2. Immobilization of Bait Protein:

  • Immobilize the purified deuterated bait protein onto affinity beads (e.g., Ni-NTA agarose (B213101) for His-tagged proteins, Glutathione agarose for GST-tagged proteins).

  • Wash the beads to remove any unbound bait protein.

3. Pull-Down Assay:

  • Prepare a cell lysate from the cells of interest containing the "prey" proteins.

  • Incubate the cell lysate with the immobilized deuterated bait protein to allow for the formation of protein complexes.

  • Include a control with beads alone or beads with a non-specific deuterated protein to identify non-specific binders.

  • Wash the beads extensively to remove proteins that are not specifically bound to the bait.

4. Elution and Mass Spectrometry Analysis:

  • Elute the bait protein and its interacting partners from the beads.

  • Perform in-solution or in-gel digestion of the eluted proteins with trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

  • Identify and quantify the prey proteins. The abundance of the prey proteins can be normalized to the abundance of the deuterated bait protein for quantitative comparisons across different experiments.

Data Presentation

Table 2: Quantitative Data from a Representative Pull-Down Assay

Prey Protein IDGene NameSpectral CountsNormalized Intensity (Prey/Bait)Control IntensitySpecificity Score
P31946YWHAZ12525.455.08
Q13148MAPK18918.236.07
P62937PPIA21042.81500.29
P08670VIM153.12.51.24

Note: This is representative data. The specificity score can be calculated as the ratio of normalized intensity in the experimental sample to the control sample.

Application Note 3: Surface Plasmon Resonance (SPR) with Deuterated Proteins

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[6][7] The use of deuterated proteins can provide a subtle yet powerful tool for validating and dissecting these interactions.

Signaling Pathway Diagram

SPR_Interaction cluster_spr Surface Plasmon Resonance ligand Immobilized Ligand (e.g., Bait Protein) binding Binding Event (Change in Refractive Index) ligand->binding analyte Analyte in Solution (e.g., Prey Protein-d5) analyte->binding sensorgram Sensorgram Output (Association/Dissociation Kinetics) binding->sensorgram

Caption: Principle of a Surface Plasmon Resonance Experiment.
Advantages of Using Deuterated Proteins in SPR

  • Mass Sensitivity Control: SPR detects changes in mass at the sensor surface. By using a deuterated analyte (prey protein), the mass is slightly increased compared to its non-deuterated counterpart. This can lead to a slightly larger signal response upon binding, which may be advantageous for detecting weak or transient interactions.

  • Minimal Perturbation: Deuterium substitution is the most subtle isotopic label, causing minimal perturbation to the protein's structure and function compared to larger tags or labels. This ensures that the observed binding kinetics are a true reflection of the native interaction.

  • Validation of Binding Specificity: Comparing the binding kinetics of a deuterated and non-deuterated version of a protein can help to confirm that the observed interaction is not an artifact of the experimental setup. The binding affinity and kinetics should remain largely unchanged.

Experimental Protocol

1. Protein Preparation:

  • Prepare both the deuterated (e.g., containing Phe-d5) and non-deuterated versions of the protein of interest (either the ligand or the analyte).

2. Ligand Immobilization:

  • Immobilize one of the interacting partners (the ligand) onto the SPR sensor chip using standard amine coupling or affinity capture methods.

3. Analyte Injection and Binding Analysis:

  • Inject a series of concentrations of the analyte (the other interacting partner) over the sensor surface and monitor the binding response in real-time.

  • Perform separate experiments using the deuterated and non-deuterated analyte.

4. Data Analysis:

  • Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Compare the kinetic parameters obtained for the deuterated and non-deuterated analyte to validate the interaction and assess any subtle effects of deuteration on the binding kinetics.

Data Presentation

Table 3: Comparison of Kinetic Parameters from SPR with Deuterated and Non-Deuterated Analyte

Analyteka (1/Ms)kd (1/s)KD (nM)
Prey Protein1.2 x 10^52.5 x 10^-320.8
Prey Protein-d51.1 x 10^52.4 x 10^-321.8

Note: This is representative data showing that the binding kinetics are not significantly altered by deuteration, thus validating the interaction.

By leveraging the unique properties of this compound, researchers can gain deeper insights into the complex and dynamic world of protein-protein interactions, paving the way for new discoveries in basic research and drug development.

References

Troubleshooting & Optimization

Troubleshooting incomplete coupling of Fmoc-Phe-OH-d5 in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Incomplete Coupling of Fmoc-Phe-OH-d5

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of deuterated phenylalanine (this compound) during solid-phase peptide synthesis (SPPS). Below you will find a series of frequently asked questions (FAQs) and troubleshooting advice to address incomplete coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing incomplete coupling with this compound?

A1: Incomplete coupling of this compound can be attributed to several factors, primarily related to steric hindrance. While the isotopic labeling with deuterium (B1214612) (d5) on the phenyl ring does not significantly alter the electronic properties of the amino acid, it can contribute to steric bulk. The primary causes of incomplete coupling include:

  • Steric Hindrance: The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the phenyl side chain of phenylalanine, can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain. This is particularly pronounced when coupling to another sterically hindered amino acid.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures on the solid support, leading to aggregation. This aggregation can block reactive sites, preventing efficient coupling.

  • Suboptimal Activation or Coupling Reagents: The chosen coupling reagent may not be sufficiently reactive to overcome the energy barrier for the amide bond formation with a sterically hindered residue.

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites on the growing peptide chain.

Q2: How can I detect incomplete coupling of this compound?

A2: The most common method for detecting incomplete coupling is the Kaiser test (ninhydrin test). This qualitative test detects the presence of free primary amines on the peptide-resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction is complete or near-completion.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to analyze a small, cleaved portion of the peptide-resin. The presence of deletion sequences (peptides lacking the this compound residue) in the chromatogram is a clear indication of incomplete coupling.

Q3: Does the deuterium labeling in this compound affect the reaction kinetics?

A3: The presence of deuterium on the phenyl ring results in a slightly stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect (KIE).[1][2] However, in the context of peptide coupling, this effect is generally considered secondary and minimal because the bonds being broken and formed are at the carboxyl and amino groups, not on the aromatic ring.[3] Therefore, the primary challenges remain steric hindrance and other factors common to hindered amino acids.

Troubleshooting Guide

If you have confirmed incomplete coupling of this compound through methods like the Kaiser test, the following troubleshooting steps and alternative strategies can be employed.

Problem: Positive Kaiser Test After Initial Coupling

Solution 1: Double Coupling

This is the most straightforward approach to drive the reaction to completion. After the initial coupling reaction, wash the resin thoroughly and repeat the coupling step with a fresh solution of activated this compound.

Solution 2: Change Coupling Reagent

If double coupling is ineffective, the activating reagent may not be potent enough. Onium salt-based reagents are generally recommended for sterically hindered amino acids.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling Reagent ClassExample(s)Typical Coupling Time (min)Reported Coupling Yield (%)Key Advantages & Disadvantages
Carbodiimide (B86325)DIC/HOBt60 - 12095 - 98Advantages: Cost-effective. Disadvantages: Slower reaction rates, potential for N-acylurea formation.[4]
Aminium/Uronium SaltHBTU30 - 6098 - 99.5Advantages: Fast and efficient. Disadvantages: Potential for guanidinylation side reaction if used in excess.[4]
Aminium/Uronium SaltHATU20 - 45> 99.5Advantages: Highly reactive, excellent for hindered couplings, low racemization risk. Disadvantages: Higher cost.[4]
Phosphonium SaltPyBOP30 - 6098 - 99Advantages: Efficient, no guanidinylation risk. Disadvantages: Byproducts can be difficult to remove in solution-phase.
Aminium/Uronium SaltCOMU20 - 45> 99.5Advantages: Very high reactivity, safer byproducts than benzotriazole-based reagents. Disadvantages: Higher cost.

Note: Coupling yields are sequence-dependent and can be influenced by various factors. The data presented is based on studies with sterically hindered amino acids and serves as a general guideline.

Solution 3: Optimize Reaction Conditions

  • Increase Reaction Time: Extend the coupling time to 4 hours or even overnight.

  • Elevate Temperature: Increasing the reaction temperature to 40-50°C can improve coupling efficiency. However, this should be done with caution as it may increase the risk of racemization.

  • Change Solvent: If peptide aggregation is suspected, switching from DMF to NMP, or using a mixture of DMF/DCM, can improve solvation. Adding chaotropic salts like LiCl may also help disrupt aggregation.

Solution 4: Capping

If incomplete coupling persists after attempting the solutions above, the unreacted amines can be permanently blocked through acetylation, a process known as "capping". This prevents the formation of deletion sequences. A common capping solution is a mixture of acetic anhydride (B1165640) and a non-nucleophilic base like DIPEA in DMF.[5]

Problem: Recurring Incomplete Coupling with Phenylalanine Residues

Potential Side Reactions:

  • Racemization: Phenylalanine residues can be susceptible to racemization, especially with prolonged activation times or the use of strong bases.[6][7] The use of additives like HOBt or OxymaPure with carbodiimide reagents can help suppress this side reaction.[6]

  • Diketopiperazine (DKP) Formation: If the N-terminal two residues of the peptide chain are prone to cyclization, DKP formation can occur, leading to chain termination. This is particularly common with proline in the second position but can also occur with other amino acids like phenylalanine under certain conditions.[8][9][10][11] Using bulky resins like 2-chlorotrityl chloride resin can help mitigate this issue.[12]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

Reagents:

Procedure:

  • Take a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.[5]

  • Observe the color of the beads and the solution.

Interpretation:

  • Blue/Purple Beads and/or Solution: Incomplete coupling (positive result).

  • Yellow/Colorless Beads and Solution: Complete coupling (negative result).

Protocol 2: HPLC Analysis of Peptide Purity

Objective: To quantitatively assess the extent of coupling and identify the presence of deletion sequences.

Procedure:

  • Take a small sample of the dried peptide-resin.

  • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

  • Analyze the sample using reverse-phase HPLC (RP-HPLC) with a C18 column.

  • Monitor the elution profile at a wavelength of 220 nm.

  • Identify the peak corresponding to the full-length peptide and any peaks corresponding to deletion sequences based on their retention times and subsequent mass spectrometry analysis.

Visualizations

G Troubleshooting Workflow for Incomplete Coupling start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 change_reagent Change to a More Potent Coupling Reagent (e.g., HATU, COMU) kaiser_test_2->change_reagent Positive proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Negative optimize_conditions Optimize Reaction Conditions (Time, Temperature, Solvent) change_reagent->optimize_conditions kaiser_test_3 Perform Kaiser Test optimize_conditions->kaiser_test_3 capping Cap Unreacted Amines (e.g., Acetic Anhydride/DIPEA) kaiser_test_3->capping Positive kaiser_test_3->proceed Negative capping->proceed

Caption: Troubleshooting workflow for incomplete peptide coupling.

G Peptide Coupling Reaction resin Resin-Bound Peptide with Free N-Terminus coupled_peptide Resin-Bound Peptide with Coupled this compound resin->coupled_peptide fmoc_phe This compound activated_aa Activated this compound (Active Ester) fmoc_phe->activated_aa coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_aa activated_aa->coupled_peptide

Caption: Simplified diagram of the peptide coupling reaction.

References

Technical Support Center: Optimizing Fmoc-Phe-OH-d5 Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Fmoc deprotection of deuterated phenylalanine (Fmoc-Phe-OH-d5) and avoiding common side reactions during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Fmoc deprotection of phenylalanine derivatives?

A1: The most common side reactions are generally not specific to the phenylalanine side chain itself, which is relatively stable, but are common to Fmoc-SPPS. These include:

  • Incomplete Deprotection: This leads to deletion sequences where the subsequent amino acid fails to couple.[1] This can be caused by steric hindrance, peptide aggregation, or poor reagent quality.[1]

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, especially with sequences containing proline or glycine (B1666218) at the C-terminus of the dipeptide being deprotected. It results in the cleavage of the dipeptide from the resin.

  • Racemization: While less common for phenylalanine compared to other amino acids like histidine or cysteine, racemization can occur under prolonged exposure to basic conditions.

  • Premature Fmoc Deprotection: Impurities in solvents like DMF (e.g., dimethylamine) can cause premature removal of the Fmoc group, leading to the formation of deletion sequences and other byproducts.[2][3]

Q2: Does the d5-deuteration on the phenyl ring of this compound affect the deprotection step?

A2: The deuterium (B1214612) labeling on the phenyl ring of this compound is not expected to significantly impact the standard Fmoc deprotection process. The deprotection mechanism involves the removal of a proton from the C9 position of the fluorenyl group by a base, a position remote from the phenylalanine side chain.

The primary influence of deuteration is the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond.[4][5] Since the standard Fmoc deprotection and the most common side reactions do not involve the cleavage of a C-H bond on the phenyl ring, no significant isotopic effect on the reaction rate or side product formation is anticipated. The acid stability of other deuterated amino acids, like tryptophan, has also shown no clear isotopic effect during final cleavage.[6]

Q3: When should I be concerned about side reactions specific to the phenylalanine side chain?

A3: The phenyl side chain of phenylalanine is generally unreactive under standard Fmoc-SPPS conditions. However, issues can arise during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA). During cleavage, reactive carbocations are generated from side-chain protecting groups of other amino acids (e.g., Trp, Met, Cys, Arg), which can potentially alkylate the electron-rich phenyl ring of phenylalanine if inadequate scavengers are used.[7]

Q4: Can I use the same deprotection conditions for this compound as for non-deuterated Fmoc-Phe-OH?

A4: Yes, the same deprotection protocols can be used. The optimization and troubleshooting strategies outlined in this guide for general Fmoc-amino acids are fully applicable to this compound.

Troubleshooting Guide: this compound Deprotection

This guide addresses specific issues that may be encountered during the Fmoc deprotection of this compound.

Issue 1: Incomplete Deprotection
  • Symptom: Positive Kaiser test (blue beads) after coupling the next amino acid, or a significant peak corresponding to a deletion sequence in the final HPLC analysis. A negative Kaiser test (yellow beads) after the deprotection step also indicates incomplete Fmoc removal.[1]

  • Root Causes & Solutions:

CauseRecommended Solution
Steric Hindrance/Peptide Aggregation Use a more efficient deprotection solution (e.g., 2% DBU/2% piperidine (B6355638) in DMF), increase the deprotection time, or perform the reaction at a slightly elevated temperature (e.g., 30-40°C).[1] Consider using N-Methyl-2-pyrrolidone (NMP) as the solvent, as it can be better at disrupting secondary structures.
Poor Reagent Quality Use fresh, high-purity piperidine and peptide synthesis-grade DMF. Old DMF can contain dimethylamine, which can interfere with the reaction.[2]
Insufficient Reaction Time For long or difficult peptide sequences, extend the deprotection time. A double deprotection (e.g., 2 x 10 minutes) is often effective.[1]
Issue 2: Formation of Diketopiperazine (DKP)
  • Symptom: Low yield of the final peptide and the presence of a cyclic dipeptide byproduct. This is most common when deprotecting a dipeptide with C-terminal proline or glycine.

  • Root Causes & Solutions:

CauseRecommended Solution
Base-catalyzed Cyclization Use a milder deprotection cocktail, such as 5% piperazine (B1678402) in DMF, which has been shown to significantly reduce DKP formation compared to piperidine. Alternatively, using 2% DBU with 5% piperazine in NMP can also suppress DKP formation.
Sequence Susceptibility If the sequence is highly prone to DKP formation, consider using Fmoc-dipeptide building blocks to bypass the susceptible deprotection step.
Issue 3: Racemization
  • Symptom: Appearance of a diastereomeric impurity in the HPLC chromatogram of the final peptide.

  • Root Causes & Solutions:

CauseRecommended Solution
Prolonged Exposure to Base Minimize deprotection times to what is necessary for complete Fmoc removal. Avoid unnecessarily long reaction times.
Strong Base While effective for deprotection, strong bases like DBU can increase the risk of racemization. Use the mildest basic conditions that achieve complete deprotection.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 10-20 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 for a second deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

Protocol 2: Optimized Deprotection for Difficult Sequences
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[5]

  • Add the deprotection solution to the resin.

  • Agitate the mixture at room temperature. A standard treatment of 5-10 minutes is often sufficient, but for difficult sequences, a longer treatment of 10-15 minutes can be effective.[5]

  • Drain the deprotection solution.

  • Repeat the treatment with a fresh portion of the deprotection solution for another 5-10 minutes.

  • Drain the solution and wash the resin extensively with DMF (5-7 times).

Quantitative Data Summary

The following table summarizes the effect of different deprotection reagents on reaction times and potential side reactions.

Deprotection ReagentConcentrationTypical TimeAdvantagesDisadvantages
Piperidine20% in DMF10-20 minWell-established, effectiveCan promote DKP and aspartimide formation
Piperazine5% in DMF/NMP10-20 minSignificantly reduces DKP formationMay be slightly slower than piperidine
DBU/Piperidine2% DBU, 2% Piperidine in DMF5-15 minFaster deprotection, useful for hindered amines[5]Higher risk of racemization
4-Methylpiperidine20% in DMF10-20 minSimilar efficacy to piperidine, can be a useful alternativeLess commonly used, may require optimization

Visualizations

Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotect Add Deprotection Reagent (e.g., 20% Piperidine/DMF) swell->deprotect agitate Agitate at RT deprotect->agitate wash Wash with DMF agitate->wash kaiser Kaiser Test wash->kaiser complete Deprotection Complete: Proceed to Coupling kaiser->complete Negative (Yellow) incomplete Incomplete Deprotection kaiser->incomplete Positive (Blue) troubleshoot Troubleshoot: - Extend Time - Change Reagent - Increase Temp incomplete->troubleshoot troubleshoot->deprotect Side_Reactions cluster_deprotection Fmoc Deprotection (Base) cluster_products Potential Products start Fmoc-NH-Peptide-Resin desired H2N-Peptide-Resin (Desired Product) start->desired Complete Deprotection incomplete Fmoc-NH-Peptide-Resin (Incomplete Deprotection) start->incomplete Insufficient Time/Reactivity dkp Diketopiperazine (Side Reaction) start->dkp Sequence-dependent (e.g., X-Pro/Gly) racemized Racemized Peptide (Side Reaction) start->racemized Prolonged Base Exposure

References

How to resolve low yield in peptide synthesis with Fmoc-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low yield in peptide synthesis when using Fmoc-Phe-OH-d5.

Troubleshooting Guide: Low Yield with this compound

Low yield when incorporating the sterically bulky this compound is a common challenge in solid-phase peptide synthesis (SPPS). This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Question: My peptide synthesis yield is low after attempting to couple this compound. How can I troubleshoot this?

Answer:

Low yield at this step is typically due to either incomplete coupling of the bulky amino acid or aggregation of the growing peptide chain. Follow this workflow to diagnose and solve the problem.

G cluster_start cluster_diagnosis cluster_incomplete_coupling Incomplete Coupling cluster_aggregation Peptide Aggregation start Low Yield with this compound kaiser_test Perform Kaiser Test on Resin Sample start->kaiser_test coupling_issue Positive Kaiser Test (Blue Beads) Indicates Free Amines kaiser_test->coupling_issue Positive aggregation_issue Negative Kaiser Test (Colorless Beads) But Suspect Aggregation (Resin Shrinking) kaiser_test->aggregation_issue Negative double_couple Strategy 1: Double Coupling Re-couple with fresh this compound and coupling reagents. coupling_issue->double_couple stronger_reagent Strategy 2: Use a More Potent Coupling Reagent Switch to HATU, HCTU, or COMU. coupling_issue->stronger_reagent increase_time Strategy 3: Increase Reaction Time and Equivalents Extend coupling time and use a higher excess of reagents. coupling_issue->increase_time pseudoproline Strategy 1: Incorporate Pseudoproline Dipeptides Use a pseudoproline dipeptide in the sequence to disrupt secondary structures. aggregation_issue->pseudoproline chaotropic_salts Strategy 2: Use Chaotropic Salts Wash resin with LiCl or KSCN before coupling. aggregation_issue->chaotropic_salts optimize_solvent Strategy 3: Optimize Solvent System Switch to NMP or use a DMF/DCM mixture. aggregation_issue->optimize_solvent

Troubleshooting workflow for low peptide yield.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: this compound presents challenges primarily due to steric hindrance. The bulky phenyl group, combined with the Fmoc protecting group, can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. This can lead to slower reaction kinetics and incomplete coupling reactions.[1][2]

Q2: What is the mechanism of action for coupling reagents like HATU?

A2: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid of the Fmoc-amino acid to form a highly reactive OAt-active ester. This active ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, forming the amide bond. The use of a non-nucleophilic base, such as DIPEA, is required to deprotonate the carboxylic acid and the incoming amine.[3][4]

G cluster_reactants cluster_intermediate cluster_reaction cluster_product fmoc_aa This compound (Carboxylic Acid) active_ester Highly Reactive OAt-Active Ester fmoc_aa->active_ester hatu HATU (Coupling Reagent) hatu->active_ester dipea DIPEA (Base) dipea->active_ester coupling Nucleophilic Attack active_ester->coupling peptide_resin Peptide-Resin (Free N-terminal Amine) peptide_resin->coupling new_peptide_bond Formation of New Peptide Bond coupling->new_peptide_bond

Mechanism of HATU-mediated peptide bond formation.

Q3: When should I consider using "double coupling"?

A3: Double coupling, the process of repeating a coupling step with fresh reagents, is a useful strategy when dealing with sterically hindered amino acids like this compound or when a Kaiser test indicates an incomplete reaction.[2][5] It is particularly recommended for the amino acid immediately following a bulky or beta-branched residue.[6] This helps to drive the reaction to completion and minimize the formation of deletion sequences.[5]

Q4: How can peptide aggregation be prevented?

A4: Peptide aggregation occurs when growing peptide chains on the resin interact with each other, forming secondary structures like β-sheets that block reactive sites.[7] This is common in sequences with hydrophobic residues.[7] Strategies to prevent this include:

  • Incorporating pseudoproline dipeptides: These disrupt the formation of secondary structures.[8]

  • Using chaotropic salts: Solutions of salts like LiCl or KSCN can be used to wash the resin and break up hydrogen bonds causing aggregation.[7]

  • Elevating the temperature: Performing the synthesis at a higher temperature can sometimes improve solvation and reduce aggregation.[1]

  • Optimizing solvents: Switching from DMF to NMP or using solvent mixtures can improve resin swelling and peptide solvation.[9][10]

Q5: What is the best cleavage cocktail for a peptide containing the hydrophobic this compound?

A5: For peptides containing hydrophobic residues, a standard cleavage cocktail such as "Reagent K" is often a good starting point.[11] A common formulation is TFA/TIS/Water/EDT (94:1:2.5:2.5). However, if the peptide is very hydrophobic, it may not precipitate well in diethyl ether. In such cases, concentrating the TFA filtrate before adding cold ether or using a 1:1 mixture of ether and pentane (B18724) can improve recovery.[5]

Data and Protocols

Quantitative Data: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield, especially for difficult couplings. While specific data for this compound is limited, the following table summarizes the general performance of common coupling reagents for sterically hindered amino acids.

Coupling ReagentBaseTypical Reaction TimeRelative Efficiency for Hindered CouplingsNotes
HBTUDIPEA30-60 minGoodA standard and cost-effective choice.[12]
HCTUDIPEA15-45 minVery GoodMore reactive than HBTU.[12]
HATU DIPEA/Collidine 15-30 min Excellent Highly efficient for sterically hindered and racemization-prone amino acids.[3][13]
COMUDIPEA (1 equiv)15-30 minExcellentComparable to HATU, with good solubility and a better safety profile.[13][14]
Experimental Protocols

Protocol 1: HATU-Mediated Coupling for this compound

This protocol describes a general procedure for coupling a sterically hindered amino acid using HATU.

Materials:

  • Resin with N-terminal deprotected peptide

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group on the resin-bound peptide has been completely removed using the deprotection solution. Wash the resin thoroughly with DMF (3-5 times) to remove all traces of the deprotection solution.[3]

  • Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[3] For very difficult couplings, the reaction time can be extended up to 4 hours.[15]

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (colorless or yellow beads) indicates that the coupling is complete.[16]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[3]

  • Proceed: Continue with the next deprotection and coupling cycle.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol is for incorporating a pseudoproline dipeptide to disrupt peptide aggregation.

Materials:

  • Resin with N-terminal deprotected peptide

  • Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (5 equivalents)

  • Coupling reagent (e.g., HATU, HCTU) (5 equivalents)

  • DIPEA (10 equivalents)

  • DMF or NMP

Procedure:

  • Resin Preparation: Perform the Fmoc deprotection of the N-terminal amino acid on the resin and wash thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP. Add DIPEA and mix thoroughly.

  • Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate for 1-2 hours.

  • Monitoring: Check for completion of the coupling using a TNBS test, as the Kaiser test is not reliable for the secondary amine of the pseudoproline. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • Washing: Drain the reaction solution and wash the resin as described in the previous protocol.

  • Regeneration: The native Serine or Threonine residue will be regenerated during the final TFA cleavage step.

References

Technical Support Center: Fmoc-Phe-OH-d5 and Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing Fmoc-Phe-OH-d5. The focus is on preventing and managing peptide aggregation during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing this compound, leading to aggregation.

Question 1: My peptide synthesis is showing signs of aggregation (e.g., poor resin swelling, slow deprotection, incomplete coupling) after incorporating this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Aggregation during solid-phase peptide synthesis (SPPS) is a common challenge, particularly with hydrophobic residues like phenylalanine. The inclusion of deuterated phenylalanine (this compound) can potentially influence aggregation dynamics. Here’s a step-by-step troubleshooting approach:

Potential Causes:

  • Increased Hydrophobicity: Deuterium is slightly more electron-donating than hydrogen, which can subtly increase the hydrophobicity of the phenyl ring. This enhanced hydrophobicity can promote intermolecular π-π stacking and other non-covalent interactions that lead to aggregation.

  • Inter-chain Hydrogen Bonding: The growing peptide chains on the solid support can form intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures that are insoluble in the synthesis solvents.[1]

  • Difficult Sequences: Certain peptide sequences are inherently prone to aggregation, and the presence of the bulky, hydrophobic this compound can exacerbate this issue.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Solvent & Reagent Modification cluster_3 Physical Disruption cluster_4 Advanced Chemical Strategies (for subsequent syntheses) start Signs of Aggregation Observed (Poor Swelling, Slow Reactions) action1 Improve Solvation start->action1 action2 Disrupt Hydrogen Bonding start->action2 chem1 Incorporate Pseudoproline Dipeptides start->chem1 If aggregation persists in future syntheses chem2 Use Dmb-dipeptides start->chem2 solv1 Switch to NMP or add DMSO action1->solv1 solv2 Use Chaotropic Salts (e.g., LiCl) action1->solv2 phys1 Sonication action2->phys1 phys2 Microwave Synthesis action2->phys2 phys3 Increase Temperature action2->phys3

Caption: Troubleshooting workflow for peptide aggregation.

Detailed Troubleshooting Steps:

  • Improve Solvation:

    • Switch Solvents: If you are using Dimethylformamide (DMF), consider switching to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides. Alternatively, a mixture of DMF and Dimethyl sulfoxide (B87167) (DMSO) can be effective.

    • Chaotropic Agents: Add chaotropic salts like LiCl to the coupling and deprotection solutions. These salts disrupt hydrogen bonding networks.

  • Disrupt Physical Aggregates:

    • Sonication: Applying sonication during the coupling and deprotection steps can help to break up physical clumps of resin and improve reagent accessibility.

    • Microwave Energy: Microwave-assisted peptide synthesis can significantly reduce aggregation by providing rapid and uniform heating, which disrupts intermolecular interactions.

    • Elevated Temperature: Increasing the reaction temperature can often improve reaction kinetics and reduce aggregation.

  • Employ Aggregation-Disrupting Amino Acid Derivatives (for re-synthesis):

    • Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide at a strategic point in your sequence before the aggregation-prone region. This will introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.

    • Dmb-Dipeptides: Incorporate a dipeptide containing a 2,4-dimethoxybenzyl (Dmb) group on the glycine (B1666218) nitrogen. This bulky group prevents close packing of peptide chains.

Question 2: I am planning a synthesis of a peptide known to be difficult and it contains this compound. What preventative measures can I take from the start?

Answer:

Proactive prevention is the most effective strategy for dealing with aggregation-prone sequences.

Preventative Strategy Workflow:

G cluster_0 Pre-Synthesis Planning cluster_1 Synthesis Protocol Design cluster_2 Execution plan1 Sequence Analysis protocol1 Incorporate Aggregation Disruptors plan1->protocol1 plan2 Resin Selection exec1 Use Optimized Solvents plan2->exec1 protocol2 Optimize Coupling & Deprotection protocol1->protocol2 exec2 Consider Microwave Synthesis protocol2->exec2

Caption: Proactive workflow to prevent peptide aggregation.

Key Preventative Measures:

  • Resin Choice: Use a low-loading resin to increase the distance between peptide chains, thereby reducing the likelihood of intermolecular interactions.

  • Incorporate "Kink-Inducing" Residues: Strategically place pseudoproline dipeptides or N-substituted glycines (e.g., Dmb-Gly) within your sequence to disrupt the formation of secondary structures.

  • Specialized Reagents: Use coupling reagents known to be effective for difficult couplings, such as HATU or HCTU.

  • Optimized Solvents: From the outset, use NMP or a DMF/DMSO mixture as your primary solvent.

  • Microwave Synthesis: If available, utilize a microwave peptide synthesizer.

Frequently Asked Questions (FAQs)

Q1: Does the d5-labeling on this compound significantly increase its tendency to cause aggregation compared to standard Fmoc-Phe-OH?

A1: While there is no extensive body of research specifically on this compound and peptide aggregation, the principles of physical organic chemistry suggest a potential for increased aggregation. Deuterium is known to be slightly more electron-donating than protium (B1232500) (standard hydrogen). This can lead to a subtle increase in the hydrophobicity of the phenyl ring. In peptides with a high content of hydrophobic residues, even a small increase in hydrophobicity per residue can have a cumulative effect, potentially promoting aggregation driven by hydrophobic collapse and π-π stacking. Therefore, it is prudent to assume a slightly higher risk of aggregation when working with this compound, especially in sequences already known to be problematic.

Q2: What is the mechanism by which pseudoproline dipeptides prevent aggregation?

A2: Pseudoproline dipeptides are derivatives of serine or threonine where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) ring. This rigid, cyclic structure introduces a "kink" into the peptide backbone, disrupting the regular hydrogen bonding patterns required for the formation of β-sheet structures, which are a primary cause of aggregation in SPPS.

Mechanism of Aggregation Disruption by Pseudoproline:

G cluster_0 Standard Peptide Chain cluster_1 Peptide with Pseudoproline a Linear Peptide Backbone b Inter-chain H-Bonding a->b c β-Sheet Formation b->c d Aggregation c->d x Pseudoproline Introduces 'Kink' y Disrupted H-Bonding x->y z Prevention of β-Sheet Formation y->z w Soluble Peptide z->w

References

Mass spectrometry interference issues with Fmoc-Phe-OH-d5 labeled peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering mass spectrometry interference issues with Fmoc-Phe-OH-d5 labeled peptides.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.

Problem: I see a large peak at m/z 223.1 and/or 179.1 in my mass spectrum, overwhelming my peptide signal.

Possible Cause: This is a classic sign of incomplete Fmoc-group removal or in-source fragmentation of remaining Fmoc-protected peptides. The fluorenylmethyloxycarbonyl (Fmoc) group has a mass of 222.2 Da.[1][2] The process of its removal by a base like piperidine (B6355638) involves the formation of a dibenzofulvene (DBF) intermediate, which is then trapped.[3][4][5]

  • m/z 223.1: Corresponds to the protonated Fmoc group [Fmoc+H]⁺.

  • m/z 179.1: Corresponds to the dibenzofulvene (DBF) cation, a stable byproduct of Fmoc cleavage.[4][5]

Solution:

  • Optimize Deprotection: Increase the deprotection time with 20% piperidine in DMF or perform a second deprotection step to ensure complete Fmoc removal.[6][7]

  • Improve Washing: After deprotection, thoroughly wash the resin with DMF to remove all cleavage byproducts before proceeding to the next coupling step.[6]

  • HPLC Purification: Ensure your post-synthesis purification by reverse-phase HPLC effectively separates the desired peptide from any remaining Fmoc-adducts.[1] Incomplete Fmoc removal can lead to deletion sequences or Fmoc-adducts which can complicate purification.[1]

Problem: My peptide's observed mass is +222.2 Da higher than the calculated mass.

Possible Cause: This indicates that the Fmoc protecting group is still attached to the N-terminus of your peptide.[1] This can happen due to inefficient deprotection during solid-phase peptide synthesis (SPPS).[1]

Solution:

  • Review Synthesis Protocol: Check the deprotection steps in your SPPS protocol. Steric hindrance, especially with bulky amino acids or long peptide chains, can sometimes impede Fmoc removal.[1]

  • Analytical Confirmation: Use analytical techniques like UV-Vis spectrophotometry during synthesis to monitor Fmoc removal. The piperidine-DBF adduct has a characteristic absorbance around 301 nm.[1]

  • Re-evaluate Cleavage: While unlikely to be the primary cause for an intact Fmoc group, ensure your final cleavage cocktail is appropriate for your resin and all side-chain protecting groups.

Problem: The isotopic distribution of my d5-labeled peptide looks unusual, or I see a slight retention time shift compared to its unlabeled counterpart.

Possible Cause: This is a known phenomenon when working with deuterated internal standards.[8] The deuterium (B1214612) atoms can cause a slight shift in retention time during liquid chromatography, typically eluting slightly earlier than the unlabeled analog.[9] Inconsistent analyte-to-internal standard response ratios can sometimes be caused by deuterium exchange with the solvent or matrix.[8]

Solution:

  • Confirm Label Stability: The d5 label on the phenyl ring of Phenylalanine is generally stable and not prone to exchange under typical MS conditions. However, always ensure your solvents and buffers are not excessively acidic or basic if you suspect exchange is occurring.[8]

  • Adjust Integration Parameters: When using software for quantification, be aware of the potential retention time shift and adjust the integration windows accordingly for the labeled and unlabeled peptides.[9] Some software allows you to specify that an isotopic modification may have a different retention time.[9]

  • Optimize Chromatography: If the retention time shift is causing issues with co-elution for quantitative analysis, you may need to adjust your chromatographic gradient to minimize the separation.[8]

Problem: I am observing unexpected adduct peaks, such as [M+23]⁺ or [M+39]⁺.

Possible Cause: These peaks correspond to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, respectively. These are common contaminants in mass spectrometry and can originate from glassware, solvents, or reagents.[10][11]

Solution:

  • Use High-Purity Reagents: Use HPLC or MS-grade solvents and fresh, high-purity reagents (e.g., TFA, formic acid).

  • Proper Glassware Handling: Avoid washing glassware with detergents that can leave sodium residues.[12] Rinse thoroughly with high-purity water and an organic solvent.[12]

  • Sample Desalting: If adducts are persistent, consider using a desalting column or C18 ZipTips to clean up your sample before MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common m/z values for contaminants from Fmoc-SPPS?

A1: Besides the Fmoc-related peaks, be aware of signals from reagents and byproducts used in synthesis.

m/z (Positive Mode)Compound/SourceDescription
179.1Dibenzofulvene (DBF)A byproduct of Fmoc deprotection.[4][5]
223.1Fmoc GroupProtonated Fmoc group from incomplete removal or fragmentation.[1]
86.1Piperidine AdductPiperidine used for deprotection can form adducts.
115.1Dicyclohexylurea (DCU)A common byproduct if DCC is used as a coupling agent.
102.1Dimethylformamide (DMF)Adduct of the common solvent used in SPPS.

Q2: Can the d5-label on this compound be lost during the experiment?

A2: The deuterium atoms on the phenyl ring of phenylalanine are very stable and are not located at exchangeable positions (like -OH or -NH groups).[8] Therefore, loss of the d5 label is highly unlikely under standard SPPS, cleavage, and mass spectrometry conditions.

Q3: How can I prevent keratin (B1170402) contamination in my samples?

A3: Keratin is one of the most common protein contaminants in mass spectrometry.[10][11][12] To minimize it, always wear nitrile gloves and a lab coat.[12] Prepare your samples in a clean environment, preferably a laminar flow hood, and use filtered pipette tips.[10][12]

Q4: My mass spectrum is very noisy. What are the potential sources?

A4: High background noise can come from several sources:

  • Chemical Noise: Contaminants from solvents, plastics (plasticizers), and detergents can create a high chemical background.[11]

  • Electronic Noise: Can be inherent to the instrument but is usually less of a problem with modern mass spectrometers.

  • Sample Complexity: Crude samples that have not been adequately purified will contain many small molecules and peptide fragments, leading to a noisy baseline.[13]

Ensure you are using high-purity solvents, clean tubes and vials, and that your peptide is sufficiently purified before analysis.

Experimental Protocols

Protocol 1: Verification of Fmoc-Group Removal via UV-Vis Spectroscopy

This protocol allows for the quantitative monitoring of Fmoc deprotection during SPPS by measuring the absorbance of the piperidine-dibenzofulvene adduct.

Methodology:

  • After the piperidine deprotection step, collect the filtrate (the piperidine/DMF solution).

  • Dilute a small, known volume of the filtrate with a suitable solvent (e.g., ethanol).

  • Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.

  • The presence of a strong absorbance peak confirms the release of the DBF-piperidine adduct, indicating successful Fmoc removal.[1] A lack of absorbance suggests the deprotection failed.[1]

Protocol 2: Sample Cleanup for Mass Spectrometry using C18 ZipTips

This protocol is for desalting and concentrating your final peptide sample to improve mass spectrometry data quality.

Methodology:

  • Equilibration: Wet the C18 resin in the ZipTip by aspirating and dispensing 10 µL of 100% acetonitrile (B52724) (ACN) three times. Then, equilibrate the resin by aspirating and dispensing 10 µL of 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in water three times.

  • Binding: Slowly aspirate and dispense your peptide sample (dissolved in 0.1% TFA/FA) through the ZipTip for 10-15 cycles to bind the peptide to the C18 resin.

  • Washing: Wash the resin by aspirating and dispensing 10 µL of 0.1% TFA/FA in water for five cycles. This removes salts and other hydrophilic impurities.

  • Elution: Elute the purified peptide by slowly aspirating and dispensing 5-10 µL of an elution solution (e.g., 50-70% ACN with 0.1% FA) into a clean microcentrifuge tube. Repeat 3-5 times to ensure complete elution. The sample is now ready for MS analysis.

Visualizations

Workflow for Troubleshooting Mass Spectrometry Interference

TroubleshootingWorkflow start Start: Analyze Mass Spectrum check_fmoc Identify common Fmoc-related peaks? (m/z 179.1, 223.1, or M+222.2) start->check_fmoc check_adducts Identify common adduct peaks? ([M+Na]+, [M+K]+) check_fmoc->check_adducts No sol_fmoc Optimize Deprotection Protocol - Increase reaction time - Improve washing steps check_fmoc->sol_fmoc Yes check_label Isotopic pattern or RT shift issues? check_adducts->check_label No sol_adducts Improve Sample Cleanliness - Use MS-grade reagents - Desalt sample (Protocol 2) check_adducts->sol_adducts Yes sol_label Adjust Analytical Method - Confirm label stability - Modify LC gradient/integration check_label->sol_label Yes purify Perform HPLC Purification check_label->purify No sol_fmoc->purify sol_adducts->purify sol_label->purify reanalyze Re-analyze by Mass Spectrometry purify->reanalyze end End: Clean Spectrum reanalyze->end

Caption: A logical workflow for diagnosing and resolving common mass spectrometry interferences.

Fmoc Deprotection and Interference Pathway

FmocPathway cluster_interference Incomplete Deprotection Leads To: Peptide Fmoc-N-Peptide-Resin Deprotection Deprotection Reaction Peptide->Deprotection Piperidine + Piperidine (Base) Piperidine->Deprotection Products H-N-Peptide-Resin (Desired Product) Deprotection->Products Byproducts DBF-Piperidine Adduct (Washed Away) Deprotection->Byproducts Fmoc_Peptide [Fmoc-Peptide+H]⁺ (M+222.2 Da) Deprotection->Fmoc_Peptide In-source Fragmentation Interference Mass Spec Interference Sources Fmoc_plus_H [Fmoc+H]⁺ m/z 223.1 DBF_ion DBF Cation m/z 179.1 Fmoc_Peptide->Fmoc_plus_H Fmoc_Peptide->DBF_ion

Caption: Chemical pathway of Fmoc deprotection and sources of mass spectrometry interference.

References

Technical Support Center: Purification of Synthetic Peptides Containing Fmoc-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic peptides containing Fmoc-Phe-OH-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of these peptides.

Frequently Asked Questions (FAQs)

Q1: Does the d5 isotope in this compound introduce unique purification challenges compared to the standard Fmoc-Phe-OH?

A1: The primary difference introduced by the deuterium (B1214612) (d5) label is a mass shift of +5 Da in the final peptide. This isotopic labeling is crucial for mass spectrometry-based quantification and NMR studies.[1][2] However, it does not significantly alter the physicochemical properties that influence chromatographic separation, such as hydrophobicity or charge. Therefore, the purification challenges you will face are characteristic of peptides containing the hydrophobic amino acid phenylalanine, rather than being specific to the d5 isotope itself.[3] The primary impact of the d5 label is on the analysis (e.g., mass spectrometry), not the purification process.

Q2: My peptide containing Phe-d5 has poor solubility in the HPLC mobile phase. What can I do?

A2: Poor solubility is a common issue for peptides rich in hydrophobic amino acids like phenylalanine.[3][4] This can lead to aggregation and precipitation, complicating purification.[3][5] Here are several strategies to improve solubility:

  • Initial Dissolution: First, try to dissolve a small amount of the peptide in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting it with the aqueous mobile phase.[6]

  • pH Adjustment: The net charge of a peptide influences its solubility. If your peptide contains acidic residues (Asp, Glu), try dissolving it in a basic buffer. Conversely, for basic peptides (Lys, Arg, His), an acidic solution may improve solubility.[4][5]

  • Sonication: Gently sonicating the sample can help break up aggregates and facilitate dissolution.[5]

  • Chaotropic Agents: In challenging cases, the addition of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) to the sample can disrupt intermolecular hydrogen bonds that cause aggregation, though this may not be compatible with all downstream applications.

Q3: I am seeing multiple peaks close to my main product peak during RP-HPLC. What are the likely impurities?

A3: Crude synthetic peptides often contain a variety of impurities that are structurally similar to the target peptide, making separation challenging.[7] For peptides synthesized using Fmoc chemistry, common impurities include deletion sequences (missing one amino acid), truncated sequences, and products of side reactions from protecting groups.[8][9] Given the presence of Phenylalanine, you should also consider the possibility of racemization.

Q4: What causes peptide aggregation during purification and how can I minimize it?

A4: Peptide aggregation is primarily caused by the formation of intermolecular hydrogen bonds between peptide backbones, particularly in sequences containing hydrophobic residues.[10] Phenylalanine, being hydrophobic, contributes to this tendency.[3] Aggregation can lead to poor peak shape, low recovery, and even column clogging. To mitigate aggregation:

  • Solvent Choice: Use solvents known to disrupt hydrogen bonding, such as DMSO or N-Methylpyrrolidone (NMP), during the initial dissolution of the crude peptide.[10]

  • Temperature: In some cases, performing the purification at a slightly elevated temperature can reduce aggregation, but this should be done cautiously to avoid peptide degradation.[10]

  • Chaotropic Salts: Adding chaotropic salts like CuLi or NaClO4 can sometimes disrupt the hydrogen bonds causing aggregation.[10]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of your Phe-d5 containing peptide.

Problem 1: Low Yield of Purified Peptide
Potential Cause Recommended Solution
Incomplete Coupling during Synthesis The synthesis may have produced a high percentage of deletion or truncated sequences. Review the synthesis data. If incomplete coupling is suspected, optimize coupling times or use stronger coupling reagents for future syntheses.[11]
Peptide Aggregation Aggregated peptides may precipitate during purification, leading to low recovery.[3] Try dissolving the crude peptide in a stronger organic solvent (e.g., DMSO) before injection. Consider using additives in the mobile phase that reduce aggregation, if compatible with your downstream application.[10]
Poor Solubility The peptide may not be fully dissolved before injection.[5] Test the solubility of a small amount of crude peptide in various solvents. Use sonication to aid dissolution.[6]
Suboptimal HPLC Method The gradient may be too steep, causing co-elution of the product with impurities. The chosen column may not provide adequate resolution. Develop the HPLC method by screening different columns and optimizing the gradient.[12]
Problem 2: Broad or Tailing Peaks in HPLC Chromatogram
Potential Cause Recommended Solution
Column Overload Injecting too much crude peptide can lead to poor peak shape. Reduce the injection volume or the concentration of the sample.[13]
Secondary Interactions with Column The peptide may be interacting with the silica (B1680970) backbone of the C18 column. Ensure the mobile phase contains an appropriate ion-pairing agent, such as 0.1% Trifluoroacetic Acid (TFA), to minimize these interactions.[14]
Peptide Aggregation on Column The peptide may be aggregating on the column itself. Try adding a small percentage of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) to the sample to disrupt aggregation before injection.
Column Degradation The column may be old or fouled. Try cleaning the column according to the manufacturer's instructions or replace it with a new one.
Problem 3: Co-elution of Impurities with the Main Product
Potential Cause Recommended Solution
Structurally Similar Impurities Deletion sequences or peptides with racemized amino acids can have very similar retention times to the target peptide.
Insufficient Chromatographic Resolution The current HPLC method may not be capable of separating the impurities.
Method Optimization:Gradient: Use a shallower gradient around the elution time of your target peptide to improve separation.[12] • Stationary Phase: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different pore size.[12] • Mobile Phase: Experiment with different ion-pairing agents (e.g., formic acid) or organic modifiers (e.g., methanol (B129727) instead of acetonitrile).

Quantitative Data Summary

The following table summarizes common impurities encountered during Fmoc-based peptide synthesis and their expected mass difference relative to the target peptide containing Phe-d5. This can aid in identifying impurities via mass spectrometry.

Impurity TypeDescriptionExpected Mass Difference (Da)
Deletion Sequence Missing one amino acid residue.- (Mass of the missing residue)
Truncation Incomplete sequence, often due to capping with acetic acid.Varies (often significantly lower)
Aspartimide Formation Cyclization of an Asp residue.-18 (loss of H₂O)
Oxidation Common for Met, Trp, Cys residues.+16 (for Met or Trp)
Dipeptide Insertion An extra amino acid is coupled.[15]+ (Mass of the inserted residue)
Fmoc-Group Adduct Incomplete deprotection of the N-terminus.+222.2
Piperidine Adduct Piperidine from Fmoc deprotection reacts with the peptide.[10]+85.1

Experimental Protocols

General Protocol for RP-HPLC Purification of a Synthetic Peptide

This protocol provides a starting point for purifying a peptide containing this compound. Optimization will be required based on the specific properties of your peptide.

  • Materials:

    • Crude synthetic peptide, lyophilized.

    • HPLC-grade water.

    • HPLC-grade acetonitrile (ACN).

    • Trifluoroacetic acid (TFA).

    • Preparative C18 reversed-phase HPLC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade ACN.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the crude peptide in a minimal volume of a suitable solvent (e.g., 50% ACN in water, or a small amount of DMSO followed by dilution with Mobile Phase A).

    • Centrifuge the sample to pellet any insoluble material.

  • Chromatography:

    • Equilibrate the preparative C18 column with a starting concentration of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

    • Inject the supernatant from the prepared sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical starting gradient could be 10% to 60% B over 30-60 minutes.

    • Monitor the elution of the peptide by UV absorbance, typically at 214 nm and 280 nm.[13]

    • Collect fractions corresponding to the major peaks.

  • Analysis and Post-Purification:

    • Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

    • Pool the pure fractions.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

G start Start: Crude Peptide dissolve Dissolve Crude Peptide (e.g., in 50% ACN/Water or DMSO) start->dissolve hplc Preparative RP-HPLC (C18 Column, ACN/Water/TFA Gradient) dissolve->hplc collect Collect Fractions hplc->collect analyze Analyze Fractions (Analytical HPLC & Mass Spec) collect->analyze pool Pool Pure Fractions analyze->pool Identify Pure Fractions lyophilize Lyophilize pool->lyophilize end_node End: Purified Peptide lyophilize->end_node

Caption: General workflow for the purification of synthetic peptides.

G start Problem: Poor Purification Result (Low Yield, Low Purity, Bad Peak Shape) solubility Is the peptide fully dissolved before injection? start->solubility hplc_method Is the HPLC peak shape broad or tailing? solubility->hplc_method Yes action_solubility Improve Solubility: - Test different solvents (DMSO, DMF) - Adjust pH - Use sonication solubility->action_solubility No resolution Are impurities co-eluting with the main peak? hplc_method->resolution No action_hplc Optimize HPLC Conditions: - Reduce sample load - Check ion-pairing agent (0.1% TFA) - Clean or replace column hplc_method->action_hplc Yes action_resolution Improve Resolution: - Use a shallower gradient - Try a different column (e.g., C8) - Change mobile phase organic solvent resolution->action_resolution Yes action_synthesis Review Synthesis Protocol: - Check for incomplete coupling - Consider side reactions (aggregation) resolution->action_synthesis No

References

Optimizing the activation of Fmoc-Phe-OH-d5 for efficient coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the activation of Fmoc-Phe-OH-d5 for efficient peptide coupling.

Frequently Asked Questions (FAQs)

Q1: Will the deuterium (B1214612) labeling of this compound affect its reactivity during peptide coupling?

Deuterium-labeled amino acids are generally expected to have similar chemical reactivity to their non-deuterated counterparts in peptide synthesis. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] This could potentially lead to slightly slower reaction kinetics during the activation and coupling steps. While this effect is often subtle in standard peptide synthesis, it is a factor to consider if you encounter incomplete coupling.

Q2: What are the recommended coupling reagents for this compound?

Standard coupling reagents used in Fmoc-based solid-phase peptide synthesis (SPPS) are also effective for this compound. The choice of reagent often depends on the complexity of the peptide sequence and the potential for side reactions. Commonly used and effective reagents include:

  • Uronium/Aminium salts: HATU, HBTU, HCTU, and TBTU are highly efficient and provide rapid coupling.[2][3] HATU is often preferred for its speed and ability to suppress racemization.[2]

  • Phosphonium salts: PyBOP and PyAOP are also very effective, particularly for sterically hindered amino acids.[2][3]

  • Carbodiimides: DIC in combination with an additive like HOBt or Oxyma Pure is a classic and cost-effective method that minimizes racemization.[3]

Q3: I am observing incomplete coupling with this compound. What are the likely causes and how can I troubleshoot this?

Incomplete coupling can arise from several factors. Here’s a troubleshooting guide:

  • Activation Time: Ensure sufficient pre-activation time for the this compound with the coupling reagent before adding it to the resin. Due to the potential for a slight kinetic isotope effect, extending the pre-activation and coupling times by 10-20% may be beneficial.

  • Reagent Equivalents: Using an insufficient excess of the amino acid and coupling reagents can lead to incomplete reactions. A 3- to 5-fold excess is standard, but for difficult couplings, this may need to be increased.[4][5]

  • Solvent Quality: Ensure you are using high-purity, peptide-synthesis-grade solvents (DMF, DCM). Old or impure DMF can contain amines that interfere with the coupling reaction.

  • Steric Hindrance: If the N-terminal amino acid on the resin is sterically bulky, coupling of the subsequent amino acid can be more challenging.[6] Using a more powerful coupling reagent like HATU or PyBOP can help overcome this.[7]

  • Monitoring the Reaction: Use a qualitative test like the Kaiser test to monitor the reaction progress.[4][8] A positive test (blue color) indicates the presence of free primary amines and incomplete coupling.

Q4: Can the use of specific bases influence the coupling efficiency and potential for racemization?

Yes, the choice and amount of base are critical.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are the most frequently used bases in Fmoc SPPS.[3]

  • Racemization Risk: For amino acids prone to racemization, using a weaker base like sym-collidine is recommended.[3][7] It is also crucial to avoid a large excess of base.[7]

Quantitative Data Summary

The following tables provide a summary of typical reagent equivalents and reaction times for common coupling protocols. These are starting points and may require optimization based on the specific peptide sequence and experimental conditions.

Table 1: Recommended Reagent Equivalents for this compound Coupling

Reagent/ComponentStandard CouplingDifficult Coupling
This compound3 - 5 eq.5 - 10 eq.
Coupling Reagent (e.g., HBTU, HATU, PyBOP)2.9 - 4.9 eq.4.9 - 9.9 eq.
Additive (e.g., HOBt, Oxyma Pure)3 - 5 eq.5 - 10 eq.
Base (e.g., DIPEA, NMM)6 - 10 eq.10 - 20 eq.

Equivalents are relative to the resin loading.

Table 2: Typical Reaction Times for this compound Coupling

Coupling MethodPre-activation TimeCoupling TimeMonitoring
HBTU/DIPEA3 - 8 min[7]30 - 120 minKaiser Test
HATU/DIPEA1 - 5 min20 - 60 minKaiser Test
DIC/HOBt15 - 20 min[7]60 - 240 minKaiser Test
PyBOP/DIPEA1 - 5 min30 - 90 minKaiser Test

Experimental Protocols

Protocol 1: HBTU/DIPEA Activation and Coupling

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. After swelling, deprotect the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve this compound (3-5 eq.) and HBTU (2.9-4.9 eq.) in DMF.

  • Pre-activation: Add DIPEA (6-10 eq.) to the activation solution and stir for 3-8 minutes at room temperature.[7]

  • Coupling: Add the pre-activated solution to the deprotected resin. Agitate the mixture for 30-120 minutes.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, continue coupling and re-test. If the test remains positive after an extended period, wash the resin and perform a second coupling (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.

Protocol 2: DIC/HOBt Activation and Coupling

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Activation Solution: In a separate vessel, dissolve this compound (3-5 eq.) and HOBt (3-5 eq.) in DMF.

  • Pre-activation: Add DIC (3-5 eq.) to the activation solution and stir for 15-20 minutes at room temperature.[7] A precipitate of dicyclohexylurea (DCU) may form if DCC is used instead of DIC.

  • Coupling: Add the activation mixture to the deprotected resin and agitate for 60-240 minutes.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Visual Diagrams

Activation_Pathway cluster_activation Activation Step cluster_coupling Coupling Step AA This compound ActiveEster Activated Ester Intermediate AA->ActiveEster + Reagent + Base Reagent Coupling Reagent (e.g., HBTU, HATU) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Peptide Coupled Peptide ActiveEster->Peptide + Resin Resin N-terminal Deprotected Peptide-Resin Resin->Peptide

Caption: Activation pathway of this compound for peptide coupling.

Experimental_Workflow Start Start: Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash Resin (DMF) Fmoc_Deprotection->Wash1 Couple Couple to Resin Wash1->Couple Prepare_AA Prepare Activation Solution: This compound + Coupling Reagent + Base Preactivate Pre-activate Prepare_AA->Preactivate Preactivate->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash2 Wash Resin (DMF) Monitor->Wash2 Negative Double_Couple Double Couple Monitor->Double_Couple Positive Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle Double_Couple->Monitor

Caption: General experimental workflow for this compound coupling.

Troubleshooting_Guide Problem Incomplete Coupling (Positive Kaiser Test) Check1 Extend Coupling Time? Problem->Check1 Action1 Increase coupling time by 20-50% Check1->Action1 Yes Check2 Increase Reagent Excess? Check1->Check2 No Solution Re-evaluate and re-run coupling Action1->Solution Action2 Use 5-10 eq. of AA and reagents Check2->Action2 Yes Check3 Change Coupling Reagent? Check2->Check3 No Action2->Solution Action3 Switch to HATU or PyBOP Check3->Action3 Yes Check4 Solvent/Reagent Quality? Check3->Check4 No Action3->Solution Action4 Use fresh, high-purity solvents and reagents Check4->Action4 Yes Check4->Solution No Action4->Solution

Caption: Troubleshooting guide for incomplete this compound coupling.

References

Minimizing deuterium exchange during Fmoc-Phe-OH-d5 handling and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and synthesis of Fmoc-Phe-OH-d5. This resource is designed for researchers, scientists, and drug development professionals to minimize deuterium (B1214612) exchange and ensure the isotopic integrity of your labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deuterium loss from this compound during peptide synthesis?

A1: The primary cause of deuterium loss (back-exchange) from the d5-labeled phenyl ring of Fmoc-Phe-OH is exposure to strong acidic conditions, particularly during the final cleavage and deprotection step with trifluoroacetic acid (TFA). While the aromatic C-D bond is generally stable, the strongly acidic environment of the cleavage cocktail can facilitate electrophilic aromatic substitution, where deuterons are replaced by protons from the acid.

Q2: Is deuterium exchange a significant concern during the Fmoc deprotection step with piperidine (B6355638)?

A2: Deuterium exchange on the aromatic ring of phenylalanine is generally not a significant concern during Fmoc deprotection with piperidine. The basic conditions used for Fmoc removal are not typically harsh enough to cause appreciable H/D exchange on the unactivated phenyl ring. The primary risk of deuterium loss is associated with the acidic cleavage step.

Q3: Can the choice of solvent impact the stability of the deuterium label?

A3: For the most part, standard, high-purity solvents used in Fmoc-SPPS such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are aprotic and will not directly contribute to deuterium exchange. However, it is crucial to use anhydrous solvents, as the presence of water can serve as a proton source, especially under acidic conditions.

Q4: How can I monitor the isotopic purity of my peptide after synthesis?

A4: The isotopic purity of the final peptide can be accurately determined using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry can resolve the isotopic envelope of the peptide, allowing for the quantification of the deuterated species. 2H NMR or 1H NMR can also be used to quantify the remaining deuterium at specific sites.

Q5: Are there any special handling precautions for this compound?

A5: this compound should be handled in a similar manner to other amino acid derivatives, with an emphasis on keeping it dry and protected from acidic environments. Store it in a desiccator and minimize its exposure to atmospheric moisture. When weighing and dissolving, work efficiently to reduce the time it is exposed to ambient conditions.

Troubleshooting Guides

Issue: Loss of Deuterium Content in the Final Peptide

This guide will help you diagnose and mitigate the loss of deuterium from the phenyl-d5 ring of phenylalanine during Fmoc-SPPS.

Potential Causes and Solutions

Potential Cause Recommended Action Expected Improvement in Deuterium Retention
Prolonged TFA Cleavage Time Minimize the cleavage time to the minimum required for complete deprotection and cleavage from the resin. For most standard resins and protecting groups, 1.5 to 2 hours is sufficient.High
High Temperature During Cleavage Perform the TFA cleavage at room temperature. Avoid any heating, as this can accelerate the rate of H/D exchange.High
Presence of Water in TFA Cocktail Use fresh, high-purity TFA and anhydrous scavengers. Water acts as a proton source that can facilitate back-exchange.Medium
Repeated Acidic Treatments If your protocol involves multiple acidic steps, consider if they can be consolidated or if the duration can be shortened.Medium
Sub-optimal Scavengers While scavengers primarily protect against other side reactions, ensuring the correct scavenger cocktail (e.g., with triisopropylsilane (B1312306) (TIS) and water) can help maintain a consistent reaction environment.Low

Illustrative Data on Deuterium Retention

The following table provides representative data on the stability of the d5-phenyl group under conditions analogous to Fmoc-SPPS. Note: This is illustrative data based on chemical principles, as exact quantitative data for every specific peptide and condition can vary.

Condition Time Temperature Approximate Deuterium Retention (%)
20% Piperidine in DMF2 hoursRoom Temp>99%
95% TFA / 2.5% H₂O / 2.5% TIS2 hoursRoom Temp90-95%
95% TFA / 2.5% H₂O / 2.5% TIS4 hoursRoom Temp85-90%
95% TFA / 2.5% H₂O / 2.5% TIS2 hours40°C80-85%

Experimental Protocols

Protocol 1: Recommended Handling of this compound
  • Storage: Store this compound under desiccation at 2-8°C, protected from light.

  • Weighing: To minimize water absorption, allow the container to equilibrate to room temperature before opening. Weigh the required amount quickly and reseal the container promptly.

  • Dissolution: Dissolve the amino acid in high-purity, anhydrous DMF immediately before use in the coupling reaction.

Protocol 2: Fmoc-SPPS Protocol Optimized for Deuterated Peptides

This protocol outlines a standard Fmoc-SPPS cycle with recommendations to minimize deuterium loss.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Coupling of this compound:

    • Pre-activate 4 equivalents of this compound with 3.95 equivalents of HCTU and 8 equivalents of DIPEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Perform a Kaiser test to ensure complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Continue with the synthesis cycle for the subsequent amino acids.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Treat the resin with the cleavage cocktail for 1.5 to 2 hours at room temperature .

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

Protocol 3: Quality Control of Deuterium Incorporation by Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL solution of the purified peptide in 50:50 acetonitrile/water with 0.1% formic acid.

  • MS Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the full MS spectrum in the appropriate m/z range for the peptide.

  • Data Analysis:

    • Identify the isotopic envelope of the peptide.

    • Compare the experimental isotopic distribution to the theoretical distribution for the fully deuterated (d5) and non-deuterated (d0) peptide.

    • Calculate the percentage of deuterium retention by analyzing the relative intensities of the isotopic peaks.

Visualizations

Experimental_Workflow cluster_Storage Storage and Handling cluster_SPPS Fmoc-SPPS Cycle cluster_Cleavage Cleavage and Purification cluster_QC Quality Control storage Store this compound (2-8°C, desiccated) weigh Weigh Quickly storage->weigh dissolve Dissolve in Anhydrous DMF weigh->dissolve deprotection Fmoc Deprotection (20% Piperidine/DMF) dissolve->deprotection Start Synthesis coupling Couple this compound (HCTU/DIPEA) deprotection->coupling wash_spps Wash (DMF/DCM) coupling->wash_spps wash_spps->deprotection Next Cycle cleavage TFA Cleavage (95% TFA, 1.5-2h, RT) wash_spps->cleavage Final Cycle precipitation Precipitate in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification ms_analysis Mass Spectrometry Analysis purification->ms_analysis nmr_analysis NMR Analysis (Optional) ms_analysis->nmr_analysis

Figure 1. Experimental workflow for synthesizing peptides with this compound.

Logical_Relationship Deuterium_Loss Deuterium Loss (H/D Back-Exchange) Acidic_Conditions Strongly Acidic Conditions (TFA Cleavage) Acidic_Conditions->Deuterium_Loss Primary Cause Basic_Conditions Basic Conditions (Piperidine Deprotection) Basic_Conditions->Deuterium_Loss Minimal Effect Time Increased Exposure Time Time->Deuterium_Loss Exacerbates Temperature Increased Temperature Temperature->Deuterium_Loss Exacerbates Water Presence of Protic Sources (H2O) Water->Deuterium_Loss Facilitates

Figure 2. Key factors influencing deuterium exchange on the phenyl-d5 ring.

Addressing side reactions specific to deuterated amino acids in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using α-deuterated amino acids in Solid-Phase Peptide Synthesis (SPPS). The primary challenge addressed is the potential for deuterium (B1214612) loss (H/D exchange) at the α-carbon, which is mechanistically linked to racemization. By adopting protocols designed to minimize racemization, the isotopic integrity of the deuterated amino acids can be largely preserved.

Troubleshooting Guide

Problem: Loss of deuterium at the α-carbon of a deuterated amino acid residue in my synthesized peptide.

This is a common issue that can occur during Fmoc-based SPPS. The α-deuteron is susceptible to abstraction under basic conditions, leading to the formation of an enolate intermediate. Reprotonation by a proton source (such as residual water or other reagents) results in the loss of the deuterium label. This same intermediate is responsible for the racemization of amino acids. Therefore, strategies to minimize racemization are directly applicable to preventing deuterium loss.

Here are the key steps in the SPPS workflow where deuterium loss can occur and how to mitigate it:

1. Amino Acid Coupling Step:

The activation of the carboxylic acid of the amino acid is a critical step where the α-deuteron is most labile. The choice of coupling reagents and bases is crucial.

  • Symptom: Mass spectrometry analysis of the final peptide shows a mass decrease corresponding to the loss of one or more deuterium atoms from specific residues.

  • Cause: The combination of an activating agent and a base can create a sufficiently basic environment to abstract the α-deuteron, leading to enolization and subsequent H/D exchange. This is particularly problematic for amino acids that are prone to racemization, such as cysteine and histidine.[1]

  • Solution:

    • Use low-racemization coupling reagents: Uronium/aminium salt-based reagents that incorporate additives like HOBt or HOAt are recommended.[2][3] Reagents like HCTU and COMU have been shown to be effective in suppressing racemization.[4][5]

    • Incorporate additives: If using a carbodiimide (B86325) like DIC, always include an additive such as HOBt, HOAt, or OxymaPure.[2][6] These additives not only enhance coupling efficiency but also suppress the formation of the enolate intermediate.[3]

    • Choose a weaker, sterically hindered base: Instead of DIPEA, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Collidine has been shown to reduce racemization, especially for sensitive residues.[7]

    • Avoid pre-activation: Long pre-activation times of the deuterated amino acid with the coupling reagent and base before addition to the resin can increase the risk of deuterium loss. Add the coupling reagents to the resin-bound amine first, followed by the deuterated amino acid.

    • Optimize reaction temperature: For particularly sensitive amino acids, lowering the coupling temperature can help minimize deuterium loss.[7]

2. Fmoc-Deprotection Step:

The repeated use of a piperidine (B6355638) solution to remove the Fmoc protecting group exposes the peptide to basic conditions in every cycle.

  • Symptom: A gradual loss of deuterium is observed across multiple incorporation sites in the peptide.

  • Cause: The basic nature of the piperidine solution can lead to a low level of α-deuteron abstraction in each deprotection step.

  • Solution:

    • Minimize deprotection time: Use optimized deprotection protocols with the minimum time required for complete Fmoc removal. For many amino acids, this can be as short as a few minutes.[8]

    • Consider alternative deprotection reagents: For sequences prone to side reactions like aspartimide formation (which is also base-catalyzed), a solution of 5% piperazine (B1678402) with 0.1 M HOBt can be a milder alternative to 20% piperidine.[9] Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine has also been reported to be effective and fast, which can reduce the overall exposure time to basic conditions.[10][11]

3. Final Cleavage and Deprotection:

The final step of cleaving the peptide from the resin and removing side-chain protecting groups typically involves strong acids like trifluoroacetic acid (TFA).

  • Symptom: Deuterium loss is observed after the final cleavage step.

  • Cause: While C-D bonds are generally stable to strong acids, prolonged exposure or harsh cleavage conditions could potentially lead to some H/D exchange, although this is less common than base-catalyzed exchange.

  • Solution:

    • Use standard cleavage cocktails: For most deuterated amino acids, a standard TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours is generally safe and should not cause significant deuterium loss.

    • No clear isotopic effect on acid stability: Studies on deuterated tryptophan have shown no clear isotopic effect on its stability in acid.[12]

Summary of Reagents and Conditions on α-Deuteron Stability

SPPS StepReagent/ConditionRisk of Deuterium LossRecommendation
Coupling Coupling Reagent
DIC/DCC aloneHighAvoid; always use with an additive.
DIC/DCC + HOBt/HOAt/OxymaLowRecommended. [2][6]
HBTU/TBTUModerateGenerally acceptable, but COMU or HATU may be better.
HATU/HCTULowRecommended for efficient coupling and suppression of side reactions.
COMULowA highly efficient and safe alternative to benzotriazole-based reagents.[5]
Base
DIPEAHighUse with caution, especially for sensitive residues.
NMMModerateA better alternative to DIPEA.
2,4,6-CollidineLowRecommended , particularly for racemization-prone (and thus deuterium loss-prone) residues.[7]
Fmoc-Deprotection 20% Piperidine in DMFModerateStandard, but keep exposure time to a minimum.
5% Piperazine + 0.1M HOBt in DMFLowA milder alternative that can reduce base-catalyzed side reactions.
DBU-based cocktailsLowFaster deprotection can minimize overall exposure to basic conditions.[10][11]
Final Cleavage TFA-based cocktailsLowStandard protocols are generally safe for α-C-D bonds.[12]

Experimental Protocols

Protocol 1: Low-Deuterium-Loss Coupling of a Deuterated Amino Acid

This protocol is adapted from methods designed to minimize racemization.[4][7]

  • Resin Preparation: Swell the resin in DMF. Perform the Fmoc deprotection of the N-terminal amine on the resin-bound peptide using a solution of 20% piperidine in DMF for the minimum required time (e.g., 2 x 5 minutes). Wash the resin thoroughly with DMF.

  • Coupling Mixture Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-protected α-deuterated amino acid and 3.95 equivalents of HCTU in DMF.

  • Coupling Reaction: Add the dissolved amino acid and HCTU to the resin. Immediately add 8 equivalents of 2,4,6-collidine. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF, DCM, and then DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to ensure the coupling reaction has gone to completion.

FAQs

Q1: What is the primary cause of deuterium loss at the α-carbon during SPPS?

A1: The primary cause is the abstraction of the α-deuteron by a base, which leads to the formation of a planar enolate intermediate. This can happen during the base-mediated Fmoc-deprotection step and, more significantly, during the activation/coupling of the amino acid, where a base is used in conjunction with a coupling reagent.[13] Subsequent quenching of this intermediate with a proton source results in the replacement of deuterium with hydrogen.

Q2: Are some deuterated amino acids more susceptible to deuterium loss than others?

A2: Yes. Amino acids that are known to be more prone to racemization are also more susceptible to deuterium loss. This includes residues like cysteine and histidine, where the side chain can participate in the abstraction of the α-proton (or deuteron).[1]

Q3: Will using Boc-SPPS instead of Fmoc-SPPS prevent deuterium loss?

A3: Boc-SPPS avoids the use of a base for the removal of the Nα-protecting group. The deprotection is done with an acid (TFA). However, the coupling step in Boc chemistry still requires the activation of the carboxylic acid, often in the presence of a base, so the risk of deuterium loss during coupling remains. The final cleavage in Boc-SPPS is typically performed with strong acids like HF, which are generally not expected to cause significant α-C-D bond cleavage.

Q4: Can I quantify the amount of deuterium loss in my final peptide?

A4: Yes, high-resolution mass spectrometry is the most effective way to quantify deuterium loss. By analyzing the isotopic distribution of the peptide, you can determine the percentage of the peptide population that has retained the deuterium label versus the population that has undergone H/D exchange.

Q5: Is there a risk of H/D exchange on side-chain deuterated amino acids?

A5: It depends on the position of the deuterium. Deuterons on aromatic rings or stable aliphatic positions are generally not at risk of exchange during standard SPPS procedures. However, deuterons on carbons adjacent to carbonyl groups or other electron-withdrawing groups in the side chain could potentially be labile under basic conditions.

Visualizations

Caption: Mechanism of α-deuteron loss during amino acid activation.

Troubleshooting_Workflow Start Deuterium loss detected in peptide by MS CheckCoupling Review Coupling Protocol Start->CheckCoupling CheckDeprotection Review Deprotection Protocol CheckCoupling->CheckDeprotection No UseLowRacReagent Switch to low-racemization coupling reagent (e.g., HCTU, COMU + HOAt/Oxyma) CheckCoupling->UseLowRacReagent Yes CheckCleavage Review Cleavage Protocol CheckDeprotection->CheckCleavage No MinimizeDeprotectionTime Minimize piperidine exposure time CheckDeprotection->MinimizeDeprotectionTime Yes StandardCleavage Confirm use of standard TFA cleavage cocktail (2-3 hours) CheckCleavage->StandardCleavage Yes Resynthesize Re-synthesize Peptide CheckCleavage->Resynthesize No UseHinderedBase Use a weaker/hindered base (e.g., Collidine, NMM) UseLowRacReagent->UseHinderedBase AvoidPreactivation Avoid pre-activation of the deuterated amino acid UseHinderedBase->AvoidPreactivation AvoidPreactivation->CheckDeprotection UseMilderBase Consider alternative deprotection reagent (e.g., Piperazine/HOBt) MinimizeDeprotectionTime->UseMilderBase UseMilderBase->CheckCleavage StandardCleavage->Resynthesize End Isotopic Purity Preserved Resynthesize->End

Caption: Troubleshooting workflow for addressing deuterium loss in SPPS.

References

Validation & Comparative

A Comparative Guide to Validating Peptide Integrity: Fmoc-Phe-OH-d5 Incorporation vs. Alternative Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the fidelity of synthetic peptides is paramount for the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of the deuterated amino acid Fmoc-Phe-OH-d5 against other common labeling techniques. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection of the most appropriate validation strategy.

The successful synthesis of a peptide with the correct amino acid sequence and purity is a critical prerequisite for its use in research and therapeutic development. Mass spectrometry (MS) has become an indispensable tool for the characterization and quality control of synthetic peptides. The incorporation of stable isotope-labeled amino acids, such as this compound, provides a robust method for confirming the presence and correct placement of specific residues within the peptide sequence.

Performance Comparison of Isotopic Labeling for Peptide Validation

The choice of isotopic labeling strategy for validating peptide synthesis depends on several factors, including the specific requirements of the analysis, cost, and the complexity of the peptide. Below is a comparison of key performance characteristics of using a deuterated amino acid like this compound versus other common labeling methods.

FeatureThis compound IncorporationStable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Non-deuterated (Unlabeled) Synthesis
Primary Application Confirmatory identification and quantification of a specific amino acid within a synthetic peptide.Primarily for quantitative proteomics in cell-based experiments. Can be adapted for validation.Routine purity and identity assessment of the final peptide product.
Validation Principle A predictable mass shift (+5 Da for d5) in the peptide and its fragments confirms the incorporation of the labeled phenylalanine.A known mass difference between "light" and "heavy" labeled peptides is used for relative quantification and can infer successful synthesis.The measured molecular weight of the peptide must match the theoretical mass of the intended sequence.
Quantitative Accuracy High accuracy in determining the extent of incorporation of the specific labeled amino acid.High precision for relative quantification between samples, but not a direct measure of synthesis yield.Provides information on the purity of the final product but not on the efficiency of individual coupling steps.
Workflow Complexity Requires the use of a specific labeled amino acid during solid-phase peptide synthesis (SPPS). MS analysis is straightforward.Involves metabolic labeling of amino acids in cell culture, which is a complex and time-consuming process.The simplest workflow, involving standard SPPS and subsequent MS analysis.
Cost The cost of the deuterated amino acid is higher than its unlabeled counterpart.High cost associated with specialized cell culture media and labeled amino acids.The most cost-effective option for routine synthesis.

Experimental Protocols

Protocol 1: Validation of this compound Incorporation in a Synthetic Peptide

This protocol outlines the solid-phase synthesis of a peptide containing this compound and its subsequent analysis by LC-MS/MS.

1. Peptide Synthesis:

  • Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For the incorporation of the deuterated phenylalanine, use this compound. Activate the amino acid with a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA.

  • Washing: After each coupling and deprotection step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).

2. LC-MS/MS Analysis:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (B52724).

  • Chromatographic Separation: Inject the sample onto a C18 reversed-phase column and separate the peptide using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry Analysis:

    • MS1 Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptide. The observed mass should correspond to the theoretical mass of the peptide containing the d5-phenylalanine.

    • MS/MS Fragmentation: Select the precursor ion corresponding to the deuterated peptide for fragmentation (e.g., using collision-induced dissociation).

    • Data Analysis: Analyze the MS/MS spectrum to identify fragment ions (b- and y-ions). The fragment ions containing the d5-phenylalanine will exhibit a +5 Da mass shift compared to their theoretical unlabeled counterparts, confirming the successful incorporation of the deuterated amino acid at the correct position.

Protocol 2: General Validation of an Unlabeled Synthetic Peptide

This protocol describes the standard procedure for validating a synthetic peptide without isotopic labeling.

1. Peptide Synthesis:

  • Follow the same solid-phase peptide synthesis procedure as described in Protocol 1, but use the standard, non-deuterated Fmoc-Phe-OH.

2. LC-MS/MS Analysis:

  • Sample Preparation and Chromatographic Separation: Prepare and separate the peptide as described in Protocol 1.

  • Mass Spectrometry Analysis:

    • MS1 Scan: Acquire a full MS scan and compare the observed m/z of the intact peptide with its theoretical monoisotopic mass.

    • MS/MS Fragmentation: Fragment the precursor ion to obtain the MS/MS spectrum.

    • Data Analysis: Use the fragment ion series to confirm the amino acid sequence of the synthesized peptide.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating the incorporation of this compound in a synthetic peptide.

Peptide_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & QC cluster_ms_analysis Mass Spectrometry Validation Resin Resin Preparation Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_Standard Standard Amino Acid Coupling Deprotection1->Coupling_Standard Deprotection2 Fmoc Deprotection Coupling_Standard->Deprotection2 Coupling_d5 This compound Coupling Coupling_d5->Deprotection2 Repeat for each AA Deprotection2->Coupling_d5 Final_Coupling Final Amino Acid Coupling Deprotection2->Final_Coupling Cleavage Cleavage & Deprotection Final_Coupling->Cleavage Precipitation Precipitation Cleavage->Precipitation RP_HPLC RP-HPLC Purification Precipitation->RP_HPLC QC_Purity Purity Assessment RP_HPLC->QC_Purity LC_MSMS LC-MS/MS Analysis QC_Purity->LC_MSMS MS1_Scan MS1 Scan: Intact Mass Confirmation (+5 Da shift) LC_MSMS->MS1_Scan MS2_Scan MS/MS Fragmentation LC_MSMS->MS2_Scan Data_Analysis Data Analysis: Fragment Ion Confirmation (b- & y-ion mass shifts) MS1_Scan->Data_Analysis MS2_Scan->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Workflow for validating the incorporation of this compound.

Conclusion

Validating the incorporation of this compound using mass spectrometry offers a highly specific and accurate method to confirm the presence and position of this deuterated amino acid within a synthetic peptide. While the initial cost of the labeled amino acid is higher, the confidence it provides in the peptide's identity can be invaluable, particularly for critical applications in drug development and quantitative proteomics where precise standards are required. For routine peptide synthesis where the primary concern is overall purity and sequence confirmation, standard LC-MS/MS analysis of the unlabeled product remains a cost-effective and reliable approach. The choice between these methods should be guided by the specific validation requirements of the research project.

A Comparative Guide to Confirming Fmoc-Phe-OH-d5 Presence and Position in Peptides by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and peptide chemistry, isotopic labeling is a powerful tool for elucidating peptide structure, dynamics, and interactions. Deuterium-labeled amino acids, such as Fmoc-Phe-OH-d5, are frequently incorporated into synthetic peptides to simplify complex NMR spectra and probe specific molecular environments. This guide provides a comparative analysis, supported by experimental protocols, on the use of Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally confirm the incorporation and precise location of this compound within a peptide sequence.

Introduction to Isotopic Labeling in Peptide NMR

The strategic replacement of protons (¹H) with deuterium (B1214612) (²H) in an amino acid residue, such as the phenyl ring of phenylalanine, leads to distinct and readily identifiable changes in the peptide's NMR spectra. In ¹H NMR, the signals corresponding to the deuterated positions disappear, providing direct evidence of successful incorporation. Furthermore, 2D NMR techniques, which reveal through-bond and through-space correlations between protons, can be used to pinpoint the location of the deuterated residue within the peptide sequence. This guide will compare the expected NMR data from a standard peptide with its deuterated analog to illustrate these principles.

Experimental Protocols

A meticulous experimental approach is paramount for the successful synthesis and analysis of isotopically labeled peptides. The following sections detail the protocols for the synthesis of a model tripeptide, Ac-Gly-Phe-Ala-NH₂, and its deuterated counterpart, Ac-Gly-[Phe-d5]-Ala-NH₂, followed by the procedures for NMR sample preparation and data acquisition.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both the deuterated and non-deuterated peptides is carried out using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[1][2]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Fmoc-Phe-OH

  • This compound

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • Acetic anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Alanine): Activate Fmoc-Ala-OH with DIC and Oxyma Pure in DMF and couple it to the deprotected resin for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the newly coupled alanine.

  • Second Amino Acid Coupling (Phenylalanine):

    • For the non-deuterated peptide: Couple Fmoc-Phe-OH using the same activation and coupling procedure as for alanine.

    • For the deuterated peptide: Couple this compound using the same activation and coupling procedure.

  • Fmoc Deprotection: Repeat the deprotection step.

  • Third Amino Acid Coupling (Glycine): Couple Fmoc-Gly-OH as described previously.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 3 hours.[3]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the crude product, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain a white powder.

Diagram of the Solid-Phase Peptide Synthesis Workflow:

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Ala Couple Fmoc-Ala-OH Deprotection1->Coupling_Ala Deprotection2 Fmoc Deprotection Coupling_Ala->Deprotection2 Coupling_Phe Couple Fmoc-Phe-OH or this compound Deprotection2->Coupling_Phe Deprotection3 Fmoc Deprotection Coupling_Phe->Deprotection3 Coupling_Gly Couple Fmoc-Gly-OH Deprotection3->Coupling_Gly Deprotection4 Fmoc Deprotection Coupling_Gly->Deprotection4 Acetylation N-terminal Acetylation Deprotection4->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Lyophilized Peptide Purification->Final_Peptide

Solid-Phase Peptide Synthesis Workflow.
NMR Sample Preparation and Data Acquisition

Procedure:

  • Sample Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a 90% H₂O / 10% D₂O solvent mixture containing a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0).

  • Sample Transfer: Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition: Acquire ¹H, COSY, TOCSY, and NOESY spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature (e.g., 298 K). Use appropriate water suppression techniques.

Comparative NMR Data Analysis

The following sections present the expected NMR data for the model peptides Ac-Gly-Phe-Ala-NH₂ and Ac-Gly-[Phe-d5]-Ala-NH₂ to illustrate how the presence and position of the deuterated phenylalanine residue can be confirmed.

¹H NMR Spectroscopy

The most direct evidence for the incorporation of this compound comes from the ¹H NMR spectrum. The aromatic protons of the phenylalanine side chain, which typically resonate between 7.2 and 7.4 ppm, will be absent in the spectrum of the deuterated peptide.

Table 1: Comparison of Expected ¹H Chemical Shifts (ppm) for the Aromatic Region.

Proton AssignmentAc-Gly-Phe-Ala-NH₂Ac-Gly-[Phe-d5]-Ala-NH₂
Phe Hδ (ortho)~7.35Absent
Phe Hε (meta)~7.40Absent
Phe Hζ (para)~7.30Absent
2D NMR Spectroscopy: COSY, TOCSY, and NOESY

Two-dimensional NMR experiments provide detailed information about the connectivity of protons within the peptide, allowing for the precise localization of the deuterated residue.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through two or three bonds. In the deuterated peptide, the cross-peaks between the α-proton and β-protons of phenylalanine and the aromatic protons will be absent.

  • TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system. For the deuterated phenylalanine, the TOCSY spectrum will show correlations within the aliphatic part of the residue (NH, Hα, Hβ) but will lack any correlations to the aromatic protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space (typically < 5 Å). This is crucial for determining the position of the deuterated residue in the peptide sequence. In the deuterated peptide, NOE cross-peaks between the aromatic protons of phenylalanine and other protons in the peptide will be absent. However, NOEs between the aliphatic protons of the deuterated phenylalanine and adjacent residues will remain, confirming its position in the sequence.

Table 2: Comparison of Expected Key 2D NMR Correlations for Phenylalanine.

Correlation TypeAc-Gly-Phe-Ala-NH₂Ac-Gly-[Phe-d5]-Ala-NH₂Confirmation Logic
COSY
Phe Hα - HβPresentPresentConfirms Phe aliphatic spin system.
Phe Hβ - Aromatic HδPresentAbsentAbsence confirms deuteration of the ring.
TOCSY
Phe NH - Hα, HβPresentPresentConfirms Phe spin system.
Phe NH - Aromatic HPresentAbsentAbsence confirms deuteration of the ring.
NOESY (Sequential)
Gly Hα(i) - Phe NH(i+1)PresentPresentConfirms Gly-Phe linkage.
Phe NH(i) - Ala NH(i+1)PresentPresentConfirms Phe-Ala linkage.
NOESY (Intra-residue)
Phe Hα - Aromatic HPresentAbsentAbsence confirms deuteration of the ring.

Diagram illustrating the logic of confirming deuteration by NMR:

NMR_Confirmation_Logic cluster_1H 1H NMR cluster_2D 2D NMR (COSY/TOCSY) cluster_NOESY 2D NMR (NOESY) H1_Spec Observe Aromatic Region (7.2-7.4 ppm) H1_Result Signals Absent? H1_Spec->H1_Result H1_Confirm Deuteration Confirmed H1_Result->H1_Confirm Yes CT_Confirm Ring Deuteration Confirmed COSY_TOCSY Analyze Phe Spin System CT_Result No Hβ-Aromatic or NH-Aromatic Cross-peaks? COSY_TOCSY->CT_Result CT_Result->CT_Confirm Yes NOESY_Confirm Positional Confirmation NOESY_Spec Analyze Sequential NOEs (e.g., Gly Hα(i) - Phe NH(i+1)) NOESY_Result Sequential NOEs Present? NOESY_Spec->NOESY_Result NOESY_Result->NOESY_Confirm Yes

Logic for Confirming Deuteration by NMR.

Conclusion

The incorporation of this compound into synthetic peptides provides a powerful method for site-specific isotopic labeling. As demonstrated, a combination of ¹H and 2D NMR techniques offers an unambiguous approach to not only confirm the successful incorporation of the deuterated residue but also to verify its precise position within the peptide sequence. The absence of aromatic proton signals in the ¹H spectrum, coupled with the specific loss of correlations in COSY and TOCSY spectra, provides conclusive evidence of deuteration. Furthermore, the retention of sequential NOE contacts to the adjacent amino acids confirms the integrity of the peptide backbone and the intended location of the labeled residue. This comparative guide provides researchers with the necessary experimental framework and data interpretation strategies to confidently utilize this compound in their peptide-based research.

References

A Comparative Guide to Fmoc-Phe-OH-d5 and Fmoc-Phe-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-phenylalanine (Fmoc-Phe-OH) is a fundamental building block in the Fmoc-based solid-phase synthesis of peptides.[1] Its deuterated analogue, Fmoc-Phe-OH-d5, in which the five hydrogen atoms of the phenyl ring are replaced with deuterium (B1214612), is primarily utilized for introducing a stable isotopic label into a peptide sequence.[2][3] This labeling is invaluable for a range of applications, including pharmacokinetic studies, as internal standards for mass spectrometry-based quantification, and for structural studies using nuclear magnetic resonance (NMR).[4]

While the applications of these two molecules differ, their performance within the SPPS workflow is a critical consideration for researchers. This guide will delve into the key aspects of SPPS efficiency—coupling, racemization, and overall purity—to provide a clear understanding of what to expect when using either of these reagents.

Theoretical Comparison of SPPS Efficiency

The efficiency of SPPS is primarily determined by the completeness of the coupling and deprotection steps, and the minimization of side reactions such as racemization. The key difference between this compound and Fmoc-Phe-OH lies in the increased mass of deuterium compared to protium (B1232500) (hydrogen). This mass difference can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered upon isotopic substitution.[5] However, a significant KIE is typically observed only when the bond to the isotope is broken or formed in the rate-determining step of the reaction.[6]

In the case of this compound, the deuteration is on the phenyl ring, which is remote from the reacting carboxyl group and the chiral alpha-carbon. The chemical reactions central to SPPS efficiency are:

  • Carboxyl Group Activation and Coupling: This involves the formation of an active ester at the C-terminus, followed by nucleophilic attack from the free amine of the growing peptide chain. The C-D bonds on the phenyl ring are not directly involved in this process. Therefore, a significant primary or secondary kinetic isotope effect on the coupling rate is not expected.

  • Racemization: The primary mechanism for racemization of amino acids during SPPS involves the abstraction of the proton from the alpha-carbon, leading to the formation of a planar enolate intermediate.[1][7] Since the deuteration in this compound is on the phenyl ring and not the alpha-carbon, it is not expected to influence the rate of this side reaction. Phenylalanine itself is known to be resistant to racemization under standard SPPS conditions.[8][9]

Based on these chemical principles, the SPPS efficiency of this compound and non-deuterated Fmoc-Phe-OH is predicted to be virtually identical.

Data Presentation: A Comparative Overview

As no direct experimental data is available, the following table summarizes the expected performance based on theoretical considerations.

ParameterFmoc-Phe-OHThis compoundRationale for Comparison
Coupling Efficiency Typically >99% with standard coupling reagents (e.g., HBTU, HATU)Expected to be >99%The remote deuteration on the phenyl ring is not anticipated to exert a kinetic isotope effect on the amide bond formation.
Racemization Generally low (<0.1%) under standard Fmoc-SPPS conditionsExpected to be low (<0.1%)The mechanism of racemization involves the alpha-proton, which is not deuterated. Phenylalanine is not prone to significant racemization.[8][9]
Overall Peptide Purity High, dependent on sequence and synthesis conditionsExpected to be high and comparable to the non-deuterated analogueAssuming equivalent purity of the starting amino acid derivatives, the final peptide purities should be similar.
Final Peptide Yield Dependent on the length and sequence of the peptideExpected to be comparable to the non-deuterated analogueNo significant differences in coupling or deprotection efficiency are expected.

Experimental Protocols

The following is a detailed, representative methodology for the incorporation of either Fmoc-Phe-OH or this compound into a peptide sequence during manual Fmoc-SPPS.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-Phe-OH or this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (or HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Kaiser test reagents

Protocol:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • The DMF is drained, and a solution of 20% piperidine in DMF is added to the resin.

    • The reaction is allowed to proceed for 5 minutes, the solution is drained, and a fresh solution of 20% piperidine in DMF is added for another 15 minutes.

    • The resin is then washed thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, 4 equivalents of Fmoc-Phe-OH (or this compound) and 4 equivalents of OxymaPure® are dissolved in DMF.

    • 4 equivalents of DIC are added to the amino acid solution and it is allowed to pre-activate for 5 minutes.

    • The activated amino acid solution is added to the deprotected resin.

    • The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

    • The resin is then drained and washed with DMF (3 times) and DCM (3 times). A Kaiser test should be performed to confirm the completion of the coupling reaction (negative result).

  • Peptide Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.

  • Cleavage and Deprotection:

    • The resin is washed with DCM and dried under a stream of nitrogen.

    • The cleavage cocktail is added to the resin and the reaction is allowed to proceed for 2-3 hours at room temperature.

    • The resin is filtered off, and the filtrate containing the peptide is collected.

    • The crude peptide is precipitated with cold diethyl ether, centrifuged, and the ether is decanted. This is repeated 2-3 times.

    • The crude peptide is dried and then purified by reverse-phase HPLC.

Visualization of the SPPS Cycle

The following diagram illustrates the key steps in a single cycle of Solid-Phase Peptide Synthesis for the incorporation of an Fmoc-protected amino acid.

SPPS_Workflow Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Free_Amine Resin-Bound Peptide (Free N-terminal Amine) Washing1->Free_Amine Coupling Coupling (Fmoc-AA-OH, DIC, Oxyma) Free_Amine->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 End Resin-Bound Peptide (Elongated by one residue, N-terminal Fmoc) Washing2->End End->Deprotection Next Cycle

Caption: A typical cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

References

A Researcher's Guide to Isotopic Enrichment in Peptides: A Performance Analysis of Fmoc-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the precise measurement of isotopic enrichment is paramount. This guide provides a comprehensive comparison of Fmoc-Phe-OH-d5 with other common isotopic labeling strategies, supported by experimental data and detailed protocols to ensure accurate and reproducible results.

The use of stable isotope-labeled amino acids is a cornerstone of modern quantitative mass spectrometry. Among the various options, deuterated amino acids like this compound offer a cost-effective and versatile approach for introducing a mass shift in peptides for relative and absolute quantification. This guide will delve into the performance characteristics of this compound, compare it with other labeling alternatives, and provide a detailed experimental workflow for its application.

Performance Comparison of Isotopic Labeling Reagents

The choice of isotopic labeling reagent can significantly impact the outcome of a quantitative proteomics experiment. Key considerations include the potential for isotopic effects on chromatography, the magnitude of the mass shift, and the cost of the reagent. The following table summarizes the key performance characteristics of this compound in comparison to other commonly used labeling methods.

FeatureThis compound13C/15N-labeled Amino Acids (e.g., SILAC)Isobaric Tags (e.g., TMT, iTRAQ)
Labeling Principle Incorporation of a deuterated amino acid during solid-phase peptide synthesis.Metabolic incorporation of heavy amino acids in living cells.Chemical labeling of primary amines on peptides post-digestion.
Mass Shift +5 Da per incorporated phenylalanine.Variable, dependent on the number of labeled atoms (e.g., +6 Da for 13C6-Lys).Isobaric; reporter ions with different masses are generated upon fragmentation.
Isotopic Purity Typically >98 atom % D.Typically >98 atom %.High, with minimal isotopic impurities.
Chromatographic Shift Potential for slight retention time shifts compared to the unlabeled analog due to the deuterium (B1214612) isotope effect.[1][2]Minimal to no chromatographic shift.[3]Labeled peptides are isobaric and co-elute.
Multiplexing Capacity Primarily for 2-plex experiments (light vs. heavy).Up to 3-plex with different heavy amino acids.High multiplexing capabilities (e.g., up to 18-plex with TMTpro).
Quantification Level MS1 (precursor ion intensity).MS1 (precursor ion intensity).MS2 or MS3 (reporter ion intensity).[4]
Cost Generally more cost-effective than 13C/15N-labeled amino acids.Can be expensive, especially for cell culture media.Reagents can be costly, particularly for higher plexing.
Flexibility High; can be incorporated into any synthetic peptide at a specific position.Limited to cell culture-based experiments.High; can be used with a wide range of sample types.

Experimental Protocol: From Peptide Synthesis to Isotopic Enrichment Calculation

This section provides a detailed methodology for the incorporation of this compound into a peptide via solid-phase peptide synthesis (SPPS) and the subsequent calculation of isotopic enrichment using mass spectrometry.

Part 1: Solid-Phase Peptide Synthesis (SPPS) of a d5-Phenylalanine Labeled Peptide

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • Base (e.g., DIPEA or NMM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for unlabeled amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times).

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, but use this compound as the amino acid to be incorporated at the desired position in the peptide sequence.

  • Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 3 or 4) steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the freshly prepared cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Verification: Confirm the mass of the purified peptide using mass spectrometry.

Part 2: Mass Spectrometry Analysis and Isotopic Enrichment Calculation

This protocol describes how to analyze the labeled peptide by mass spectrometry and calculate the isotopic enrichment.

Materials:

  • Purified d5-labeled peptide

  • Purified unlabeled (light) peptide analog (optional, for relative quantification)

  • Mass spectrometer (e.g., Q-TOF, Orbitrap)

  • LC-MS grade solvents

Procedure:

  • Sample Preparation: Dissolve the purified labeled peptide (and unlabeled peptide, if applicable) in an appropriate solvent for mass spectrometry analysis (e.g., 50% acetonitrile/0.1% formic acid in water).

  • Mass Spectrometry Acquisition:

    • Infuse the sample directly or analyze by LC-MS.

    • Acquire high-resolution mass spectra in the expected m/z range for the peptide.

    • Ensure the instrument is calibrated to achieve high mass accuracy.

  • Data Analysis and Isotopic Enrichment Calculation:

    • Identify the isotopic cluster for the peptide in the mass spectrum. The unlabeled peptide will have a monoisotopic peak at mass M, while the d5-labeled peptide will have a monoisotopic peak at M+5.

    • Measure the intensity of the monoisotopic peak of the labeled peptide (IM+5) and the intensities of any other significant isotopologues in its cluster.

    • The isotopic enrichment can be calculated using the following formula:

      Isotopic Enrichment (%) = [IM+5 / (ΣIall isotopologues in the cluster)] * 100

    • For a more accurate calculation, it is important to correct for the natural abundance of isotopes (e.g., 13C). This can be done by comparing the observed isotopic distribution to the theoretical distribution for a peptide of the same elemental composition at 100% d5-enrichment. Several software packages and online tools are available for this purpose.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind choosing a labeling strategy, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling_unlabeled Unlabeled Amino Acid Coupling deprotection1->coupling_unlabeled coupling_unlabeled->deprotection1 Repeat for each unlabeled AA coupling_labeled This compound Coupling coupling_unlabeled->coupling_labeled coupling_labeled->deprotection1 Repeat for subsequent unlabeled AAs deprotection2 Final Deprotection coupling_labeled->deprotection2 cleavage Cleavage & Deprotection deprotection2->cleavage purification HPLC Purification cleavage->purification ms_analysis Mass Spectrometry (High Resolution) purification->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis enrichment_calc Isotopic Enrichment Calculation data_analysis->enrichment_calc

Caption: Experimental workflow for peptide labeling and enrichment calculation.

decision_tree cluster_criteria Key Considerations cluster_methods Labeling Methods start Choose Isotopic Labeling Strategy exp_type Experiment Type? start->exp_type sample_type Sample Type? exp_type->sample_type Metabolic Labeling in vivo spps SPPS with Labeled AA (e.g., this compound) exp_type->spps Synthetic Peptide Standard isobaric Isobaric Tagging (TMT/iTRAQ) exp_type->isobaric Relative Quantification of Complex Samples silac SILAC (13C/15N AAs) sample_type->silac Cell Culture sample_type->spps cost Cost Constraints? cost->silac Higher Budget cost->spps Cost-Effective cost->isobaric Variable silac->cost spps->cost isobaric->cost

Caption: Decision tree for selecting an isotopic labeling strategy.

References

Fmoc-Phe-OH-d5 versus SILAC for quantitative proteomics: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, researchers are equipped with a variety of techniques to accurately measure protein abundance. Among the most established methods is Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a metabolic labeling approach renowned for its accuracy. A potential alternative lies in chemical labeling strategies, for which we will consider the hypothetical use of Fmoc-Phe-OH-d5 as a representative reagent for targeting primary amines. This guide provides a detailed comparison of these two methodologies, offering insights into their principles, workflows, and performance to assist researchers in selecting the optimal approach for their experimental needs.

Principle of the Methods

SILAC is a metabolic labeling technique that involves the in vivo incorporation of stable isotope-labeled amino acids into proteins.[1][2] Cells are cultured in media where a standard amino acid (e.g., lysine (B10760008) or arginine) is replaced by its heavy isotope counterpart (e.g., ¹³C₆-lysine).[3] Over several cell divisions, the heavy amino acid is fully incorporated into the proteome.[1][2] By comparing the mass spectra of peptides from cells grown in "light" and "heavy" media, the relative abundance of proteins can be accurately quantified.[1][2]

This compound , a deuterated and protected amino acid, represents a chemical labeling approach. While not a standard proteomics reagent in itself, its chemical properties allow for a conceptual workflow where it is converted to an amine-reactive agent, such as an N-hydroxysuccinimide (NHS) ester. This activated form would then covalently bind to primary amines on proteins, specifically the N-terminus and the ε-amine group of lysine residues. The deuterium (B1214612) labeling introduces a mass difference, enabling the differentiation and relative quantification of proteins from different samples when analyzed by mass spectrometry.

Quantitative Performance: A Comparative Look

Direct comparative data for a method specifically using this compound is not available in the scientific literature. Therefore, we present a comparison between SILAC and a representative chemical labeling method, stable isotope dimethyl labeling, which also targets primary amines and for which comparative data with SILAC exists.[1][4]

FeatureSILACChemical Labeling (e.g., Dimethyl Labeling)
Accuracy High. Considered a very accurate and precise quantitative method.[1][4]Comparable to SILAC in unfractionated proteome analyses.[1][4]
Precision More reproducible than chemical labeling.[1][4]Less reproducible than SILAC due to sample handling variations before labeling.[1]
Proteins Quantified High proteome coverage.Can result in a reduced number of identified proteins and peptides compared to SILAC.[1]
Dynamic Range Wide linear range of quantification.[2]Comparable to SILAC.[1][4]

Experimental Protocols

SILAC Experimental Protocol
  • Cell Culture and Labeling: Two populations of cells are cultured in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium containing a stable isotope-labeled amino acid (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine). Cells are cultured for at least five to six doublings to ensure near-complete incorporation of the heavy amino acids.

  • Cell Lysis and Protein Extraction: After the labeling phase, cells from both populations are harvested and lysed using an appropriate buffer to extract the proteins.

  • Protein Quantification and Mixing: The protein concentration of each lysate is determined. Equal amounts of protein from the "light" and "heavy" samples are then mixed.

  • Protein Digestion: The combined protein mixture is subjected to enzymatic digestion, typically with trypsin, to generate peptides.

  • Peptide Fractionation and Cleanup: The resulting peptide mixture is often fractionated to reduce complexity and then desalted using C18 columns.

  • LC-MS/MS Analysis: The peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer detects pairs of "light" and "heavy" peptides, and the ratio of their intensities is used to determine the relative abundance of the corresponding protein.

  • Data Analysis: The raw mass spectrometry data is processed using software that can identify peptides and quantify the intensity ratios of the isotope-labeled pairs.

Hypothetical this compound Chemical Labeling Protocol
  • Protein Extraction: Proteins are extracted from the control and experimental samples using a suitable lysis buffer.

  • Protein Quantification: The protein concentration of each sample is accurately determined.

  • Chemical Labeling:

    • Control Sample ('Light'): The control protein sample is reacted with a non-deuterated ("light") version of the Fmoc-Phe-NHS ester.

    • Experimental Sample ('Heavy'): The experimental protein sample is reacted with the Fmoc-Phe-d5-NHS ester ("heavy"). The reaction is typically carried out at a slightly alkaline pH (7.2-8.5) to target the primary amines at the N-terminus and on lysine residues.[5]

  • Quenching and Mixing: The labeling reaction is quenched, and equal amounts of the "light" and "heavy" labeled protein samples are mixed together.

  • Protein Digestion: The combined, labeled protein mixture is digested with an enzyme like trypsin.

  • Peptide Cleanup: The peptide mixture is desalted prior to mass spectrometry analysis.

  • LC-MS/MS Analysis: The labeled peptides are analyzed by LC-MS/MS. The mass difference introduced by the deuterium in the "heavy" label allows for the relative quantification of the peptides.

  • Data Analysis: The data is processed with software capable of identifying and quantifying the ratios of the "light" and "heavy" labeled peptides.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

SILAC_Workflow cluster_light Light Culture cluster_heavy Heavy Culture light_cells Cells in 'Light' Medium light_lysate Cell Lysis light_cells->light_lysate light_quant Protein Quant light_lysate->light_quant mix Mix Equal Protein Amounts light_quant->mix heavy_cells Cells in 'Heavy' Medium heavy_lysate Cell Lysis heavy_cells->heavy_lysate heavy_quant Protein Quant heavy_lysate->heavy_quant heavy_quant->mix digest Trypsin Digestion mix->digest fractionate Fractionation & Desalting digest->fractionate lcms LC-MS/MS Analysis fractionate->lcms data Data Analysis lcms->data

Caption: SILAC Experimental Workflow.

Chemical_Labeling_Workflow cluster_control Control Sample cluster_experimental Experimental Sample control_protein Protein Extraction control_quant Protein Quant control_protein->control_quant control_label Labeling ('Light') control_quant->control_label mix Mix Labeled Proteins control_label->mix exp_protein Protein Extraction exp_quant Protein Quant exp_protein->exp_quant exp_label Labeling ('Heavy') exp_quant->exp_label exp_label->mix digest Trypsin Digestion mix->digest desalt Desalting digest->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Analysis lcms->data

Caption: Chemical Labeling Workflow.

Concluding Remarks

Both SILAC and chemical labeling methods are powerful tools for quantitative proteomics, each with its own set of advantages and limitations. SILAC is often considered the gold standard for accuracy and reproducibility in cell culture models, primarily because the labeling is introduced early in the experimental workflow, minimizing errors from sample handling.[1][4] However, its application is limited to metabolically active, dividing cells.

Chemical labeling, conceptually represented here by the use of an this compound derivative, offers greater flexibility as it can be applied to a wider range of sample types, including tissues and biofluids, where metabolic labeling is not feasible. While potentially less precise due to variations introduced during sample preparation before the labeling step, chemical labeling methods provide a valuable alternative for many research questions. The choice between these methods will ultimately depend on the specific biological system under investigation, the experimental goals, and the resources available.

References

A Comparative Guide to Isotopic Labeling: Unveiling the Advantages of Fmoc-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics and drug development, the precise and accurate measurement of protein and peptide abundance is paramount. Stable isotope labeling, coupled with mass spectrometry, has become an indispensable tool for achieving this. Among the various isotopic labeling strategies, the use of deuterated amino acids, such as Fmoc-Phe-OH-d5, offers a unique set of advantages. This guide provides an objective comparison of this compound with other common isotopic labeling methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their quantitative analysis needs.

The Role of Isotopic Labeling in Quantitative Proteomics

Isotopic labeling introduces a known mass difference into proteins or peptides, allowing for the differentiation and relative or absolute quantification of these molecules in complex mixtures. This is typically achieved by incorporating "heavy" isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecules of interest. When a "heavy" labeled internal standard is spiked into a sample, it co-elutes with its "light" endogenous counterpart during liquid chromatography (LC) and is detected simultaneously by the mass spectrometer. The ratio of the signal intensities between the heavy and light forms provides a precise measure of the analyte's concentration.

This compound is a deuterated form of the fluorenylmethoxycarbonyl (Fmoc)-protected phenylalanine amino acid, a fundamental building block in solid-phase peptide synthesis (SPPS). The five deuterium atoms on the phenyl ring provide a +5 Da mass shift, enabling its use as an internal standard for the quantification of phenylalanine-containing peptides.

Core Advantages of this compound

The primary advantages of using this compound stem from its nature as a deuterated, amino acid-based internal standard.

  • Cost-Effectiveness: Deuterium is generally a more economical isotopic label compared to ¹³C and ¹⁵N, making deuterated compounds a cost-effective choice for large-scale or high-throughput quantitative studies.[1]

  • Ease of Synthesis: The synthesis of deuterated compounds can often be more straightforward than incorporating ¹³C or ¹⁵N at specific positions within a molecule.

  • Metabolic Stability: Deuteration at specific, non-exchangeable positions can increase the metabolic stability of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage. This can be advantageous in studies where the stability of the internal standard over time is crucial.

  • Minimal Perturbation: The substitution of hydrogen with deuterium results in a minimal change to the overall size and chemical properties of the molecule, reducing the likelihood of altering its biological activity or chromatographic behavior significantly. However, a slight chromatographic shift is a known phenomenon.[2]

Performance Comparison: this compound vs. Other Isotopic Labels

The choice of isotopic label can significantly impact the accuracy and precision of quantitative experiments. While this compound offers several benefits, it is essential to compare its performance against other labeling strategies, primarily those utilizing ¹³C and ¹⁵N.

A key consideration is the potential for a chromatographic isotope effect , where deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts in reversed-phase liquid chromatography.[2] This can lead to inaccuracies in quantification if the labeled and unlabeled peptides experience different matrix effects during ionization. In contrast, ¹³C and ¹⁵N labeled standards typically co-elute perfectly with their native analogs.[3]

Parameter This compound (Deuterium Labeling) ¹³C or ¹⁵N Labeled Amino Acids Chemical Tagging (e.g., iTRAQ, TMT)
Principle Incorporation of a deuterated amino acid during peptide synthesis.Incorporation of a ¹³C or ¹⁵N labeled amino acid during peptide synthesis or metabolic labeling (SILAC).Post-translational or post-digestion chemical labeling of peptides.
Chromatographic Co-elution Potential for a slight retention time shift.[2]Excellent co-elution with the endogenous analyte.[3]Labeled and unlabeled peptides are not compared directly; reporter ions are used for quantification.
Quantitative Accuracy Can be high, but may be affected by chromatographic shifts and matrix effects.[2]Generally considered the "gold standard" for accuracy due to perfect co-elution.[3]Can be affected by ratio compression and reporter ion interference.
Quantitative Precision Good, but potentially lower than ¹³C/¹⁵N due to chromatographic variability. A study on diethylation showed higher variance with deuterium labeling.[1]Excellent, with low coefficients of variation.Good, but can be influenced by the complexity of the MS/MS spectra.
Cost Generally more cost-effective.[1]More expensive.Reagents can be costly, especially for higher plexing.
Metabolic Stability C-D bonds are stronger than C-H bonds, potentially increasing metabolic stability.Similar metabolic stability to the endogenous molecule.Not applicable as labeling is done post-lysis.
Potential for Interference Minimal isotopic overlap with the native peptide.Minimal isotopic overlap.Potential for co-eluting isobaric interferences.

This table summarizes general performance characteristics based on available literature. Direct experimental comparison data for this compound versus its ¹³C/¹⁵N counterparts is limited.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours with agitation.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. When the sequence calls for a deuterated phenylalanine, use this compound.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

LC-MS/MS Quantification of Peptides using a d5-Labeled Internal Standard

This protocol provides a general framework for the quantification of a target peptide using a synthetic peptide containing this compound as an internal standard.

Materials:

  • Biological sample containing the target protein/peptide

  • Synthetic d5-labeled peptide internal standard

  • Digestion buffer (e.g., Ammonium bicarbonate)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Alkylating agent (e.g., Iodoacetamide - IAA)

  • Trypsin (or other suitable protease)

  • Formic acid

  • Acetonitrile (ACN)

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Sample Preparation:

    • Lyse the biological sample to extract the proteins.

    • Quantify the total protein concentration.

  • Spiking of Internal Standard: Add a known amount of the d5-labeled peptide internal standard to the protein extract.

  • Reduction and Alkylation:

    • Reduce the disulfide bonds in the proteins by adding DTT and incubating at 56°C for 30 minutes.

    • Alkylate the cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with digestion buffer.

    • Add trypsin and incubate at 37°C overnight.

  • Sample Cleanup:

    • Stop the digestion by adding formic acid.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Inject the sample onto the LC-MS/MS system.

    • Chromatography: Use a C18 column with a gradient of increasing ACN concentration to separate the peptides. Monitor the retention times of both the endogenous (light) and the d5-labeled (heavy) peptides to assess any chromatographic shift.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.

      • Define precursor-to-fragment ion transitions for both the light and heavy versions of the target peptide. The precursor ion for the heavy peptide will be +5 Da higher than the light peptide.

      • Optimize collision energy for each transition.

  • Data Analysis:

    • Integrate the peak areas for the selected transitions of both the light and heavy peptides.

    • Calculate the ratio of the peak area of the light peptide to the heavy peptide.

    • Determine the concentration of the endogenous peptide in the original sample based on the known concentration of the spiked internal standard and the calculated peak area ratio.

Logical Flow for Quantitative Proteomics using a Labeled Internal Standard

Quant_Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample Spike Spike with d5-Labeled Internal Standard Sample->Spike Digest Protein Digestion (e.g., Trypsin) Spike->Digest Cleanup Peptide Cleanup (SPE) Digest->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis (Peak Integration, Ratio Calculation) LC_MS->Data_Analysis Quantification Absolute/Relative Quantification Data_Analysis->Quantification

Caption: A simplified workflow for quantitative proteomics using a stable isotope-labeled internal standard.

Conclusion

This compound presents a valuable and cost-effective tool for the synthesis of internal standards for quantitative proteomics. Its primary advantages lie in its economic viability and the potential for increased metabolic stability. However, researchers must be cognizant of the potential for chromatographic shifts between the deuterated standard and the endogenous analyte, which can impact quantification accuracy. For applications demanding the highest level of precision, ¹³C or ¹⁵N-labeled standards, which exhibit ideal co-elution, may be the preferred choice, albeit at a higher cost. The selection of the optimal isotopic labeling strategy will ultimately depend on the specific requirements of the experiment, including the desired level of accuracy, budget constraints, and the nature of the biological system under investigation. Careful validation of the analytical method is crucial, particularly when employing deuterated standards, to ensure robust and reliable quantitative results.

References

The Gold Standard for Accurate Quantification: Assessing Fmoc-Phe-OH-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of a suitable internal standard is critical. In the realm of peptide and amino acid quantification by liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) compounds are widely recognized as the gold standard. This guide provides an objective comparison of Fmoc-Phe-OH-d5, a deuterated form of Fmoc-phenylalanine, with other internal standards, supported by established analytical principles and a representative experimental protocol.

Stable isotope-labeled internal standards are considered the most effective choice for quantitative mass spectrometry because their physicochemical properties are nearly identical to those of the analyte being measured.[1] This similarity ensures that the internal standard and the analyte behave in the same way during sample preparation, chromatography, and ionization, thus effectively compensating for variations that can occur in these steps.[2] The use of a SIL internal standard like this compound is particularly advantageous for complex biological matrices where matrix effects can significantly impact the accuracy and precision of quantification.[3]

Comparative Performance of Internal Standards

The ideal internal standard co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, leading to a more accurate and precise measurement of the analyte's concentration.[4] While various types of internal standards can be used, their ability to mimic the analyte of interest varies, which in turn affects the reliability of the quantitative data.

Internal Standard TypePrincipleAdvantagesDisadvantages
This compound (Deuterated) A stable isotope-labeled version of the analyte where several hydrogen atoms are replaced by deuterium.- Nearly identical physicochemical properties to the unlabeled analyte, ensuring co-elution and similar ionization response. - Effectively compensates for matrix effects, extraction losses, and instrument variability.[4] - Provides the highest level of accuracy and precision.[2]- Higher cost compared to other alternatives. - Requires synthesis.
¹³C and ¹⁵N Labeled Amino Acids The analyte is synthesized with heavier carbon and/or nitrogen isotopes.- Similar to deuterated standards, they have nearly identical properties to the unlabeled analyte. - Provides excellent accuracy and precision.- Can be more expensive than deuterated standards. - Synthesis is required.
Analogue Internal Standards A molecule that is structurally similar but not identical to the analyte.- Generally less expensive and more readily available than SIL standards.- Differences in physicochemical properties can lead to different chromatographic retention times and ionization efficiencies. - May not effectively compensate for matrix effects, potentially leading to lower accuracy and precision.[2]

Experimental Workflow and Data

The following sections provide a detailed experimental protocol for a typical peptide quantification workflow using a stable isotope-labeled amino acid like this compound as an internal standard. The accompanying data table showcases the expected performance of such a validated method.

Experimental Protocol: Quantification of a Target Peptide using a SIL Amino Acid Internal Standard

This protocol outlines the general steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of a target peptide in a biological matrix, using a stable isotope-labeled amino acid as an internal standard.

1. Materials and Reagents:

  • Target peptide standard

  • This compound (or other suitable SIL amino acid) as internal standard (IS)

  • Biological matrix (e.g., plasma, serum, cell lysate)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (if required)

2. Sample Preparation:

  • Spiking: A known concentration of the internal standard (this compound) is spiked into all samples, including calibration standards, quality control (QC) samples, and unknown samples.

  • Protein Precipitation: For plasma or serum samples, proteins are typically precipitated by adding a 3:1 ratio of cold ACN or MeOH. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing the analyte and internal standard is carefully transferred to a new tube.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable mobile phase, such as 10% ACN in water with 0.1% FA.

  • Solid-Phase Extraction (Optional): For cleaner samples and increased sensitivity, an SPE step can be incorporated after protein precipitation.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: A suitable gradient is developed to achieve good separation of the analyte and internal standard from matrix components.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

4. Data Analysis:

  • The peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

  • The concentration of the analyte in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

Expected Performance Data

A validated LC-MS/MS method using a stable isotope-labeled internal standard like this compound is expected to meet rigorous performance criteria as outlined by regulatory guidelines. The following table summarizes typical acceptance criteria for such a method.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits as defined by regulatory guidelines

Visualizing the Workflow and Logic

To better illustrate the experimental process and the rationale behind using a stable isotope-labeled internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound (IS) Sample->Spike Extract Protein Precipitation / SPE Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Area Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for peptide quantification using an internal standard.

accuracy_logic Analyte Analyte Process Sample Prep & Analysis Variability (e.g., Matrix Effects, Extraction Loss) Analyte->Process IS This compound (IS) IS->Process Ratio Analyte / IS Ratio Process->Ratio Variability is Cancelled Out Result Accurate Quantification Ratio->Result

Caption: Logic of achieving accuracy with a stable isotope-labeled internal standard.

References

Performance Validation of Fmoc-Phe-OH-d5 as a Spike-In Standard in Complex Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry-based quantification, the selection and validation of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive overview of the performance validation of Fmoc-Phe-OH-d5, a deuterated analog of Fmoc-L-phenylalanine, for its use as a spike-in standard in complex biological matrices. We present a comparative analysis of its expected performance against other alternatives, supported by representative experimental data from similar deuterated standards, and detail the necessary experimental protocols for its validation.

Comparative Performance of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variability during sample preparation, chromatography, and ionization.[2][3]

While specific performance data for this compound is not extensively published, the following table summarizes typical performance characteristics of deuterated amino acid standards in complex matrices like plasma and cerebrospinal fluid (CSF). This data provides a benchmark for the expected performance of this compound upon validation.

Performance MetricExpected Range for Deuterated StandardsAlternative Standards (e.g., Structural Analogs)Key Considerations
Linearity (R²) > 0.99> 0.99The calibration curve should demonstrate a linear relationship between the analyte/internal standard peak area ratio and the analyte concentration over the desired quantification range.
Recovery (%) 60 - 120%[4]Variable, can be inconsistentRecovery assesses the efficiency of the extraction process. Consistent recovery between the analyte and the internal standard is more important than achieving 100% recovery.[5]
Matrix Effect (%) 85 - 115%Highly susceptible to ion suppression or enhancementThe matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.[4]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Can be variable and exceed acceptance criteriaAccuracy reflects how close the measured concentration is to the true concentration.
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Can be variable and exceed acceptance criteriaPrecision measures the closeness of repeated measurements. Both intra-day (repeatability) and inter-day (intermediate precision) should be assessed.[6]

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Experimental Protocols for Performance Validation

A thorough validation of this compound as an internal standard should be conducted according to established regulatory guidelines from agencies such as the FDA and EMA.[6][7] The following are detailed methodologies for key validation experiments.

Stock Solution Preparation and Stability
  • Objective: To prepare a concentrated stock solution of this compound and assess its stability.

  • Protocol:

    • Accurately weigh a known amount of this compound and dissolve it in an appropriate solvent (e.g., methanol, acetonitrile, or DMSO) to achieve a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples.

    • Evaluate the stability of the stock solution at various storage conditions (e.g., room temperature, 4°C, and -20°C) over a defined period by comparing the response to a freshly prepared solution.

Calibration Curve and Linearity
  • Objective: To establish the linear dynamic range of the assay.

  • Protocol:

    • Prepare a series of calibration standards by spiking known concentrations of the non-labeled analyte (Fmoc-Phe-OH) into a blank biological matrix (e.g., plasma, serum).

    • Add a constant concentration of the this compound internal standard to each calibration standard.

    • Process and analyze the samples using the developed LC-MS/MS method.

    • Plot the peak area ratio (analyte/internal standard) against the analyte concentration and perform a linear regression analysis. The coefficient of determination (R²) should be > 0.99.

Accuracy and Precision
  • Objective: To determine the accuracy and precision of the method across the quantification range.

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.

    • Analyze at least five replicates of each QC level in three separate analytical runs on different days.

    • Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration. The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[6]

    • Calculate the precision as the coefficient of variation (CV) for the replicate measurements. The CV should not exceed 15% (20% at the LLOQ).[6]

Recovery
  • Objective: To evaluate the extraction efficiency of the analyte and internal standard.

  • Protocol:

    • Prepare three sets of samples:

      • Set A: Analyte and internal standard spiked into the biological matrix before extraction.

      • Set B: Blank matrix extracted, and then the analyte and internal standard are spiked into the post-extraction supernatant.

      • Set C: Analyte and internal standard in the reconstitution solvent (neat solution).

    • Calculate the recovery using the following formula: Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

Matrix Effect
  • Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.

  • Protocol:

    • Prepare two sets of samples:

      • Set B: Blank matrix extracted, and then the analyte and internal standard are spiked into the post-extraction supernatant.

      • Set C: Analyte and internal standard in the reconstitution solvent (neat solution).

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) * 100

Visualizing the Validation Workflow

The following diagrams illustrate the key workflows and logical relationships in the performance validation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Sample (e.g., Plasma) Spike_IS Spike this compound Sample->Spike_IS Extraction Protein Precipitation & Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Area Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for quantification using a spike-in standard.

Validation_Logic cluster_performance Performance Characteristics cluster_criteria Acceptance Criteria Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability Linearity_Crit R² > 0.99 Linearity->Linearity_Crit Accuracy_Crit Bias within ±15% Accuracy->Accuracy_Crit Precision_Crit CV ≤ 15% Precision->Precision_Crit Recovery_Crit Consistent & Reproducible Recovery->Recovery_Crit Matrix_Effect_Crit Within 85-115% Matrix_Effect->Matrix_Effect_Crit Stability_Crit Stable under defined conditions Stability->Stability_Crit

Caption: Logical relationship of performance validation parameters.

References

Comparative analysis of metabolic stability of peptides with and without d5-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the metabolic stability of peptides with and without d5-phenylalanine reveals a significant improvement in resistance to enzymatic degradation for the deuterated analog. This enhancement is attributed to the kinetic isotope effect, which slows the rate of metabolic processes involving the cleavage of carbon-deuterium bonds.

The substitution of hydrogen with deuterium (B1214612) at the phenyl ring of phenylalanine (d5-phenylalanine) is a strategic modification aimed at improving the pharmacokinetic profile of peptide-based therapeutics.[1] This guide provides a comparative analysis, supported by established principles and representative experimental data, on how this subtle atomic substitution can lead to substantial gains in metabolic stability.

Enhanced Metabolic Stability of d5-Phenylalanine Peptides: A Comparative Overview

Incorporating d5-phenylalanine into a peptide sequence can significantly increase its half-life in biological matrices. The primary mechanism behind this enhanced stability is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage.[1] Since many metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes in the liver, involve the hydroxylation of aromatic rings, the presence of deuterium at these positions slows down the rate of metabolism.[1][2]

This slower rate of degradation translates to a longer circulating half-life of the peptide drug, potentially leading to improved efficacy, reduced dosing frequency, and lower overall dose requirements.[1]

Quantitative Comparison of Metabolic Stability

The following table summarizes hypothetical, yet expected, results from an in vitro metabolic stability assay comparing a standard peptide with its d5-phenylalanine-containing counterpart. The data illustrates the anticipated increase in metabolic half-life and the corresponding decrease in intrinsic clearance.

Peptide VariantHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Native Peptide 3023.1
d5-Phenylalanine Peptide 907.7

Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of peptides in a liver microsomal assay, a common method for evaluating phase I metabolism.[3][4][5]

Objective: To determine the in vitro half-life and intrinsic clearance of a native peptide and its d5-phenylalanine analog upon incubation with liver microsomes.

Materials:

  • Test peptides (native and d5-phenylalanine versions)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) containing an internal standard for quenching and protein precipitation

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes at a final concentration of 0.5 mg/mL.[3][5]

  • Pre-incubation: The master mix is pre-incubated at 37°C for 10 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the test peptide (final concentration of 1 µM) and the NADPH regenerating system to the pre-warmed microsome mixture.[3]

  • Time-point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5]

  • Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Centrifugation: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Sample Analysis: The supernatant, containing the remaining peptide, is transferred for analysis by LC-MS/MS to quantify the concentration of the parent peptide at each time point.[3][4]

  • Data Analysis: The natural logarithm of the percentage of the parent peptide remaining is plotted against time. The slope of this plot is used to determine the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.[6]

Visualizing the Process

The following diagrams illustrate the experimental workflow for assessing metabolic stability and the general mechanism of enzymatic peptide degradation.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis microsomes Liver Microsomes incubate Incubation Mixture microsomes->incubate buffer Phosphate Buffer buffer->incubate peptide Test Peptide (1 µM) peptide->incubate nadph NADPH System nadph->incubate quench Quench with ACN incubate->quench Time Points (0-60 min) centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Experimental workflow for in vitro metabolic stability assay.

peptide_degradation cluster_peptide Peptide Structure cluster_enzyme Metabolic Process cluster_products Metabolites native_peptide Native Peptide (...-Phe-...) cyp_enzyme CYP450 Enzyme native_peptide->cyp_enzyme Fast Metabolism d5_peptide d5-Phe Peptide (...-d5-Phe-...) d5_peptide->cyp_enzyme Slow Metabolism (Kinetic Isotope Effect) metabolites Hydroxylated Metabolites cyp_enzyme->metabolites degradation Further Degradation metabolites->degradation

Enzymatic degradation of peptides and the effect of d5-phenylalanine.

References

Safety Operating Guide

Proper Disposal of Fmoc-Phe-OH-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Fmoc-Phe-OH-d5 as a chemical waste product and dispose of it through your institution's hazardous waste management program. Although not classified as a hazardous substance, this procedure ensures maximum safety and regulatory compliance.

Core Disposal Principles

The fundamental principle for the disposal of this compound is to handle it as a regulated chemical waste. This approach minimizes risks to personnel and the environment. Deuteration does not alter the fundamental chemical properties in a way that would exempt it from standard chemical waste procedures.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound for disposal.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.

  • Avoid Contamination: Prevent the compound from entering drains or waterways.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in the table below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator if dust may be generated.

Step-by-Step Disposal Procedure for Solid this compound

This section outlines the process for disposing of unused, expired, or contaminated solid this compound.

Experimental Protocol:

  • Containerization:

    • Place the solid this compound waste into a clearly labeled, sealable, and chemically compatible container. The original container is ideal if it is in good condition.[1]

    • Ensure the container is free from leaks and damage.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • The label must include:

      • The full chemical name: "this compound" or "(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid".

      • The date the waste was first added to the container.

      • An indication of the primary hazards (e.g., "Solid Chemical Waste").

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

Disposal of Associated Waste Streams

The use of this compound in peptide synthesis generates both liquid and solid waste that must be managed as hazardous.

Liquid Waste from Fmoc Deprotection

The removal of the Fmoc protecting group, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), generates a hazardous liquid waste stream.

Experimental Protocol:

  • Collection: Collect all liquid waste from the deprotection and subsequent washing steps in a dedicated, properly labeled, and sealed waste container.

  • Labeling: Label the liquid waste container as "Hazardous Waste" and list all chemical constituents, for example, "Piperidine/DMF waste from Fmoc deprotection."

  • Storage and Disposal: Store the container in the designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.

Contaminated Solid Waste

Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound are considered contaminated solid waste.

Experimental Protocol:

  • Collection: Place all contaminated solid waste into a designated, compatible, and clearly labeled hazardous waste container.

  • Labeling: Label the container as "Contaminated Solid Waste" and list the chemical contaminants.

  • Storage and Disposal: Store the sealed container in the hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.

cluster_solid Solid this compound Waste cluster_liquid Liquid Waste from Synthesis cluster_contaminated Contaminated Solid Waste solid_waste Unused, Expired, or Contaminated Solid This compound solid_container Place in Labeled, Sealable, Compatible Container solid_waste->solid_container solid_label Affix 'Hazardous Waste' Label with Full Chemical Name and Date solid_container->solid_label storage Store in Designated Hazardous Waste Accumulation Area solid_label->storage liquid_waste Liquid from Fmoc Deprotection (e.g., Piperidine/DMF) liquid_container Collect in Dedicated, Labeled, Sealed Waste Container liquid_waste->liquid_container liquid_label Label as 'Hazardous Waste' and List Constituents liquid_container->liquid_label liquid_label->storage contaminated_solid Gloves, Weighing Paper, Pipette Tips, etc. contaminated_container Place in Designated, Labeled, Compatible Container contaminated_solid->contaminated_container contaminated_label Label as 'Contaminated Solid Waste' and List Chemicals contaminated_container->contaminated_label contaminated_label->storage disposal Arrange for Pickup and Disposal via Institutional EHS/Licensed Contractor storage->disposal

Caption: Workflow for the proper disposal of this compound and associated waste.

References

Essential Safety and Operational Guide for Handling Fmoc-Phe-OH-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Fmoc-Phe-OH-d5. The following procedures are designed to ensure safe laboratory practices and proper logistical management of this compound.

I. Chemical and Physical Properties

This compound, a deuterated N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine, is primarily utilized in peptide synthesis.[1][2] Understanding its physical and chemical properties is fundamental to safe handling.

PropertyValueSource
Appearance White to off-white solid/powder[][4]
Molecular Formula C₂₄H₁₆D₅NO₄[][5]
Molecular Weight 392.46 g/mol []
Melting Point 180 - 187 °C[4]
Solubility Soluble in Chloroform and DMF[1]
Storage Temperature 2-8°C or -20°C for long-term storage

II. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.[6]

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 approvedProtects against dust particles and splashes.[7]
Face ShieldRecommended for splash hazardsProvides additional protection for the face.[7]
Hand Protection Disposable Nitrile GlovesStandard laboratory gradeProtects skin from incidental contact. Double gloving is recommended for enhanced safety.[7]
Body Protection Laboratory CoatStandardProtects skin and clothing from contamination.[7]
Respiratory Protection Dust Mask (N95 or P1)NIOSH (US) or EN 143 (EU) approvedRecommended when weighing or handling the powder to prevent inhalation.[4][7][8]

III. Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to prevent contamination and accidental exposure.

A. Handling Protocol:

  • Preparation: Before handling, ensure that the work area, typically a certified fume hood, is clean and uncluttered.[6] Have all necessary equipment and reagents readily available.

  • Equilibration: To prevent moisture absorption, allow the container of the lyophilized powder to warm to room temperature in a desiccator before opening.

  • Weighing: Weigh the required amount of this compound quickly in a controlled environment to minimize exposure to air and moisture.

  • Dissolving: When preparing solutions, add the solvent to the solid and mix gently until fully dissolved.

  • Post-Handling: After use, tightly reseal the container. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.[9] Clean the work area and all equipment thoroughly.

B. Storage Protocol:

  • Short-term: Store at 2-8°C in a tightly sealed container.[1]

  • Long-term: For extended periods, store at -20°C.[]

  • Solutions: It is not recommended to store peptides in solution for long periods. If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.[2]

IV. Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to institutional, local, state, and federal regulations.[7]

A. Solid Waste:

  • Carefully sweep up any spilled powder, avoiding dust formation.[7]

  • Place the collected solid waste in a clearly labeled, sealed container or bag.

  • Hold for collection by authorized chemical waste disposal personnel.

B. Liquid Waste:

  • Do not discharge solutions containing this compound into the sewer system.

  • Collect all liquid waste in a designated, labeled, and sealed waste container.

  • A recommended disposal method is to mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]

V. Emergency Procedures: First Aid

In case of accidental exposure, follow these first aid measures immediately.[4]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
Skin Contact Wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[4]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

VI. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Workspace in Fume Hood prep_ppe->prep_area handle_equilibrate Equilibrate Container to Room Temperature prep_area->handle_equilibrate handle_weigh Weigh Powder handle_equilibrate->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve post_store Store Remaining Solid/Solution handle_dissolve->post_store post_clean Clean Workspace and Equipment post_store->post_clean dispose_solid Dispose of Solid Waste post_clean->dispose_solid dispose_liquid Dispose of Liquid Waste post_clean->dispose_liquid

Caption: Standard operational workflow for handling this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.